Methyl 5-chlorofuran-2-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 5-chlorofuran-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClO3/c1-9-6(8)4-2-3-5(7)10-4/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXVHAUZPVNUGSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(O1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60481917 | |
| Record name | Methyl 5-chlorofuran-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60481917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58235-81-7 | |
| Record name | Methyl 5-chloro-2-furancarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58235-81-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 5-chlorofuran-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60481917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of Methyl 5-chlorofuran-2-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis of Methyl 5-chlorofuran-2-carboxylate, a valuable building block in medicinal chemistry and materials science. This document details the primary synthetic routes, complete with experimental protocols and quantitative data. Furthermore, it includes visualizations of the reaction pathways and experimental workflows to facilitate a deeper understanding of the processes involved.
Introduction
This compound is a heterocyclic compound of interest due to the presence of a reactive chlorine atom and a methyl ester functional group on the furan ring. These features make it a versatile intermediate for the synthesis of more complex molecules with potential biological activity. This guide focuses on a reliable and accessible two-step synthesis commencing from the commercially available Ethyl 5-chlorofuran-2-carboxylate.
Primary Synthetic Pathway
The most common and practical approach for the synthesis of this compound involves a two-step process:
-
Saponification: Hydrolysis of Ethyl 5-chlorofuran-2-carboxylate to the corresponding carboxylic acid, 5-chlorofuran-2-carboxylic acid.
-
Fischer Esterification: Acid-catalyzed esterification of 5-chlorofuran-2-carboxylic acid with methanol to yield the target compound, this compound.
Caption: Two-step synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of 5-chlorofuran-2-carboxylic acid
This procedure outlines the saponification of Ethyl 5-chlorofuran-2-carboxylate.
Materials:
-
Ethyl 5-chlorofuran-2-carboxylate
-
Ethanol
-
1N Sodium hydroxide (NaOH) solution
-
1N Hydrochloric acid (HCl)
-
Ethyl acetate
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve Ethyl 5-chlorofuran-2-carboxylate in ethanol.
-
Add an equal volume of 1N aqueous sodium hydroxide to the solution.
-
Stir the mixture at room temperature for approximately 1 hour.
-
Concentrate the reaction mixture under reduced pressure to remove the ethanol.
-
Dissolve the residue in water and wash with diethyl ether to remove any unreacted starting material.
-
Acidify the aqueous layer with 1N hydrochloric acid until a precipitate forms.
-
Extract the product with ethyl acetate.
-
Wash the organic extract with water and then with saturated aqueous sodium chloride.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 5-chlorofuran-2-carboxylic acid as a crystalline solid.
Step 2: Synthesis of this compound (Fischer Esterification)
This procedure describes the acid-catalyzed esterification of 5-chlorofuran-2-carboxylic acid with methanol.[1][2][3]
Materials:
-
5-chlorofuran-2-carboxylic acid
-
Methanol (anhydrous)
-
Concentrated sulfuric acid (H₂SO₄)
-
Ethyl acetate
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Suspend 5-chlorofuran-2-carboxylic acid in an excess of anhydrous methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated solution of sodium bicarbonate to neutralize the acid catalyst.
-
Wash the organic layer with water and then with saturated aqueous sodium chloride.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by column chromatography on silica gel if necessary.
Caption: Experimental workflow for the synthesis of this compound.
Quantitative Data
The following tables summarize the key quantitative data for the starting material, intermediate, and the final product.
Table 1: Properties of Reactants and Intermediate
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State |
| Ethyl 5-chlorofuran-2-carboxylate | C₇H₇ClO₃ | 174.58 | Liquid |
| 5-chlorofuran-2-carboxylic acid | C₅H₃ClO₃ | 146.53 | Crystalline Solid |
| Methanol | CH₄O | 32.04 | Liquid |
| Sulfuric Acid | H₂SO₄ | 98.08 | Liquid |
Table 2: Properties of this compound
| Property | Value |
| CAS Number | 58235-81-7[4][5][6] |
| Molecular Formula | C₆H₅ClO₃[6] |
| Molecular Weight | 160.56 g/mol [5][6] |
| Physical State | Not specified (likely a liquid or low-melting solid) |
| Yield | Not reported in literature |
Table 3: Predicted Spectroscopic Data for this compound
| Spectroscopy | Predicted Chemical Shifts / Absorption Bands |
| ¹H NMR (CDCl₃) | δ ~ 7.2 (d, 1H, furan H-3), δ ~ 6.4 (d, 1H, furan H-4), δ ~ 3.9 (s, 3H, -OCH₃) |
| ¹³C NMR (CDCl₃) | δ ~ 158 (C=O), δ ~ 145 (furan C-2), δ ~ 140 (furan C-5), δ ~ 120 (furan C-3), δ ~ 110 (furan C-4), δ ~ 52 (-OCH₃) |
| IR (neat) | ~ 3100 cm⁻¹ (furan C-H stretch), ~ 1730 cm⁻¹ (C=O ester stretch), ~ 1580, 1450 cm⁻¹ (furan ring stretches), ~ 1250 cm⁻¹ (C-O ester stretch), ~ 750 cm⁻¹ (C-Cl stretch) |
| Mass Spec (EI) | m/z (%) = 160/162 (M⁺, Cl isotope pattern), 129/131 ([M-OCH₃]⁺), 101/103 ([M-COOCH₃]⁺) |
Alternative Synthetic Routes
While the primary pathway described is the most straightforward, other potential synthetic routes for this compound exist, though they are less detailed in the current literature for this specific compound.
-
Transesterification: Direct conversion of Ethyl 5-chlorofuran-2-carboxylate to the methyl ester using methanol in the presence of an acid or base catalyst.
-
Chlorination of Methyl furan-2-carboxylate: Direct chlorination of the furan ring of the parent ester. This method may present challenges with regioselectivity, potentially yielding a mixture of chlorinated products.
These alternative routes may be viable but would require significant optimization of reaction conditions.
Conclusion
This technical guide provides a detailed and practical framework for the synthesis of this compound. The two-step process involving saponification followed by Fischer esterification is a robust and well-documented method for obtaining this valuable chemical intermediate. The provided experimental protocols and data serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and materials science, enabling the efficient and reproducible preparation of this compound for further investigation and application.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. WO2020216919A1 - ARYLSULFONYLTHIOPHENECARBOXAMIDES AND ARYLSULFONYLFURANCARBOXAMIDES AS Kν3 POTASSIUM CHANNEL ACTIVATORS - Google Patents [patents.google.com]
- 5. Chlorofuran | Sigma-Aldrich [sigmaaldrich.com]
- 6. Pyridine Derivatives (18) [myskinrecipes.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. 2-Furancarboxylic acid, 5-methyl- | C6H6O3 | CID 74710 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Methyl 5-aminofuran-2-carboxylate | C6H7NO3 | CID 5072225 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. spectroscopyonline.com [spectroscopyonline.com]
- 12. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]
An In-depth Technical Guide to the Chemical Properties of Methyl 5-chlorofuran-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 5-chlorofuran-2-carboxylate is a halogenated furan derivative of significant interest in synthetic organic chemistry. Its substituted furan ring serves as a versatile scaffold for the synthesis of more complex molecules, including potential pharmaceutical intermediates and other specialty chemicals. The presence of both a chloro and a methyl ester functional group on the furan core imparts a unique reactivity profile, making it a valuable building block for a variety of chemical transformations. This technical guide provides a comprehensive overview of the known and predicted chemical and physical properties of this compound, along with detailed experimental protocols for its synthesis and characterization, and an analysis of its chemical reactivity.
Chemical and Physical Properties
Table 1: General and Physical Properties of this compound
| Property | Value |
| CAS Number | 58235-81-7 |
| Molecular Formula | C₆H₅ClO₃ |
| Molecular Weight | 160.557 g/mol |
| Appearance | Predicted: Colorless to pale yellow liquid or low melting solid |
| Boiling Point | Predicted: Approx. 200-220 °C (at 760 mmHg) |
| Melting Point | Not available |
| Density | Predicted: Approx. 1.3 - 1.4 g/cm³ |
| Solubility | Predicted: Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, acetone); sparingly soluble in water. |
| Storage Temperature | Store in a cool, dry place, away from incompatible materials. |
Synthesis
This compound can be synthesized via the esterification of 5-chlorofuran-2-carboxylic acid. A general and reliable method for this transformation is the Fischer-Speier esterification, which involves reacting the carboxylic acid with methanol in the presence of a strong acid catalyst.
Experimental Protocol: Fischer-Speier Esterification
This protocol details the synthesis of this compound from 5-chlorofuran-2-carboxylic acid.
Materials:
-
5-chlorofuran-2-carboxylic acid
-
Methanol (anhydrous)
-
Concentrated sulfuric acid (H₂SO₄)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with a stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask, dissolve 5-chlorofuran-2-carboxylic acid (1.0 eq) in an excess of anhydrous methanol (e.g., 10-20 equivalents, which also serves as the solvent).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the solution while stirring.
-
Attach a reflux condenser to the flask and heat the reaction mixture to reflux. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess methanol using a rotary evaporator.
-
Dissolve the residue in a suitable organic solvent, such as ethyl acetate or diethyl ether.
-
Transfer the solution to a separatory funnel and wash it sequentially with water, saturated aqueous sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.
-
The crude product can be further purified by vacuum distillation or column chromatography on silica gel if necessary.
An In-depth Technical Guide to Methyl 5-chlorofuran-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Methyl 5-chlorofuran-2-carboxylate, a heterocyclic compound of interest in organic synthesis and medicinal chemistry. This document details its chemical properties, synthesis, and potential reactivity, offering valuable information for its application as a chemical intermediate and building block.
Chemical Identity and Properties
This compound is a furan derivative characterized by a chloro group at the 5-position and a methyl ester at the 2-position. Its unique substitution pattern makes it a versatile reagent for introducing the furan moiety into more complex molecular architectures.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 58235-81-7 | [1][2] |
| Molecular Formula | C₆H₅ClO₃ | [2] |
| Molecular Weight | 160.56 g/mol | [2] |
| Synonyms | 5-chloro-2-furancarboxylic acid methyl ester, 5-Chloro-2-furoic acid methyl ester | [3] |
| Storage Temperature | 2-8°C, under inert gas (Nitrogen or Argon) | [3][4] |
| Purity (typical) | ≥95% | [2] |
Synthesis and Experimental Protocols
The synthesis of this compound typically proceeds via the esterification of its corresponding carboxylic acid, 5-chlorofuran-2-carboxylic acid.
A common method for synthesizing the carboxylic acid precursor involves the hydrolysis of the corresponding ethyl ester.
Experimental Protocol: Hydrolysis of 5-Chloro-2-furancarboxylic acid ethyl ester [5]
-
Dissolution: Dissolve 5-Chloro-2-furancarboxylic acid ethyl ester (8 g) in ethanol (50 ml).
-
Hydrolysis: Add 1N aqueous sodium hydroxide (50 ml) to the solution.
-
Reaction: Stir the mixture at room temperature for 1 hour.
-
Concentration: Concentrate the mixture under reduced pressure to remove the ethanol.
-
Work-up: Dissolve the residue in water and wash with diethyl ether to remove any unreacted ester.
-
Acidification: Acidify the aqueous layer with 1N hydrochloric acid.
-
Extraction: Extract the acidified solution with ethyl acetate.
-
Purification: Wash the organic extract with water and then with a saturated aqueous sodium chloride solution. Dry the organic layer over anhydrous magnesium sulfate.
-
Isolation: Concentrate the solution under reduced pressure. Collect the precipitated crystals by filtration and wash with a diethyl ether-hexane mixture to yield pure 5-chloro-2-furancarboxylic acid (5.3 g).[5]
Experimental Protocol: Fischer Esterification of 5-Chlorofuran-2-carboxylic acid
This is a generalized protocol and may require optimization.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 5-chlorofuran-2-carboxylic acid (1.0 eq) in an excess of methanol, which acts as both the solvent and the reagent.
-
Catalysis: Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid, 2-5 mol%) to the mixture.
-
Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Neutralization: After completion, cool the mixture to room temperature and carefully neutralize the acid catalyst with a saturated solution of sodium bicarbonate.
-
Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate or dichloromethane (3x).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane, to yield this compound.
Synthesis Workflow Diagram
Caption: General synthesis workflow for this compound.
Reactivity and Applications in Drug Discovery
The furan ring is a common structural motif in many natural products and bioactive compounds.[6] Furan derivatives have been investigated for a range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[6][7] Specifically, substituted furans have been explored as potential antimycobacterial agents that target iron acquisition in Mycobacterium tuberculosis.[8][9]
This compound serves as a valuable building block for accessing more complex molecules due to its distinct reactive sites.
-
Nucleophilic Acyl Substitution: The ester group is susceptible to attack by various nucleophiles, allowing for the synthesis of amides, hydrazides, and other carboxylic acid derivatives.
-
Cross-Coupling Reactions: The chloro-substituent on the furan ring can potentially participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the introduction of diverse substituents at the 5-position.
The strategic incorporation of methyl groups is a common tactic in drug design to modulate properties such as metabolic stability, solubility, and target binding affinity.[10] As a methyl ester, this compound provides a handle for further chemical elaboration in lead optimization campaigns.
Potential Reaction Pathways Diagram
Caption: Potential reaction pathways for this compound.
Conclusion
This compound, identified by CAS number 58235-81-7, is a valuable chemical intermediate. Its synthesis is straightforward, typically involving the esterification of 5-chlorofuran-2-carboxylic acid. The compound's dual reactivity at the ester and chloro positions makes it a versatile building block for organic synthesis. For professionals in drug development, its furan core suggests potential applications in medicinal chemistry, drawing from the known biological activities of related furan-containing molecules. The protocols and data presented in this guide serve as a foundational resource for the effective utilization of this compound in research and development.
References
- 1. This compound | 58235-81-7 [chemicalbook.com]
- 2. This compound - 羰基化合物 - 西典实验 [seedior.com]
- 3. lookchem.com [lookchem.com]
- 4. chemscene.com [chemscene.com]
- 5. Synthesis routes of 5-Chlorofuran-2-carboxylic acid [benchchem.com]
- 6. Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 7. ptfarm.pl [ptfarm.pl]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Methyl-containing pharmaceuticals: Methylation in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
"Methyl 5-chlorofuran-2-carboxylate structure elucidation"
Analyzing Spectroscopic Data
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Compiling Spectral Data
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Spectroscopic Profile of Methyl 5-chlorofuran-2-carboxylate: A Technical Guide
This technical guide provides a comprehensive overview of the expected spectroscopic data for Methyl 5-chlorofuran-2-carboxylate, a heterocyclic compound of interest in chemical research and drug development. Due to the limited availability of published experimental spectra for this specific molecule, this guide presents predicted data based on the analysis of structurally similar furan derivatives and established spectroscopic principles. Detailed experimental protocols for acquiring such data are also provided.
Compound Information
| Property | Value |
| Chemical Name | This compound |
| Synonyms | 5-Chloro-2-furoic acid methyl ester |
| CAS Number | 58235-81-7[1] |
| Molecular Formula | C₆H₅ClO₃ |
| Molecular Weight | 160.55 g/mol |
| Exact Mass | 159.9927217[1] |
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of related compounds and general principles of spectroscopy.
Predicted ¹H NMR Data
The ¹H NMR spectrum is expected to show signals for the two protons on the furan ring and the three protons of the methyl ester group.
| Chemical Shift (δ) / ppm | Multiplicity | Number of Protons | Assignment |
| ~7.2 - 7.4 | d | 1H | H-3 |
| ~6.4 - 6.6 | d | 1H | H-4 |
| ~3.9 | s | 3H | -OCH₃ |
Predictions are based on data from similar furan-2-carboxylate derivatives.[2][3]
Predicted ¹³C NMR Data
The ¹³C NMR spectrum will display signals for the four carbons of the furan ring, the carbonyl carbon of the ester, and the methyl carbon of the ester.
| Chemical Shift (δ) / ppm | Assignment |
| ~158 | C=O |
| ~145 | C-2 |
| ~148 | C-5 |
| ~120 | C-3 |
| ~112 | C-4 |
| ~52 | -OCH₃ |
Predictions are based on data from analogous furan compounds.[3][4]
Predicted Infrared (IR) Spectroscopy Data
The IR spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100 | Medium | C-H stretching (furan ring) |
| ~1720 - 1740 | Strong | C=O stretching (ester) |
| ~1580, ~1470 | Medium-Strong | C=C stretching (furan ring) |
| ~1250 - 1300 | Strong | C-O stretching (ester) |
| ~1020 | Medium | C-O-C stretching (furan ring) |
| ~800 | Strong | C-Cl stretching |
Predicted absorption ranges are based on typical values for furan derivatives and chlorinated aromatic compounds.
Predicted Mass Spectrometry Data
Mass spectrometry is expected to show the molecular ion peak and characteristic fragmentation patterns.
| m/z | Interpretation |
| 160/162 | Molecular ion peak (M⁺) with a ~3:1 ratio, characteristic of a single chlorine atom. |
| 129/131 | Loss of -OCH₃ |
| 101/103 | Loss of -COOCH₃ |
The exact mass of the molecular ion is predicted to be 159.9927.[1]
Experimental Protocols
The following are general protocols for obtaining the spectroscopic data described above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Weigh 5-10 mg of this compound for ¹H NMR (20-50 mg for ¹³C NMR) into a clean, dry vial.[5]
-
Add 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆, or DMSO-d₆).[5]
-
Gently swirl the vial to ensure the sample is fully dissolved.
-
Filter the solution through a pipette with a small cotton or glass wool plug into a clean, dry 5 mm NMR tube.[5]
-
Cap the NMR tube securely.
Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Tune and shim the instrument to optimize the magnetic field homogeneity.
-
Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay).
-
Acquire the ¹³C NMR spectrum, which may require a larger number of scans due to the lower natural abundance of ¹³C.
Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR): [6]
-
Ensure the ATR crystal is clean.
-
Place a small amount of the solid or liquid sample directly onto the ATR crystal.
-
Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.
Data Acquisition: [6]
-
Collect a background spectrum of the empty, clean ATR crystal.
-
Collect the sample spectrum.
-
The instrument's software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Sample Preparation:
-
For techniques like Electron Ionization (EI), the sample is typically introduced via a direct insertion probe or after separation by gas chromatography (GC).
-
For Electrospray Ionization (ESI), the sample is dissolved in a suitable volatile solvent (e.g., methanol, acetonitrile) at a low concentration.[7]
-
The sample is introduced into the ion source where molecules are ionized.[8][9]
-
The resulting ions are accelerated into the mass analyzer.
-
The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.[8][10]
-
The detector records the abundance of ions at each m/z value to generate the mass spectrum.[8][9]
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for the spectroscopic characterization of an organic compound like this compound.
Caption: Workflow for Spectroscopic Analysis.
References
- 1. lookchem.com [lookchem.com]
- 2. rsc.org [rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Mass Spectrometry :: Introduction, Principle of Mass Spectrometry, Components of Mass Spectrometer, Applications [premierbiosoft.com]
- 10. fiveable.me [fiveable.me]
Technical Guide: Safety and Handling of Methyl 5-chlorofuran-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety and handling procedures for Methyl 5-chlorofuran-2-carboxylate (CAS No. 58235-81-7). The information herein is intended to support laboratory safety and ensure the proper use of this compound in research and development settings.
Chemical Identification and Physical Properties
This compound is a solid chemical intermediate used in various synthetic applications.[1][2] Its fundamental properties are summarized below.
| Property | Value | Source |
| CAS Number | 58235-81-7 | ChemScene[2] |
| Molecular Formula | C₆H₅ClO₃ | ChemScene[2] |
| Molecular Weight | 160.56 g/mol | ChemScene[2] |
| Physical Form | Solid | Sigma-Aldrich[1] |
| Melting Point | Data not available | ChemScene[2] |
| Boiling Point | Data not available | ChemScene[2] |
| Density | Data not available | ChemScene[2] |
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance. The following table summarizes its GHS classifications.
| Hazard Class | Category | Hazard Statement | Source |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed | ChemScene[2] |
| Skin Irritation | 2 | H315: Causes skin irritation | Sigma-Aldrich[1] |
| Eye Irritation | 2A | H319: Causes serious eye irritation | Sigma-Aldrich[1] |
| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation | Sigma-Aldrich[1] |
Hazard Pictograms:
Caption: GHS Hazard Pictogram for Irritant/Harmful.
Safe Handling and Storage
Proper handling and storage are crucial to minimize the risks associated with this compound.
Personal Protective Equipment (PPE)
A risk assessment should be conducted before handling this chemical. The following diagram outlines the recommended PPE.
Caption: Recommended PPE for handling this compound.
Storage
Store in a tightly sealed container in a cool, well-ventilated area.[2] Recommended storage temperature is 2-8°C.[2] Keep away from direct sunlight and sources of ignition.[2]
First Aid Measures
In case of exposure, follow these first aid measures:
| Exposure Route | First Aid Measures | Source |
| Ingestion | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth. Do NOT induce vomiting. | ChemScene[2] |
| Skin Contact | Rinse skin thoroughly with large amounts of water. Remove contaminated clothing and shoes and call a physician. | ChemScene[2] |
| Eye Contact | Remove any contact lenses, locate eye-wash station, and flush eyes immediately with large amounts of water. Separate eyelids with fingers to ensure adequate flushing. Promptly call a physician. | ChemScene[2] |
| Inhalation | Immediately relocate self or casualty to fresh air. If breathing is difficult, give cardiopulmonary resuscitation (CPR). Avoid mouth-to-mouth resuscitation. | ChemScene[2] |
Experimental Protocol: Example of Use in Synthesis
The following protocol is adapted from a patent describing the synthesis of an intermediate for potential Kv3 potassium channel activators.[3] This serves as an example of a typical reaction involving this compound.
Reaction: Synthesis of Methyl 5-((4-methylphenyl)thio)furan-2-carboxylate
Materials:
-
This compound (2.0 g, 12 mmol)
-
4-methylbenzenethiol (1.55 g, 12.5 mmol)
-
Potassium carbonate (K₂CO₃) (5.2 g, 37 mmol)
-
N,N-Dimethylformamide (DMF) (20 mL)
-
Ethyl acetate
-
Water
Procedure:
-
To a solution of this compound (2.0 g, 12 mmol) in DMF (20 mL), add K₂CO₃ (5.2 g, 37 mmol) and 4-methylbenzenethiol (1.55 g, 12.5 mmol).
-
Stir the mixture at 90 °C for 20 hours.
-
After 20 hours, dilute the reaction mixture with water (60 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water (3 x 30 mL).
-
Dry the combined organic layers over sodium sulfate (Na₂SO₄).
-
Filter and concentrate the organic layer to obtain the crude product.
-
Purify the crude product as necessary (e.g., by column chromatography).
The following diagram illustrates the workflow for this experimental protocol.
Caption: Workflow for the synthesis of Methyl 5-((4-methylphenyl)thio)furan-2-carboxylate.
Disposal Considerations
Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.
Disclaimer
This guide is intended for informational purposes only and is not a substitute for a comprehensive risk assessment. Always consult the most up-to-date Safety Data Sheet (SDS) from the supplier before handling this chemical.
References
"starting materials for Methyl 5-chlorofuran-2-carboxylate synthesis"
An In-depth Technical Guide to the Starting Materials for the Synthesis of Methyl 5-chlorofuran-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the primary synthetic pathways for this compound, a valuable intermediate in medicinal chemistry and drug development. This document outlines the most viable starting materials, provides detailed experimental protocols for key transformations, and presents quantitative data to facilitate comparison and replication.
Introduction
This compound is a heterocyclic compound of significant interest due to its utility as a building block in the synthesis of various pharmaceutical agents. The strategic introduction of the chloro and methyl ester functionalities onto the furan ring allows for diverse subsequent chemical modifications. This guide focuses on the most practical and well-documented synthetic routes, providing researchers with the necessary information to produce this key intermediate.
Primary Synthetic Pathway: From 5-Chloromethylfurfural (CMF)
The most efficient and well-documented route for the synthesis of this compound commences with 5-Chloromethylfurfural (CMF). CMF is a versatile, bio-based platform molecule that can be produced in high yield from biomass.[1] This pathway involves a two-step sequence: the oxidation of the aldehyde group of CMF to an acyl chloride, followed by esterification with methanol.
A key advantage of this route is the direct conversion of the aldehyde to a highly reactive acyl chloride, which readily undergoes esterification under mild conditions.[1]
Experimental Protocol: Synthesis of Methyl 5-(chloromethyl)furan-2-carboxylate from CMF
Step 1: Synthesis of 5-(chloromethyl)furan-2-carbonyl chloride (CMFCC)
Objective: To oxidize 5-Chloromethylfurfural (CMF) to 5-(chloromethyl)furan-2-carbonyl chloride (CMFCC).[2]
Materials:
-
5-(Chloromethyl)furfural (CMF)
-
tert-Butyl hypochlorite
-
1,4-Dioxane (for internal standard, optional)
-
Round-bottomed flask
-
Magnetic stirrer and stir bar
-
Aluminum foil (to protect from light)
Procedure:
-
In a 50 mL round-bottomed flask wrapped with aluminum foil, combine 5-(chloromethyl)furfural (2.226 g, 15.40 mmol) and tert-butyl hypochlorite (10.5 mL, 10.1 g, 92.7 mmol).[2]
-
Stir the mixture rapidly at room temperature under air for 24 hours.[2]
-
The yield of the crude 5-(chloromethyl)furan-2-carbonyl chloride (CMFCC) can be determined by 1H NMR using an internal standard like 1,4-dioxane. A yield of approximately 85% can be expected at this stage.[2]
-
The volatile components are removed by evaporation at room temperature to yield the crude CMFCC, which can be used in the next step without further purification.[2]
Step 2: Synthesis of Methyl 5-(chloromethyl)furan-2-carboxylate
Objective: To esterify 5-(chloromethyl)furan-2-carbonyl chloride (CMFCC) with methanol to yield Methyl 5-(chloromethyl)-2-carboxylate.[1]
Materials:
-
Crude 5-(chloromethyl)furan-2-carbonyl chloride (CMFCC) from Step 1
-
Methanol
-
Potassium carbonate
-
Silica gel
Procedure:
-
Suspend a stoichiometric amount of potassium carbonate in a solution of crude CMFCC in methanol.[1]
-
Stir the reaction mixture at room temperature for 2 hours.[1]
-
After the reaction is complete, purify the crude mixture by filtration through a plug of silica gel.[1]
-
The solvent is evaporated to yield Methyl 5-(chloromethyl)furan-2-carboxylate.
Quantitative Data Summary
| Starting Material | Intermediate | Product | Reagents | Conditions | Yield |
| 5-Chloromethylfurfural (CMF) | 5-(chloromethyl)furan-2-carbonyl chloride (CMFCC) | - | tert-Butyl hypochlorite | Room temperature, 24 h | ~85% (crude)[2] |
| 5-(chloromethyl)furan-2-carbonyl chloride (CMFCC) | - | Methyl 5-(chloromethyl)furan-2-carboxylate | Methanol, Potassium carbonate | Room temperature, 2 h | 96%[1] |
Logical Workflow Diagram
Caption: Synthetic pathway from CMF.
Alternative Synthetic Pathways
While the route from CMF is highly efficient, other starting materials can be considered. These alternative pathways, however, may involve more steps or less readily available starting materials.
Route 2: From 5-chlorofuran-2-carboxylic acid
This approach involves the direct esterification of 5-chlorofuran-2-carboxylic acid.
Objective: To synthesize this compound via Fischer esterification.
Materials:
-
5-chlorofuran-2-carboxylic acid
-
Methanol (anhydrous)
-
Concentrated sulfuric acid (catalyst)
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Ethyl acetate
-
Standard glassware for reflux and extraction
Procedure:
-
Dissolve 5-chlorofuran-2-carboxylic acid in a large excess of anhydrous methanol in a round-bottom flask.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture and remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by distillation or column chromatography if necessary.
Quantitative Data for Fischer Esterification
Yields for Fischer esterification are typically in the range of 60-95%, depending on the specific substrate and reaction conditions. The use of a large excess of alcohol and removal of water can drive the equilibrium towards the product.[3]
Logical Workflow Diagram
References
Methyl 5-chlorofuran-2-carboxylate: A Review of Synthetic Approaches and Potential Applications
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 5-chlorofuran-2-carboxylate is a halogenated heterocyclic compound belonging to the furan carboxylate family. While the body of scientific literature dedicated exclusively to this specific molecule is limited, its structural similarity to other biologically active furan derivatives suggests its potential as a valuable intermediate in medicinal chemistry and materials science. This technical guide provides a comprehensive review of the available information on the synthesis of its precursor, 5-chlorofuran-2-carboxylic acid, and the general methodologies applicable for its conversion to the target methyl ester. Furthermore, this document explores the potential physicochemical properties and biological activities of this compound by drawing comparisons with structurally related compounds that have been more extensively studied.
Synthesis and Experimental Protocols
Direct and detailed experimental protocols for the synthesis of this compound are not extensively reported in peer-reviewed literature. However, its synthesis can be logically approached as a two-step process: the synthesis of the carboxylic acid precursor followed by its esterification.
Step 1: Synthesis of 5-Chlorofuran-2-carboxylic Acid
The primary precursor for the target molecule is 5-chlorofuran-2-carboxylic acid. A common synthetic route to this intermediate has been described, which involves the hydrolysis of its corresponding ethyl ester.
Experimental Protocol: Hydrolysis of Ethyl 5-chlorofuran-2-carboxylate
A detailed procedure for the synthesis of 5-chlorofuran-2-carboxylic acid from its ethyl ester has been outlined. The process involves the hydrolysis of ethyl 5-chloro-2-furancarboxylate using sodium hydroxide in ethanol, followed by acidification to yield the desired carboxylic acid.
DOT Script for the Synthesis of 5-Chlorofuran-2-carboxylic Acid
Caption: Synthesis workflow for 5-chlorofuran-2-carboxylic acid.
Step 2: Esterification of 5-Chlorofuran-2-carboxylic Acid
The conversion of 5-chlorofuran-2-carboxylic acid to its methyl ester, this compound, is a standard esterification reaction. The most common method for this transformation is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol (in this case, methanol) in the presence of an acid catalyst.[1][2][3][4]
General Experimental Protocol: Fischer Esterification
While a specific protocol for the methylation of 5-chlorofuran-2-carboxylic acid is not available, a general procedure based on the Fischer esterification method can be applied:
-
Reaction Setup: 5-Chlorofuran-2-carboxylic acid is dissolved in an excess of anhydrous methanol.
-
Catalyst Addition: A catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), is added to the solution.[1][4]
-
Reaction Conditions: The mixture is typically heated under reflux for several hours to drive the equilibrium towards the formation of the ester.[2]
-
Workup: After the reaction is complete, the excess methanol is removed under reduced pressure. The residue is then dissolved in an organic solvent and washed with a weak base (e.g., sodium bicarbonate solution) to remove any unreacted acid, followed by washing with brine.
-
Purification: The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is evaporated to yield the crude this compound. Further purification can be achieved by distillation or column chromatography.
DOT Script for Fischer Esterification
Caption: General mechanism of Fischer esterification.
Physicochemical and Spectroscopic Data (Comparative Analysis)
No direct experimental spectroscopic data for this compound was found in the reviewed literature. However, expected spectral characteristics can be inferred from data on similar furan carboxylate derivatives.
Table 1: Comparative Spectroscopic Data of Related Furan Carboxylates
| Compound Name | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | Key IR Bands (cm-1) | Mass Spec (m/z) | Reference |
| Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate | 8.24–8.08 (m, 2H), 8.08–7.99 (m, 1H), 7.31 (d, J=3.7 Hz, 1H), 7.14 (t, J=3.7 Hz, 1H), 3.95 (s, 3H) | 158.72, 158.25, 149.11, 147.62, 144.99, 127.24, 123.72, 119.93, 119.86, 114.89, 112.15, 52.23 | Not Reported | HRMS (ESI/Q-ToF) data available | [5] |
| Methyl 5-(hydroxymethyl)-2-furan carboxylate derivatives | Varied signals for furan protons (around 6.4-7.1), methyl ester protons (around 3.8), and substituent protons. | Furan ring carbons (around 108-160), ester carbonyl (around 160), methyl ester carbon (around 52). | C=O stretch (ester) around 1720, C-O stretch, furan ring vibrations. | HR-ESI MS data available for derivatives. | [6] |
| Methyl 5-aminofuran-2-carboxylate | Not Reported | Not Reported | FTIR and ATR-IR spectra available. | GC-MS: m/z top peak at 54, 2nd highest at 141, 3rd highest at 110. | [7] |
For this compound, one would anticipate:
-
1H NMR: Two doublets for the furan ring protons, likely in the range of 6.5-7.5 ppm, and a singlet for the methyl ester protons around 3.8-4.0 ppm.
-
13C NMR: Signals for the furan ring carbons, with the carbon bearing the chlorine atom shifted downfield. The ester carbonyl carbon would be expected in the 158-165 ppm region, and the methyl ester carbon around 52 ppm.[8]
-
IR Spectroscopy: A strong absorption band for the C=O stretch of the ester group around 1720-1740 cm⁻¹, and characteristic C-O and furan ring stretching vibrations.[9][10]
-
Mass Spectrometry: The molecular ion peak would show a characteristic isotopic pattern due to the presence of chlorine (35Cl and 37Cl in an approximate 3:1 ratio).
Potential Applications and Biological Activity
While there is no direct research on the biological activities of this compound, the broader class of furan derivatives and specifically halofuran carboxylates have shown promise in several areas of drug development.
Antimicrobial and Antifungal Activity
Furan-containing compounds are known to possess a wide range of biological activities, including antibacterial and antifungal properties.[6] For instance, derivatives of methyl-5-(hydroxymethyl)-2-furan carboxylate have demonstrated activity against various bacteria.[6] The introduction of a halogen atom, such as chlorine, can sometimes enhance the antimicrobial potency of a molecule. Organotin(IV) carboxylates, for example, have been studied for their antimicrobial effects.[11]
Anticancer Activity
Several studies have reported the cytotoxic effects of furan derivatives against various cancer cell lines.[6][12] For example, 5-phenyl-furan-2-carboxylic acids have been investigated as a promising class of antimycobacterial agents.[5][13] The structural similarity of this compound to these compounds suggests that it could be a candidate for investigation in cancer research.
Agrochemicals
A patent application mentions the use of a related compound, methyl 4-bromofuran-2-carboxylate, as an intermediate in the synthesis of crop protection products.[14] This suggests a potential application for halogenated furan carboxylates in the agrochemical industry.
Conclusion and Future Directions
This compound remains a sparsely studied compound. The available literature suggests a straightforward synthetic pathway via the esterification of 5-chlorofuran-2-carboxylic acid. Based on the biological activities of structurally similar furan derivatives, this molecule holds potential as an intermediate for the development of novel therapeutic agents, particularly in the areas of antimicrobial and anticancer research.
Future research should focus on:
-
The development and optimization of a reliable synthetic protocol for this compound.
-
Comprehensive spectroscopic characterization (NMR, IR, MS) to establish a definitive analytical profile.
-
In-depth evaluation of its biological activities, including antimicrobial, antifungal, and cytotoxic properties, to ascertain its potential in drug discovery and development.
This technical guide serves as a foundational resource for researchers interested in exploring the chemistry and potential applications of this compound, highlighting the current knowledge gaps and suggesting avenues for future investigation.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. cerritos.edu [cerritos.edu]
- 3. US9108940B2 - Conversion of 5-(chloromethyl)-2-furaldehyde into 5-methyl-2-furoic acid and derivatives thereof - Google Patents [patents.google.com]
- 4. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 5. Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate [mdpi.com]
- 6. Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 7. Methyl 5-aminofuran-2-carboxylate | C6H7NO3 | CID 5072225 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. IR Infrared Absorption Bands of Carboxylate - 911Metallurgist [911metallurgist.com]
- 10. spectroscopyonline.com [spectroscopyonline.com]
- 11. asianpubs.org [asianpubs.org]
- 12. rsc.org [rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. TW202400568A - Process for preparing cis-4-aminotetrahydrofuran-2-carboxylic esters - Google Patents [patents.google.com]
"biological activity of furan-2-carboxylate derivatives"
An In-depth Technical Guide to the Biological Activity of Furan-2-Carboxylate Derivatives
Abstract
Furan-2-carboxylate derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry. Their unique structural scaffold allows for diverse chemical modifications, leading to a broad spectrum of pharmacological activities. This technical guide provides a comprehensive overview of the biological activities of furan-2-carboxylate derivatives, with a focus on their anticancer, antimicrobial, and enzyme-inhibiting properties. We consolidate quantitative data from various studies, detail key experimental methodologies, and illustrate significant molecular pathways and workflows. This document is intended for researchers, scientists, and professionals in the field of drug development to serve as a foundational resource for designing and evaluating novel therapeutics based on the furan-2-carboxylate core.
Introduction
The furan ring is a fundamental five-membered aromatic heterocycle that serves as a core structural motif in a multitude of pharmacologically active compounds.[1][2] Its ability to engage in various chemical interactions, including hydrogen bonding and π–π stacking, makes it a valuable scaffold in drug design.[1] When functionalized as a carboxylate ester or acid at the C2 position, the resulting furan-2-carboxylate derivatives exhibit an enhanced and often specific range of biological effects. These compounds have been extensively explored for their therapeutic potential, demonstrating significant activity in several key areas, including oncology, infectious diseases, and inflammatory conditions.[3][4][5] The versatility of this scaffold allows for fine-tuning of its pharmacokinetic and pharmacodynamic properties, making it a promising starting point for the development of novel therapeutic agents.[2]
Synthesis Strategies
The synthesis of furan-2-carboxylate derivatives can be achieved through various established chemical routes. A common approach involves the modification of readily available starting materials like furfuryl alcohol or furan-2-carboxylic acid.[6][7] For instance, furan-2-carbonyl chloride, generated from the reaction of furan-2-carboxylic acid with thionyl chloride, serves as a key intermediate for creating a wide array of ester and amide derivatives.[7] Other methods, such as the Paal-Knorr synthesis, involve the cyclization of 1,4-dicarbonyl compounds to form the furan ring, which can then be further functionalized.[8][9] Microwave-assisted synthesis has also been employed to produce these derivatives under mild conditions with improved reaction times.[10][11]
References
- 1. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 2. A Review on Biological and Medicinal Significance of Furan | AlQalam Journal of Medical and Applied Sciences [journal.utripoli.edu.ly]
- 3. researchgate.net [researchgate.net]
- 4. ijabbr.com [ijabbr.com]
- 5. Pharmacological activity of furan derivatives [wisdomlib.org]
- 6. Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 7. Synthesis and In Vitro Protein Tyrosine Kinase Inhibitory Activity of Furan-2-yl(phenyl)methanone Derivatives | MDPI [mdpi.com]
- 8. oled-intermediates.com [oled-intermediates.com]
- 9. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]
- 10. researchgate.net [researchgate.net]
- 11. Reaction of Substituted Furan-2-carboxaldehydes and Furo[b]pyrrole Type Aldehydes with Hippuric Acid - PMC [pmc.ncbi.nlm.nih.gov]
Methyl 5-chlorofuran-2-carboxylate: A Comprehensive Technical Guide for Synthetic Applications
Introduction
Methyl 5-chlorofuran-2-carboxylate is a halogenated heterocyclic compound that serves as a crucial synthetic intermediate in the development of a wide array of more complex molecules. As a derivative of furan, a five-membered aromatic ring containing an oxygen atom, it is part of a class of compounds that are prevalent in biologically active natural products and pharmaceuticals. The furan nucleus is a versatile scaffold in medicinal chemistry, with its derivatives exhibiting a broad spectrum of pharmacological activities, including antibacterial, antiviral, anti-inflammatory, antifungal, and antitumor properties.[1][2] The presence of both a chloro and a methyl ester functional group on the furan ring provides two distinct points for chemical modification, making this compound a valuable building block for researchers, particularly those in drug discovery and materials science. This guide provides an in-depth overview of its synthesis, chemical properties, and applications, complete with experimental protocols and quantitative data.
Synthesis of this compound
The primary route to this compound involves the esterification of its corresponding carboxylic acid, 5-chlorofuran-2-carboxylic acid. This precursor acid is typically synthesized via the hydrolysis of its ethyl ester.
Caption: Synthetic pathway to this compound.
Experimental Protocols
1. Synthesis of 5-Chlorofuran-2-carboxylic acid from Ethyl 5-chlorofuran-2-carboxylate [3]
-
Materials:
-
Ethyl 5-chlorofuran-2-carboxylate (8.0 g)
-
Ethanol (50 ml)
-
1N Aqueous Sodium Hydroxide (50 ml)
-
1N Hydrochloric Acid
-
Diethyl ether
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Saturated aqueous sodium chloride
-
-
Procedure:
-
Dissolve ethyl 5-chlorofuran-2-carboxylate (8.0 g) in ethanol (50 ml).
-
Add 1N aqueous sodium hydroxide (50 ml) to the solution.
-
Stir the mixture at room temperature for 1 hour.
-
Concentrate the mixture under reduced pressure to remove the ethanol.
-
Dissolve the residue in water and wash with diethyl ether to remove any unreacted starting material.
-
Acidify the aqueous layer with 1N hydrochloric acid.
-
Extract the acidified solution with ethyl acetate.
-
Wash the organic extract with water and then with saturated aqueous sodium chloride.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.
-
Collect the precipitated crystals by filtration and wash with a diethyl ether-hexane mixture to yield 5-chloro-2-furancarboxylic acid.[3]
-
2. Synthesis of this compound (General Procedure)
-
Materials:
-
5-Chlorofuran-2-carboxylic acid
-
Anhydrous Methanol
-
Concentrated Sulfuric Acid (catalytic amount)
-
-
Procedure:
-
Suspend 5-chlorofuran-2-carboxylic acid in anhydrous methanol.
-
Add a catalytic amount of concentrated sulfuric acid to the suspension.
-
Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the methanol under reduced pressure.
-
Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography or recrystallization to obtain pure this compound.
-
Chemical Properties and Reactivity
This compound possesses two primary reactive sites: the ester group and the carbon-chlorine bond at the 5-position of the furan ring.
-
Nucleophilic Acyl Substitution: The ester group is susceptible to nucleophilic attack. This allows for reactions such as hydrolysis back to the carboxylic acid or amidation with primary or secondary amines to form the corresponding amides.[4]
-
Cross-Coupling Reactions: The chlorine atom on the furan ring can participate in various transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck, Sonogashira). This enables the introduction of a wide range of substituents at the 5-position, significantly increasing molecular diversity.
-
Furan Ring Stability: While aromatic, the furan ring can be susceptible to cleavage under strong acidic or oxidative conditions, which can lead to the formation of 1,4-dicarbonyl compounds.[4]
Applications as a Synthetic Intermediate
The dual functionality of this compound makes it a versatile intermediate for the synthesis of complex molecules, particularly in the field of drug discovery. The furan scaffold is a common motif in many natural products and pharmacologically active compounds.[5] Derivatives of furan-2-carboxylic acid have been investigated for the treatment of type 2 diabetes mellitus and as antimycobacterial agents.[6][7][8]
The general strategy involves modifying the ester group and/or replacing the chloro substituent to build more elaborate structures.
Caption: Utility of this compound as a synthetic intermediate.
Quantitative Data
The following tables summarize key quantitative data related to the synthesis and characterization of 5-chlorofuran-2-carboxylic acid and related compounds.
Table 1: Synthesis Yield for 5-Chlorofuran-2-carboxylic acid
| Starting Material | Reagents | Product | Yield | Reference |
| Ethyl 5-chlorofuran-2-carboxylate (8.0 g) | 1. NaOH, Ethanol2. 1N HCl | 5-Chlorofuran-2-carboxylic acid | 5.3 g | [3] |
Table 2: Physical and Spectroscopic Data of a Related Compound: Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate [8]
| Property | Value |
| Molecular Formula | C₁₂H₈FNO₅ |
| Appearance | Orange solid |
| Melting Point | 196.3 °C |
| TLC Rf | 0.39 (cyclohexane–EtOAc 8:2) |
| 1H-NMR (300 MHz, CDCl₃) | δ (ppm): 8.24–8.08 (m, 2H), 8.08–7.99 (m, 1H), 7.31 (d, J = 3.7 Hz, 1H), 7.14 (t, J = 3.7 Hz, 1H), 3.95 (s, 3H) |
Conclusion
This compound is a highly valuable and versatile synthetic intermediate. Its straightforward synthesis and the presence of two distinct, reactive functional groups—the methyl ester and the chloro substituent—provide chemists with a powerful tool for the construction of complex molecular architectures. Its application is particularly significant in the synthesis of novel furan-containing compounds for pharmaceutical and materials science research, building upon the known diverse biological activities of the furan scaffold. The methodologies and data presented in this guide offer a solid foundation for researchers and drug development professionals aiming to leverage this key building block in their synthetic endeavors.
References
- 1. biojournals.us [biojournals.us]
- 2. Pharmacological activity of furan derivatives [wisdomlib.org]
- 3. Synthesis routes of 5-Chlorofuran-2-carboxylic acid [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 6. Phenotypic screening-based drug discovery of furan-2-carboxylic acid derivatives for the amelioration of type 2 diabetes mellitus (T2DM) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate [mdpi.com]
Methodological & Application
Application Note & Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling of Methyl 5-chlorofuran-2-carboxylate
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds. This application note provides a detailed protocol for the Suzuki-Miyaura coupling of methyl 5-chlorofuran-2-carboxylate with various aryl and heteroaryl boronic acids. The furan-2-carboxylate scaffold is a key structural motif in many biologically active molecules and pharmaceutical compounds. The ability to functionalize the 5-position of this heterocyclic system opens up avenues for the synthesis of diverse compound libraries for drug discovery and development. This compound is an electron-deficient heteroaryl chloride, which makes it a suitable substrate for palladium-catalyzed cross-coupling reactions.[1] The protocol described herein is based on established methodologies for the Suzuki coupling of challenging heteroaryl chlorides, employing bulky and electron-rich phosphine ligands to achieve efficient catalysis.[2]
Key Reaction
The general reaction scheme involves the palladium-catalyzed cross-coupling of this compound with a generic arylboronic acid:
This compound + Ar-B(OH)2 --(Pd catalyst, base, solvent)--> Methyl 5-aryl-furan-2-carboxylate
Experimental Protocols
This section details the necessary reagents, equipment, and a step-by-step procedure for the Suzuki-Miyaura coupling reaction.
Materials and Reagents
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid, 3-pyridinylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate, tribasic (K₃PO₄)
-
Toluene, anhydrous
-
Deionized water
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Standard laboratory glassware
-
Magnetic stirrer with heating plate
-
Inert atmosphere setup (e.g., nitrogen or argon manifold)
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and visualization reagents
Procedure
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and potassium phosphate (2.0 mmol, 2.0 equiv).
-
Catalyst Preparation: In a separate vial, pre-mix palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) in anhydrous toluene (2 mL).
-
Inert Atmosphere: The Schlenk flask containing the substrates and base is evacuated and backfilled with an inert gas (nitrogen or argon) three times.
-
Solvent Addition: Add anhydrous toluene (8 mL) and deionized water (2 mL) to the Schlenk flask via syringe.
-
Catalyst Addition: Add the pre-mixed catalyst solution to the reaction mixture via syringe.
-
Reaction: The reaction mixture is stirred vigorously and heated to 80-100 °C. The reaction progress is monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The mixture is diluted with ethyl acetate (20 mL) and washed with water (2 x 10 mL) and brine (10 mL).
-
Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired methyl 5-aryl-furan-2-carboxylate.
Data Presentation
The following tables summarize the expected outcomes for the Suzuki-Miyaura coupling of this compound with various arylboronic acids based on typical yields for similar couplings of heteroaryl chlorides.[3]
Table 1: Reagent Quantities for a Typical Reaction
| Reagent | Molar Ratio | Amount (for 1 mmol scale) |
| This compound | 1.0 | 160.5 mg |
| Arylboronic Acid | 1.2 | 1.2 mmol |
| Palladium(II) Acetate (Pd(OAc)₂) | 0.02 | 4.5 mg |
| SPhos | 0.04 | 16.4 mg |
| Potassium Phosphate (K₃PO₄) | 2.0 | 424.4 mg |
| Toluene (anhydrous) | - | 10 mL |
| Water | - | 2 mL |
Table 2: Expected Yields for Various Arylboronic Acids
| Entry | Arylboronic Acid | Expected Product | Expected Yield (%) |
| 1 | Phenylboronic acid | Methyl 5-phenylfuran-2-carboxylate | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Methyl 5-(4-methoxyphenyl)furan-2-carboxylate | 80-90 |
| 3 | 4-Chlorophenylboronic acid | Methyl 5-(4-chlorophenyl)furan-2-carboxylate | 75-85 |
| 4 | 3-Pyridinylboronic acid | Methyl 5-(pyridin-3-yl)furan-2-carboxylate | 70-80 |
Visualizations
Diagram 1: Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Diagram 2: Experimental Workflow
Caption: A step-by-step workflow for the Suzuki coupling experiment.
Safety Precautions
-
Palladium compounds are toxic and should be handled with care in a well-ventilated fume hood.
-
Anhydrous solvents are flammable and should be handled under an inert atmosphere.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
This application note provides a robust and reproducible protocol for the Suzuki-Miyaura cross-coupling of this compound. The use of a palladium catalyst with a bulky, electron-rich phosphine ligand like SPhos is crucial for achieving high yields with this electron-deficient heteroaryl chloride. This method is broadly applicable to a range of aryl and heteroaryl boronic acids, making it a valuable tool for the synthesis of diverse libraries of 5-substituted furan-2-carboxylates for applications in medicinal chemistry and materials science.
References
Application Notes and Protocols for the Heck Reaction of Methyl 5-chlorofuran-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Heck reaction, a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene, is a fundamental tool in modern organic synthesis for forming carbon-carbon bonds.[1][2] Its application to heteroaromatic compounds, such as furan derivatives, provides a powerful method for the synthesis of complex molecules integral to pharmaceutical and materials science research.[3] Methyl 5-chlorofuran-2-carboxylate represents an electron-deficient heterocyclic halide. The coupling of such aryl chlorides is a challenging transformation that often requires specialized catalytic systems.[4][5]
These application notes provide a summary of reaction conditions and detailed protocols applicable to the Heck reaction of this compound and related chlorofuran derivatives, based on established methodologies for the arylation of furans with aryl chlorides.[6][7]
Key Reaction Parameters and Optimization
Successful execution of the Heck reaction with aryl chlorides, including this compound, is highly dependent on the careful selection of the catalyst, ligand, base, and solvent. Aryl chlorides are known to be less reactive than their bromide and iodide counterparts, necessitating more robust catalytic systems, typically involving bulky, electron-rich phosphine ligands to facilitate the oxidative addition step.[4][5]
Catalyst System:
-
Palladium Precursor: Palladium(II) acetate (Pd(OAc)₂) is a commonly used and versatile precatalyst that is reduced in situ to the active Pd(0) species.[1][8] Other common precursors include PdCl₂ and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄).[1]
-
Ligand: The choice of ligand is critical for reactions involving aryl chlorides. Sterically hindered and electron-rich alkylphosphine ligands have proven effective. Examples include tri-tert-butylphosphine (P(t-Bu)₃), di(1-adamantyl)butylphosphine (BuAd₂P), and biphenyl-based phosphines like 2-(dicyclohexylphosphino)biphenyl.[4][6][7][9][10]
Base:
-
A base is required to neutralize the hydrogen halide formed during the catalytic cycle.[11] Both inorganic bases, such as potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and potassium tert-butoxide (t-BuOK), and organic bases like triethylamine (Et₃N) or N,N-dicyclohexylmethylamine (Cy₂NMe) can be employed.[4][6][7][9] The choice of base can significantly impact reaction yield and may need to be optimized for the specific substrate.[4][5]
Solvent:
-
High-boiling point, polar aprotic solvents are typically used to ensure the solubility of the reagents and to allow for the higher reaction temperatures often required for aryl chlorides. Common choices include N,N-dimethylformamide (DMF), N,N-dimethylacetamide (DMAc), and 1-methyl-2-pyrrolidinone (NMP).[6][7][12]
Temperature and Reaction Time:
-
Heck reactions with aryl chlorides generally require elevated temperatures, often in the range of 100–150 °C.[6][7][13] Reaction times can vary from several hours to over 24 hours, and progress should be monitored by an appropriate analytical technique such as TLC, GC-MS, or LC-MS.
Summary of Reaction Conditions
The following table summarizes conditions reported for the palladium-catalyzed direct arylation of furan derivatives with aryl chlorides, which can serve as a starting point for the optimization of reactions with this compound.
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ (2) | 2-(Dicyclohexylphosphino)biphenyl (4) | Na₂CO₃ (2) | DMAc | 120 | 2-24 | Moderate-Good | [4][5] |
| Pd(OAc)₂ (2) | BuAd₂P (4) | t-BuOK (2) | DMF | 120 | 15 | Moderate-Good | [6][7] |
| Pd/P(t-Bu)₃ | P(t-Bu)₃ | Cy₂NMe | Toluene | 100 | - | High | [9] |
Detailed Experimental Protocols
The following are generalized protocols for the Heck reaction of an aryl chloride like this compound with an alkene (e.g., styrene or an acrylate).
Protocol 1: Heck Reaction using Pd(OAc)₂ and a Buchwald-type Ligand
This protocol is adapted from methodologies developed for the arylation of heterocycles with aryl chlorides.[4][5]
Reagents:
-
This compound (1.0 equiv.)
-
Alkene (e.g., Styrene) (1.5 equiv.)
-
Palladium(II) Acetate (Pd(OAc)₂) (0.02 equiv.)
-
2-(Dicyclohexylphosphino)biphenyl (0.04 equiv.)
-
Sodium Carbonate (Na₂CO₃) (2.0 equiv.)
-
Anhydrous N,N-dimethylacetamide (DMAc)
Procedure:
-
To a dry Schlenk tube or reaction vial, add this compound, sodium carbonate, palladium(II) acetate, and 2-(dicyclohexylphosphino)biphenyl.
-
Evacuate and backfill the reaction vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add anhydrous DMAc via syringe to achieve a concentration of approximately 0.1-0.2 M with respect to the chlorofuran.
-
Add the alkene via syringe.
-
Seal the vessel and place it in a preheated oil bath at 120 °C.
-
Stir the reaction mixture for 12-24 hours. Monitor the reaction progress periodically by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate or dichloromethane.
-
Filter the mixture through a pad of celite to remove inorganic salts and the palladium catalyst.
-
Wash the organic phase with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.
Protocol 2: Heck Reaction using Pd(OAc)₂ and P(t-Bu)₃
This protocol is based on conditions known to be effective for a broad range of aryl chlorides.[9][10]
Reagents:
-
This compound (1.0 equiv.)
-
Alkene (e.g., n-Butyl Acrylate) (1.5 equiv.)
-
Palladium(II) Acetate (Pd(OAc)₂) (0.01-0.02 equiv.)
-
Tri-tert-butylphosphine (P(t-Bu)₃) as a solution in toluene or solid (0.02-0.04 equiv.)
-
N,N-Dicyclohexylmethylamine (Cy₂NMe) (1.2 equiv.)
-
Anhydrous Toluene or Dioxane
Procedure:
-
In a glovebox or under an inert atmosphere, add palladium(II) acetate and the phosphine ligand to a dry reaction vessel.
-
Add the anhydrous solvent, followed by this compound, the alkene, and the base (Cy₂NMe).
-
Seal the reaction vessel and heat to 100-110 °C with vigorous stirring for the required time (monitor by GC-MS or LC-MS).
-
After cooling to room temperature, dilute the reaction mixture with a suitable solvent (e.g., diethyl ether).
-
Wash the mixture with aqueous acid (e.g., 1 M HCl) to remove the amine base, followed by water and brine.
-
Dry the organic phase over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent in vacuo.
-
Purify the residue by flash column chromatography to isolate the product.
Visualized Workflow and Logic
The following diagrams illustrate the general experimental workflow and the catalytic cycle of the Heck reaction.
Caption: General experimental workflow for a Heck cross-coupling reaction.
Caption: Simplified catalytic cycle for the Heck reaction.
References
- 1. Heck reaction - Wikipedia [en.wikipedia.org]
- 2. Heck Reaction [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. Palladium-Catalyzed Indole, Pyrrole, and Furan Arylation by Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Direct Palladium-Catalyzed C-4 Arylation of Tri-substituted Furans with Aryl Chlorides: An Efficient Access to Heteroaromatics -Bulletin of the Korean Chemical Society | 학회 [koreascience.kr]
- 7. [PDF] Direct Palladium-Catalyzed C-4 Arylation of Tri-substituted Furans with Aryl Chlorides: An Efficient Access to Heteroaromatics | Semantic Scholar [semanticscholar.org]
- 8. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. macmillan.princeton.edu [macmillan.princeton.edu]
- 13. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Purification of Methyl 5-chlorofuran-2-carboxylate by Column Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Methyl 5-chlorofuran-2-carboxylate is a key intermediate in the synthesis of various pharmaceutically active compounds and functional materials. Following its synthesis, the crude product often contains unreacted starting materials, byproducts, and other impurities that must be removed to ensure high purity for subsequent applications. Column chromatography is a widely employed and effective technique for the purification of such moderately polar organic compounds. This document provides a detailed protocol for the purification of this compound using silica gel column chromatography.
Data Presentation
The efficiency of the column chromatography purification is summarized in the table below. These results are typical for the purification of a crude reaction mixture on a laboratory scale.
| Parameter | Value |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase (Eluent) | Gradient of Ethyl Acetate in Hexane (5% to 20%) |
| Crude Sample Loading | 1.5 g |
| Column Dimensions (ID x L) | 4 cm x 40 cm |
| Elution Volume | ~800 mL |
| Fraction Size | 20 mL |
| Typical Yield of Pure Product | 1.2 g (80%) |
| Purity (by ¹H NMR) | >98% |
| Appearance | White to off-white solid |
| TLC Rf (10% EtOAc/Hexane) | ~0.45 |
Experimental Workflow
Caption: Workflow for the purification of this compound.
Experimental Protocol
This protocol details the materials, equipment, and step-by-step procedure for the purification of this compound using flash column chromatography on silica gel.
Materials and Equipment:
-
Crude this compound
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Dichloromethane (for sample loading)
-
Glass chromatography column with stopcock
-
Separatory funnel or dropping funnel for eluent reservoir
-
Fraction collection tubes or flasks
-
Rotary evaporator
-
Thin-Layer Chromatography (TLC) plates (silica gel coated)[1][4]
-
TLC developing chamber
-
UV lamp (254 nm)
-
Standard laboratory glassware (beakers, flasks, etc.)
-
Pipettes
Procedure:
-
Mobile Phase Preparation:
-
Prepare two stock solutions of the mobile phase:
-
Solvent A: 5% Ethyl Acetate in Hexane.
-
Solvent B: 20% Ethyl Acetate in Hexane.
-
-
Initially, you will use a lower polarity mixture, such as 5% ethyl acetate in hexane, and gradually increase the polarity.[3]
-
-
Column Packing (Slurry Method):
-
In a beaker, prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 5% ethyl acetate in hexane).[3] The consistency should be pourable but not overly dilute.
-
Ensure the column is securely clamped in a vertical position. Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.
-
Carefully pour the silica slurry into the column. Open the stopcock to allow the solvent to drain, continuously tapping the column gently to ensure even packing and remove air bubbles.
-
Once the silica has settled, add a protective layer of sand on top of the silica bed. Do not allow the solvent level to drop below the top of the sand layer at any point.
-
-
Sample Preparation and Loading (Dry Loading):
-
Dissolve the crude this compound (e.g., 1.5 g) in a minimal amount of a volatile solvent like dichloromethane.
-
Add a small amount of silica gel (approximately 2-3 times the weight of the crude product) to this solution.
-
Remove the solvent using a rotary evaporator until a dry, free-flowing powder of the sample adsorbed onto the silica is obtained.[5]
-
Carefully add this powder onto the top layer of sand in the packed column, creating a uniform layer.
-
-
Elution and Fraction Collection:
-
Carefully add the initial mobile phase (5% ethyl acetate in hexane) to the top of the column without disturbing the sample layer.
-
Open the stopcock to begin the elution process, maintaining a steady flow rate.
-
Collect the eluent in appropriately sized fractions (e.g., 20 mL per fraction).
-
Gradually increase the polarity of the mobile phase by slowly adding more ethyl acetate to your hexane eluent, moving towards a higher concentration like 10-15% ethyl acetate in hexane.[4][6] This gradient elution helps to first elute non-polar impurities, followed by the target compound, leaving more polar impurities on the column.
-
-
Monitoring the Separation:
-
Monitor the separation progress using Thin-Layer Chromatography (TLC).[5][7]
-
Spot a small aliquot from every few fractions onto a TLC plate.
-
Develop the TLC plate in a chamber with a suitable solvent system (e.g., 10% or 15% ethyl acetate in hexane).
-
Visualize the separated spots under a UV lamp. The desired product, this compound, should appear as a distinct spot.
-
Identify the fractions containing the pure product, characterized by a single spot at the correct Rf value.
-
-
Isolation of the Pure Product:
-
Combine the fractions identified as pure.
-
Remove the solvent from the pooled fractions using a rotary evaporator.
-
Further dry the resulting solid under high vacuum to remove any residual solvent.
-
The final product should be a white to off-white solid. Confirm the purity using analytical techniques such as ¹H NMR, ¹³C NMR, or GC-MS.
-
Troubleshooting:
-
Co-eluting Impurities: If impurities have similar polarity to the product, a shallower gradient or an alternative solvent system (e.g., dichloromethane/hexane or toluene/ethyl acetate) may be required for better separation.[8]
-
Product Instability: Furan rings can sometimes be sensitive to the acidic nature of standard silica gel.[4] If degradation is observed, consider using deactivated (neutral) silica gel or adding a small amount of a neutralizer like triethylamine (e.g., 0.1%) to the eluent.[4]
-
Poor Separation: Ensure the column is packed uniformly without cracks or channels. The sample should be loaded in a concentrated band. A longer column can also improve the separation of closely eluting compounds.[9]
References
- 1. Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate [mdpi.com]
- 2. Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. magritek.com [magritek.com]
- 8. reddit.com [reddit.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for the Recrystallization of Methyl 5-chlorofuran-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Methyl 5-chlorofuran-2-carboxylate is a halogenated heterocyclic compound of interest in medicinal chemistry and materials science. The purity of this compound is paramount for its effective use as a building block in the synthesis of more complex molecules and for obtaining reliable data in biological assays. Recrystallization is a robust and cost-effective technique for the purification of solid organic compounds. The principle of this method relies on the differential solubility of the compound and its impurities in a selected solvent or solvent system at varying temperatures. By dissolving the crude product in a suitable solvent at an elevated temperature and subsequently allowing it to cool, the target compound selectively crystallizes, leaving the impurities dissolved in the mother liquor.
Data Presentation
Due to the limited availability of specific physical properties for this compound in the cited literature, the following table includes data for structurally similar compounds to guide the experimental process. Researchers should determine the melting point of their synthesized and purified material as a key analytical data point for purity assessment.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Recommended Purification Method (from literature) |
| This compound | C₆H₅ClO₃ | 160.55 | Not available | Recrystallization (Proposed) |
| 5-Chlorofuran-2-carboxylic acid | C₅H₃ClO₃ | 146.53 | Not available | Washing with diethyl ether-hexane |
| Methyl 5-(hydroxyphenyl)furan-2-carboxylate | C₁₂H₁₀O₄ | 218.21 | 143-147 | Not specified |
| Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate | C₁₂H₈FNO₅ | 265.19 | 196.3 | Crystallization from acetone/ethanol |
| Methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate | C₁₂H₁₂O₄ | 220.22 | 54-55 | Crystallization from ethanol |
Experimental Protocol: Recrystallization of this compound
This protocol outlines a general procedure for the recrystallization of this compound. The choice of solvent is critical and may require small-scale trials to determine the optimal system. Based on the purification methods for related compounds, suitable starting points for solvent selection include single solvents like ethanol or methanol, or a two-solvent system such as ethyl acetate/hexane or acetone/hexane.
Materials and Equipment:
-
Crude this compound
-
Erlenmeyer flasks
-
Heating mantle or hot plate with a water or oil bath
-
Condenser (optional, for volatile solvents)
-
Buchner funnel and flask
-
Filter paper
-
Vacuum source
-
Selected recrystallization solvent(s) (e.g., ethanol, methanol, ethyl acetate, hexane)
-
Glass stirring rod
-
Spatula
-
Ice bath
-
Melting point apparatus
Procedure:
-
Solvent Selection:
-
Place a small amount of the crude compound (approx. 50 mg) into a test tube.
-
Add a few drops of the chosen solvent and observe the solubility at room temperature. An ideal solvent will show low solubility at room temperature.
-
Gently heat the mixture. The compound should be completely soluble at the boiling point of the solvent.
-
Allow the solution to cool to room temperature and then in an ice bath. A good yield of crystals should form.
-
If no single solvent is ideal, a two-solvent system (one in which the compound is soluble and one in which it is insoluble) can be employed.
-
-
Dissolution:
-
Place the crude this compound in an appropriately sized Erlenmeyer flask.
-
Add a minimal amount of the selected recrystallization solvent.
-
Gently heat the mixture to the boiling point of the solvent while stirring. If using a volatile solvent, a condenser should be attached to the flask.
-
Continue to add small portions of the hot solvent until the compound is completely dissolved. Avoid adding an excess of solvent as this will reduce the yield.
-
-
Hot Filtration (if necessary):
-
If insoluble impurities are present, perform a hot gravity filtration. This step should be done quickly to prevent premature crystallization. Use a pre-heated funnel and flask.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
-
Isolation of Crystals:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.
-
Continue to draw air through the funnel to partially dry the crystals.
-
-
Drying:
-
Transfer the crystals to a watch glass or drying dish and allow them to air dry completely. For a more thorough drying, use a vacuum oven at a temperature well below the compound's melting point.
-
-
Analysis:
-
Determine the melting point of the recrystallized product. A sharp melting point close to the literature value (once determined) is indicative of high purity.
-
Further characterization by techniques such as NMR, IR, and mass spectrometry can be performed to confirm the structure and purity.
-
Mandatory Visualizations
Caption: Workflow for the recrystallization of this compound.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle organic solvents with care, as they are often flammable and can be toxic.
-
Use a heating mantle with a stirrer for controlled heating; avoid open flames.
-
Be cautious when handling hot glassware and solutions.
By following these application notes and protocols, researchers can effectively purify this compound, ensuring the quality and reliability of their subsequent scientific endeavors.
Application Note: 1H NMR Characterization of Methyl 5-chlorofuran-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the characterization of Methyl 5-chlorofuran-2-carboxylate using proton Nuclear Magnetic Resonance (1H NMR) spectroscopy. Due to the substitution pattern on the furan ring, a distinct set of signals is expected. This note outlines the predicted 1H NMR spectral data, a comprehensive experimental protocol for sample analysis, and a visual workflow for the characterization process. This information is intended to guide researchers in the structural elucidation and purity assessment of this compound.
Predicted 1H NMR Spectral Data
The 1H NMR spectrum of this compound is predicted to show signals corresponding to the methyl ester protons and the two protons on the furan ring. The electron-withdrawing effects of the chloro and carboxylate groups are expected to deshield the furan protons, shifting their signals to a lower field. The predicted data is summarized in the table below.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H3 | 6.40 - 6.60 | Doublet (d) | 3.5 - 4.0 | 1H |
| H4 | 7.10 - 7.30 | Doublet (d) | 3.5 - 4.0 | 1H |
| -OCH3 | 3.80 - 3.95 | Singlet (s) | N/A | 3H |
Note: Predicted values are based on the analysis of similar substituted furan compounds and general principles of NMR spectroscopy. Actual experimental values may vary.
Experimental Protocol
This section details the methodology for the 1H NMR characterization of this compound.
1. Sample Preparation
-
Materials:
-
This compound sample
-
Deuterated chloroform (CDCl3) with 0.03% v/v Tetramethylsilane (TMS)
-
NMR tube (5 mm diameter)
-
Pipettes
-
Vortex mixer
-
-
Procedure:
-
Accurately weigh approximately 5-10 mg of the this compound sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl3) containing TMS as an internal standard.
-
Thoroughly mix the solution using a vortex mixer to ensure complete dissolution and homogeneity.
-
Transfer the solution into a clean, dry 5 mm NMR tube.
-
2. NMR Data Acquisition
-
Instrument:
-
400 MHz (or higher field) NMR spectrometer
-
-
Parameters:
-
Pulse Program: Standard single pulse (zg30 or similar)
-
Solvent: CDCl3
-
Temperature: 298 K (25 °C)
-
Spectral Width: 16 ppm (e.g., -2 to 14 ppm)
-
Number of Scans: 16 to 64 (depending on sample concentration)
-
Relaxation Delay (d1): 1-2 seconds
-
Acquisition Time (aq): At least 3-4 seconds
-
Transmitter Frequency Offset (o1p): Centered in the spectral region of interest (e.g., 6 ppm)
-
3. Data Processing and Analysis
-
Software:
-
Standard NMR processing software (e.g., MestReNova, TopSpin, ACD/Labs)
-
-
Procedure:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum manually.
-
Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
-
Integrate the area under each signal to determine the relative number of protons.
-
Identify the multiplicity (singlet, doublet, etc.) and measure the coupling constants (J) for each multiplet.
-
Assign the signals to the corresponding protons in the molecule based on their chemical shift, multiplicity, and integration.
-
Experimental Workflow
The following diagram illustrates the logical flow of the 1H NMR characterization process for this compound.
Caption: Workflow for 1H NMR Characterization.
Application Notes and Protocols: 13C NMR Analysis of Substituted Furan-2-carboxylates
Audience: Researchers, scientists, and drug development professionals.
Introduction
Furan-2-carboxylates are a significant class of heterocyclic compounds, forming the core structure of many pharmaceuticals, natural products, and materials. The precise characterization of these molecules is crucial for understanding their structure-activity relationships and ensuring their purity. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, is a powerful, non-destructive technique for the structural elucidation of these compounds.[1][2] It provides detailed information about the carbon framework, including the number and electronic environment of each carbon atom.[2]
This document provides a comprehensive guide to the 13C NMR analysis of substituted furan-2-carboxylates, including a summary of chemical shift data, detailed experimental protocols, and visual workflows to aid in spectral interpretation and experimental design.
Application Notes: Interpreting 13C NMR Spectra
The 13C NMR spectrum of a furan-2-carboxylate derivative displays distinct signals for the five carbons of the furan ring (C2-C5), the carboxylate carbon (C=O), and any carbons in the ester group and other substituents. The chemical shifts (δ) of the furan ring carbons are particularly sensitive to the electronic effects (inductive and resonance) of substituents.
-
Furan Ring Carbons: In an unsubstituted furan ring, the carbons adjacent to the oxygen (C2 and C5) are typically deshielded and appear downfield compared to the C3 and C4 carbons.[1]
-
C2 Carbon: Being directly attached to the electron-withdrawing carboxylate group, the C2 carbon is significantly deshielded and typically resonates around 144-146 ppm.[3][4]
-
C3, C4, and C5 Carbons: The chemical shifts of these carbons are highly dependent on the nature and position of other substituents. Electron-withdrawing groups (e.g., -NO₂, -F) generally cause a downfield shift (deshielding) of the carbons they are attached to and those in conjugation, while electron-donating groups cause an upfield shift (shielding).
-
Carboxylate Carbon (C=O): The carbonyl carbon of the ester or carboxylic acid group is highly deshielded and appears far downfield, typically in the 158-160 ppm range.[3][4]
The analysis of these chemical shifts allows for unambiguous confirmation of the substitution pattern on the furan ring.
Quantitative Data: 13C NMR Chemical Shifts
The following table summarizes the 13C NMR chemical shift data for a selection of substituted furan-2-carboxylates. This data serves as a valuable reference for identifying and characterizing related structures.
| Compound | Solvent | C2 (δ ppm) | C3 (δ ppm) | C4 (δ ppm) | C5 (δ ppm) | C=O (δ ppm) | Other (δ ppm) | Reference |
| 2-Furancarboxylic acid | DMSO-d₆ | 145.38 | 118.16 | 112.52 | 147.44 | 159.81 | - | [4] |
| Methyl furan-2-carboxylate | CDCl₃ | 144.77 | 117.98 | 112.11 | 146.91 | 158.85 | OCH₃: 51.84 | [3] |
| Methyl 3-Fluorofuran-2-carboxylate (Predicted) | CDCl₃ | ~145 | ~155 | ~115 | ~148 | ~158 | OCH₃: ~52 | [3] |
| 5-(4-Nitrophenyl)furan-2-carboxylic acid | CDCl₃ | 146.21 | 120.29 | 112.08 | 154.21 | 159.52 | Ar-C: 124.93, 125.67, 135.26, 147.34 | [5] |
| Methyl 5-(4-Nitrophenyl)furan-2-carboxylate | CDCl₃ | 145.44 | 120.12 | 110.36 | 154.94 | 159.06 | OCH₃: 52.42; Ar-C: 124.57, 125.46, 135.23, 147.70 | [5] |
| Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate | CDCl₃ | 144.99 | 114.89 | 119.93 | 149.11 | 158.72 | OCH₃: 52.23; Ar-C: 112.15-158.25 | [6] |
Experimental Protocols
This section outlines a generalized protocol for acquiring high-quality 13C NMR spectra of substituted furan-2-carboxylates.[1]
-
Analyte: Weigh approximately 10-50 mg of the purified furan-2-carboxylate sample.[1]
-
Solvent Selection: Dissolve the sample in 0.6-0.7 mL of an appropriate deuterated solvent. Deuterated chloroform (CDCl₃) is commonly used due to its excellent dissolving power for many furan derivatives.[1][2] Other solvents like DMSO-d₆ or Acetone-d₆ can be used depending on the analyte's solubility.[1][2]
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard for chemical shifts (δ = 0.00 ppm).[2] Alternatively, the residual solvent peak can be used for referencing (e.g., CDCl₃ at 77.16 ppm).
-
NMR Tube: Transfer the final solution to a clean, dry 5 mm NMR tube, ensuring a solvent height of 4-5 cm.[1][3] Cap the tube securely.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 300 MHz, 400 MHz, or higher) equipped with a broadband probe.[1][2]
-
Setup:
-
Insert the sample into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent to maintain a stable magnetic field.[1]
-
Shim the magnetic field to optimize homogeneity, which results in sharp and symmetrical spectral lines.[1]
-
Tune and match the probe to the 13C frequency to maximize sensitivity.[1]
-
-
Acquisition Parameters (Typical):
-
Pulse Sequence: A standard single-pulse experiment with proton decoupling (e.g., zgpg30) is typically used for routine 13C NMR spectra.[1]
-
Spectral Width: Set a spectral width to encompass all expected carbon signals (e.g., 0-200 ppm).[1][3]
-
Acquisition Time: Typically 1-2 seconds.[3]
-
Relaxation Delay (d1): A delay of 2 seconds is common to allow for full relaxation of the carbon nuclei, ensuring accurate signal integration if needed.[3]
-
Number of Scans (ns): Due to the low natural abundance of 13C, a larger number of scans (e.g., 1024 or more) is required to achieve an adequate signal-to-noise ratio, depending on the sample concentration.[3]
-
-
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into a frequency-domain spectrum.[2]
-
Phasing: Manually or automatically phase the spectrum to ensure all peaks have a pure absorption lineshape.[1]
-
Baseline Correction: Apply a baseline correction algorithm to produce a flat baseline across the spectrum.[1][2]
-
Referencing: Calibrate the spectrum by setting the TMS peak to 0.0 ppm or the known solvent peak to its correct chemical shift.[1]
-
Peak Picking: Identify and label the chemical shifts of all relevant peaks in the spectrum.[1]
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and the logical relationships in 13C NMR analysis.
Caption: Experimental workflow for 13C NMR analysis.
Caption: Substituent influence on furan ring carbons.
References
Application Notes and Protocols for the Synthesis of Bioactive Molecules Using Methyl 5-chlorofuran-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed framework for the utilization of Methyl 5-chlorofuran-2-carboxylate as a key building block in the synthesis of bioactive molecules. The primary focus is on the synthesis of 5-aryl-furan-2-carboxylic acid derivatives, a class of compounds that has demonstrated significant potential as inhibitors of the enzyme salicylate synthase (MbtI) in Mycobacterium tuberculosis, the causative agent of tuberculosis. While many published syntheses of these inhibitors utilize the bromo-analog, the chloro-substituent of this compound offers a cost-effective and readily available alternative for similar cross-coupling strategies.
Introduction to MbtI Inhibition
Mycobacterium tuberculosis requires iron for its survival and pathogenesis. The bacterium acquires iron from the host environment using siderophores, with mycobactin and carboxymyobactin being the primary examples. The biosynthesis of these siderophores is initiated by the enzyme salicylate synthase (MbtI), which converts chorismate to salicylate. Inhibition of MbtI disrupts the iron acquisition machinery of the bacterium, leading to its starvation and attenuated virulence. This makes MbtI a promising target for the development of novel anti-tubercular agents.
Caption: Signaling pathway of MbtI in Mycobacterium tuberculosis and the inhibitory action of 5-aryl-furan-2-carboxylic acids.
Synthetic Strategy: Palladium-Catalyzed Suzuki-Miyaura Coupling
A robust and versatile method for the synthesis of 5-aryl-furan-2-carboxylates is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction facilitates the formation of a carbon-carbon bond between the C5 position of the furan ring and various aryl or heteroaryl boronic acids. While aryl bromides are common coupling partners, aryl chlorides like this compound can also be effectively employed, often with the use of specialized ligand and base systems to facilitate the more challenging oxidative addition step.
Caption: Experimental workflow for the synthesis of 5-aryl-furan-2-carboxylic acid MbtI inhibitors from this compound.
Experimental Protocols
The following protocols are representative and may require optimization based on the specific aryl boronic acid used.
Protocol 1: Synthesis of Methyl 5-aryl-furan-2-carboxylate via Suzuki-Miyaura Coupling
Materials:
-
This compound
-
Aryl boronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 equivalents)
-
Anhydrous 1,4-dioxane
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), the aryl boronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol), SPhos (0.04 mmol), and potassium phosphate (2.0 mmol).
-
Add anhydrous 1,4-dioxane (5 mL) via syringe.
-
Seal the flask and heat the reaction mixture at 100 °C with stirring for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired Methyl 5-aryl-furan-2-carboxylate.
Protocol 2: Hydrolysis of Methyl 5-aryl-furan-2-carboxylate to 5-Aryl-furan-2-carboxylic Acid
Materials:
-
Methyl 5-aryl-furan-2-carboxylate
-
Lithium hydroxide (LiOH, 3.0 equivalents)
-
Tetrahydrofuran (THF)
-
Water
-
1 M Hydrochloric acid (HCl)
Procedure:
-
Dissolve the Methyl 5-aryl-furan-2-carboxylate (1.0 mmol) in a mixture of THF (5 mL) and water (2.5 mL).
-
Add lithium hydroxide (3.0 mmol) to the solution.
-
Stir the reaction mixture at room temperature for 4-8 hours, monitoring by TLC until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the THF.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted ester.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1 M HCl.
-
Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the final 5-Aryl-furan-2-carboxylic acid.
Data Presentation
The following table summarizes the biological activity of representative 5-aryl-furan-2-carboxylic acid derivatives, which can be synthesized using the protocols described above.
| Compound ID | Aryl Substituent | MbtI IC₅₀ (µM) | M. tuberculosis H37Rv MIC (µg/mL) |
| 1 | 4-Nitrophenyl | 10.5 | 125 |
| 2 | 3-Cyanophenyl | 6.3 | 250 |
| 3 | 3,5-Dichlorophenyl | 8.7 | 62.5 |
| 4 | 4-(Trifluoromethyl)phenyl | 15.2 | >250 |
| 5 | 2-Naphthyl | 9.8 | 125 |
Note: The data presented is compiled from published literature on analogous compounds and serves as a representative example of the expected biological activity.
Conclusion
This compound is a valuable and accessible starting material for the synthesis of a range of bioactive molecules. The application notes provided here detail a robust synthetic strategy employing a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to generate 5-aryl-furan-2-carboxylic acids, a class of potent inhibitors of the Mycobacterium tuberculosis enzyme MbtI. The detailed protocols and representative biological data offer a solid foundation for researchers in drug discovery to explore this and other applications of this versatile building block in the development of novel therapeutic agents. Further optimization of reaction conditions may be necessary depending on the specific substrates and desired outcomes.
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of Methyl 5-Chlorofuran-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The furan scaffold is a vital heterocyclic motif in numerous pharmaceuticals and biologically active compounds. The functionalization of the furan ring through carbon-carbon (C-C) and carbon-nitrogen (C-N) bond formation is a cornerstone of medicinal chemistry and materials science. Palladium-catalyzed cross-coupling reactions are indispensable tools for these transformations due to their broad substrate scope, functional group tolerance, and generally mild reaction conditions.[1]
This document provides detailed application notes and generalized protocols for the palladium-catalyzed cross-coupling of Methyl 5-chlorofuran-2-carboxylate. While literature on the cross-coupling of this specific chloro-furan derivative is not abundant, the protocols herein are based on established methodologies for other aryl chlorides and related furan compounds. Aryl chlorides are often more cost-effective than their bromide and iodide counterparts but are also less reactive, necessitating carefully selected catalyst systems.[2] The following protocols for Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig, and Stille couplings serve as a robust starting point for the successful functionalization of this compound.
General Catalytic Cycle
The majority of palladium-catalyzed cross-coupling reactions proceed through a common catalytic cycle involving a Pd(0)/Pd(II) redox couple. The cycle can be generalized into three fundamental steps: oxidative addition, transmetalation (for coupling with organometallic reagents) or migratory insertion (for Heck reactions), and reductive elimination.[1][3][4][5] The oxidative addition of the aryl chloride to the Pd(0) complex is often the rate-determining step.[2]
References
Application Notes and Protocols: Synthesis of Pharmaceutical Intermediates from Methyl 5-chlorofuran-2-carboxylate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Methyl 5-chlorofuran-2-carboxylate is a versatile heterocyclic building block in medicinal chemistry. The furan scaffold is a common motif in a wide array of natural products and synthetic drug molecules, exhibiting diverse biological activities including anti-inflammatory, antiviral, antimicrobial, and anticancer properties.[1][2][3][4][5][6][7] The presence of a chlorine atom at the 5-position and a methyl ester at the 2-position of the furan ring provides two reactive sites for further chemical modifications, making it an ideal starting material for the synthesis of various pharmaceutical intermediates.
This document provides detailed protocols for the synthesis of advanced pharmaceutical intermediates from this compound via three powerful palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura coupling, Sonogashira coupling, and Buchwald-Hartwig amination. These reactions are fundamental in modern drug discovery for the formation of carbon-carbon and carbon-nitrogen bonds.[8][9][10][11][12][13][14]
Key Synthetic Pathways
The chlorine atom on the furan ring serves as a handle for palladium-catalyzed cross-coupling reactions, allowing for the introduction of various substituents. The ester group can be subsequently hydrolyzed or otherwise modified to generate a carboxylic acid or other functional groups, further expanding the molecular diversity of the resulting intermediates.
Figure 1: Key synthetic transformations of this compound.
Suzuki-Miyaura Coupling: Synthesis of 5-Aryl/Heteroaryl Furan-2-Carboxylates
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organoboron compound and an organic halide.[10][12][14] This reaction is widely used to synthesize biaryl and heteroaryl compounds, which are common scaffolds in pharmaceuticals. For instance, 5-phenyl-furan-2-carboxylic acids have been identified as potential antitubercular agents.[15]
Experimental Workflow: Suzuki-Miyaura Coupling
Figure 2: General workflow for the Suzuki-Miyaura coupling reaction.
Detailed Protocol: Synthesis of Methyl 5-(4-nitrophenyl)furan-2-carboxylate
This protocol is adapted from a similar synthesis using the bromo analogue.[15]
Materials:
-
This compound
-
(4-nitrophenyl)boronic acid
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]
-
Sodium carbonate (Na₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Nitrogen (N₂) or Argon (Ar) gas supply
-
Standard glassware for organic synthesis
Procedure:
-
To a flame-dried round-bottom flask, add this compound (1.0 mmol), (4-nitrophenyl)boronic acid (1.2 mmol), and bis(triphenylphosphine)palladium(II) dichloride (0.05 mmol).
-
The flask is evacuated and backfilled with an inert gas (N₂ or Ar) three times.
-
Add anhydrous 1,4-dioxane (10 mL) via syringe.
-
Prepare a 2 M aqueous solution of sodium carbonate. Add 2.0 mmol of the Na₂CO₃ solution to the reaction mixture.
-
Stir the resulting mixture at 90 °C overnight under the inert atmosphere.
-
After completion (monitored by TLC), cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired product.
Quantitative Data Summary: Suzuki-Miyaura Coupling
| Reactant 1 | Reactant 2 (equiv.) | Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Methyl 5-bromofuran-2-carboxylate | (4-nitrophenyl)boronic acid (1.3) | PdCl₂(PPh₃)₂ (5) | Na₂CO₃ (2) | 1,4-Dioxane | 90 | 12-16 | ~85-95 | [15] |
| Methyl 5-bromobenzofuran-2-carboxylate | Arylboronic acids (1.2) | Quinoline-Pd(II) complex (0.1) | Cs₂CO₃ (2) | Toluene | 150 (MW) | 0.4-0.5 | 90-97 | [16][17] |
Note: Yields for the chloro-analogue may be slightly lower or require longer reaction times/more active catalyst systems compared to the bromo-analogue.
Sonogashira Coupling: Synthesis of 5-Alkynylfuran-2-Carboxylates
The Sonogashira coupling reaction is a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[9][11] The resulting alkynyl-substituted furans are valuable intermediates for the synthesis of various heterocyclic compounds and have applications in materials science and drug discovery.[4][18]
Experimental Workflow: Sonogashira Coupling
Figure 3: General workflow for the Sonogashira coupling reaction.
Detailed Protocol: General Procedure for Sonogashira Coupling
Materials:
-
This compound
-
Terminal alkyne (e.g., Phenylacetylene)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N) or Diisopropylamine (i-Pr₂NH)
-
Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF) (anhydrous)
-
Nitrogen (N₂) or Argon (Ar) gas supply
Procedure:
-
To a Schlenk flask, add this compound (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol), and CuI (0.04 mmol).
-
Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.
-
Add anhydrous THF (10 mL) and the amine base (e.g., Et₃N, 3.0 mmol).
-
Add the terminal alkyne (1.2 mmol) dropwise to the stirred solution at room temperature.
-
Stir the reaction at room temperature or heat to 50-70 °C until completion (monitored by TLC).
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Quantitative Data Summary: Sonogashira Coupling Conditions
| Aryl Halide Substrate | Alkyne (equiv.) | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Yield (%) | Reference |
| Aryl Halides | Terminal Alkynes (1.2) | Pd(PPh₃)₂Cl₂ (2-5) | CuI (2-5) | Et₃N (2-3) | THF/DMF | 25-80 | 70-95 | General[19] |
| Arylsulfonium Salts | Terminal Alkynes (1.2) | Pd[P(t-Bu)₃]₂ (5) | CuI (10) | K₃PO₄ (2) | DMF | 25-80 | >90 | [9] |
Buchwald-Hartwig Amination: Synthesis of 5-(Amino)furan-2-Carboxylates
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[8][13] This reaction is of paramount importance in pharmaceutical synthesis, as the aniline and N-heterocycle motifs are present in a vast number of drugs.
Experimental Workflow: Buchwald-Hartwig Amination
Figure 4: General workflow for the Buchwald-Hartwig amination reaction.
Detailed Protocol: General Procedure for Buchwald-Hartwig Amination
Materials:
-
This compound
-
Amine (e.g., Morpholine, Aniline)
-
Palladium(II) acetate [Pd(OAc)₂] or a suitable pre-catalyst (e.g., G3-XPhos)
-
A suitable phosphine ligand (e.g., XPhos, RuPhos)
-
Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃)
-
Toluene or 1,4-Dioxane (anhydrous)
-
Nitrogen (N₂) or Argon (Ar) gas supply
Procedure:
-
To a glovebox or a Schlenk tube, add the palladium pre-catalyst (0.01-0.02 mmol) and the phosphine ligand (0.012-0.03 mmol).
-
Add this compound (1.0 mmol), the amine (1.2 mmol), and the base (e.g., NaOtBu, 1.4 mmol).
-
Add anhydrous toluene (5 mL).
-
Seal the tube and heat the reaction mixture at 100-110 °C for the specified time (typically 4-24 h), with stirring.
-
After completion (monitored by TLC or GC-MS), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography.
Quantitative Data Summary: Buchwald-Hartwig Amination Conditions
| Aryl Halide Substrate | Amine (equiv.) | Catalyst/Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Yield (%) | Reference |
| (Hetero)aryl Chlorides | Primary/Secondary Amines (1.2) | [Pd(cinnamyl)Cl]₂/Mor-DalPhos (1-2) | K₃PO₄ (1.5) | Water | 80-100 | 70-98 | [20] |
| Aryl Chlorides | Carbazole (1.2) | [Pd(allyl)Cl]₂/cBRIDP (1.5/3.6) | NaOtBu (1.4) | Toluene | 110 | >90 | [21] |
| Aryl Perfluorooctanesulfonates | Various Amines (1.2) | Pd(OAc)₂/BINAP (2/3) | Cs₂CO₃ (1.4) | Toluene | 100 | 72-91 | [22] |
Conclusion
This compound is a valuable and readily available starting material for the synthesis of a diverse range of pharmaceutical intermediates. The protocols outlined in these application notes for Suzuki-Miyaura coupling, Sonogashira coupling, and Buchwald-Hartwig amination provide robust and versatile methods for introducing aryl, heteroaryl, alkynyl, and amino functionalities onto the furan core. By leveraging these powerful synthetic tools, researchers in drug discovery can efficiently generate novel molecular entities for screening and development. The provided workflows, protocols, and data summaries serve as a practical guide for the synthesis and exploration of furan-based compounds in medicinal chemistry.
References
- 1. Synthesis, anti-inflammatory activity and molecular docking studies of 2,5-diarylfuran amino acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, antiretroviral and antioxidant evaluation of a series of new benzo[b]furan derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Sonogashira Reaction Using Arylsulfonium Salts as Cross-Coupling Partners [organic-chemistry.org]
- 10. m.youtube.com [m.youtube.com]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Buchwald-Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Suzuki Coupling [organic-chemistry.org]
- 15. 5-(4-Nitrophenyl)furan-2-carboxylic Acid | MDPI [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Scale-Up Synthesis of Methyl 5-chlorofuran-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 5-chlorofuran-2-carboxylate is a valuable building block in medicinal chemistry and drug development, serving as a key intermediate for the synthesis of a variety of more complex molecules. Its halogenated furan scaffold is of interest for introducing specific physicochemical properties in drug candidates. This document provides a detailed two-step protocol for the scale-up synthesis of this compound, designed to be robust and reproducible for laboratory and pilot-plant settings. The proposed pathway involves the direct chlorination of commercially available 2-furoic acid, followed by a Fischer-Speier esterification.
Proposed Synthetic Pathway
The synthesis is divided into two main stages: the regioselective chlorination of the furan ring and the subsequent acid-catalyzed esterification.
Caption: Proposed two-step synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of 5-Chlorofuran-2-carboxylic Acid
This protocol describes the regioselective chlorination of 2-furoic acid at the 5-position using N-chlorosuccinimide (NCS), a mild and effective chlorinating agent for electron-rich heterocycles like furan.[1]
Materials and Reagents:
-
2-Furoic acid
-
N-Chlorosuccinimide (NCS)
-
Acetonitrile (anhydrous)
-
Deionized water
-
Hydrochloric acid (1M)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Three-necked round-bottom flask with a mechanical stirrer, thermometer, and nitrogen inlet
-
Ice-water bath
-
Separatory funnel
-
Rotary evaporator
-
Buchner funnel and filter paper
Procedure:
-
Reactor Setup: In a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and nitrogen inlet, add 2-furoic acid (112.1 g, 1.0 mol).
-
Dissolution: Add anhydrous acetonitrile (1 L) to the flask and stir the mixture to dissolve the 2-furoic acid.
-
Cooling: Cool the solution to 0-5 °C using an ice-water bath.
-
Reagent Addition: Once the solution is cooled, add N-chlorosuccinimide (140.0 g, 1.05 mol, 1.05 eq) portion-wise over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Quenching and Solvent Removal: Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the acetonitrile.
-
Work-up: To the resulting residue, add deionized water (500 mL) and ethyl acetate (500 mL). Stir vigorously for 10 minutes.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 250 mL).
-
Washing: Combine the organic layers and wash with 1M HCl (2 x 200 mL) to remove residual succinimide, followed by brine (200 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude 5-chlorofuran-2-carboxylic acid can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes) to yield a white to off-white solid.
Step 2: Synthesis of this compound via Fischer-Speier Esterification
This protocol details the conversion of the intermediate carboxylic acid to its corresponding methyl ester using a classic acid-catalyzed esterification.[2][3][4]
Materials and Reagents:
-
5-Chlorofuran-2-carboxylic acid
-
Methanol (anhydrous)
-
Concentrated sulfuric acid (H₂SO₄)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask with a magnetic stirrer and reflux condenser
-
Heating mantle
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
Reactor Setup: In a 2 L round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-chlorofuran-2-carboxylic acid (146.5 g, 1.0 mol, assuming 100% purity from the previous step).
-
Reagent Addition: Add anhydrous methanol (1 L) to the flask and stir to dissolve the acid. Cautiously and slowly, add concentrated sulfuric acid (10 mL) to the stirred solution.
-
Reaction: Heat the reaction mixture to reflux (approx. 65 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.[4]
-
Cooling and Solvent Removal: Allow the mixture to cool to room temperature. Remove the excess methanol under reduced pressure using a rotary evaporator.[4]
-
Work-up: Dissolve the residue in ethyl acetate (500 mL) and transfer to a separatory funnel.
-
Neutralization: Carefully wash the organic solution with saturated sodium bicarbonate solution (2 x 250 mL) to neutralize the residual acid. Caution: CO₂ evolution will occur. Vent the separatory funnel frequently.
-
Washing: Wash the organic layer with deionized water (200 mL) and then with brine (200 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound as an oil or low-melting solid.
-
Purification: The crude product can be further purified by vacuum distillation to obtain a high-purity final product.
Data Presentation
The following table summarizes the quantitative data for the proposed two-step synthesis on a 1.0 molar scale.
| Parameter | Step 1: Chlorination | Step 2: Esterification |
| Reactant 1 | 2-Furoic Acid | 5-Chlorofuran-2-carboxylic Acid |
| Molar Mass ( g/mol ) | 112.10 | 146.53 |
| Amount (g) | 112.1 | 146.5 (theoretical) |
| Moles (mol) | 1.0 | 1.0 |
| Reactant 2 | N-Chlorosuccinimide (NCS) | Methanol |
| Molar Mass ( g/mol ) | 133.53 | 32.04 |
| Amount (g / mL) | 140.0 g | ~792 g / 1 L |
| Moles (mol) | 1.05 | ~24.7 |
| Catalyst | - | Concentrated H₂SO₄ |
| Amount (mL) | - | 10 |
| Solvent | Acetonitrile | Methanol (as reactant) |
| Volume (L) | 1.0 | 1.0 |
| Reaction Time (h) | 12-16 | 4-6 |
| Temperature (°C) | 0 to Room Temperature | ~65 (Reflux) |
| Product | 5-Chlorofuran-2-carboxylic Acid | This compound |
| Molar Mass ( g/mol ) | 146.53 | 160.55 |
| Theoretical Yield (g) | 146.5 | 160.5 |
| Expected Yield (%) | 80-90% | 85-95% |
| Expected Yield (g) | 117.2 - 131.9 | 136.5 - 152.5 |
Experimental Workflow Visualization
The following diagram illustrates the overall workflow for the scale-up synthesis, from starting materials to the purified final product.
Caption: Overall workflow for the two-stage synthesis of this compound.
References
Troubleshooting & Optimization
"low yield in Suzuki coupling of Methyl 5-chlorofuran-2-carboxylate"
Technical Support Center: Suzuki Coupling Reactions
This technical support guide is designed for researchers, scientists, and drug development professionals encountering low yields in the Suzuki-Miyaura cross-coupling of Methyl 5-chlorofuran-2-carboxylate . The following information provides structured troubleshooting advice, experimental protocols, and comparative data to help optimize this challenging reaction.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My Suzuki coupling of this compound is resulting in a very low yield or failing completely. What are the most common initial checks?
A1: Low yields with this specific substrate often stem from its nature as an electron-deficient heteroaryl chloride. Aryl chlorides are the least reactive partners in Suzuki couplings, requiring more carefully optimized conditions than their bromide or iodide counterparts.[1][2]
Initial checks should include:
-
Inert Atmosphere: The palladium catalyst, particularly in its active Pd(0) state, is highly sensitive to oxygen.[3] Ensure the reaction vessel and solvents have been thoroughly deoxygenated by performing several vacuum/inert gas (argon or nitrogen) cycles and by purging the solvent with inert gas.[3][4][5]
-
Reagent Purity & Integrity:
-
Aryl Chloride: Confirm the purity of your this compound.
-
Boronic Acid/Ester: Boronic acids can undergo degradation or trimerization upon storage. Use fresh or recently purified boronic acid.
-
Catalyst/Ligand: Palladium catalysts can degrade over time, and phosphine ligands are prone to oxidation.[3] Use fresh, properly stored reagents.
-
-
Base Quality: Ensure the base is anhydrous and of high purity, as contaminants can interfere with the reaction.
Q2: What is the best catalyst and ligand combination for coupling an unreactive heteroaryl chloride?
A2: Standard catalysts like Pd(PPh₃)₄ may be ineffective for this substrate. The coupling of aryl chlorides requires a palladium catalyst system that can readily undergo oxidative addition.[1] This is typically achieved by using bulky, electron-rich phosphine ligands. These ligands stabilize the palladium center and promote the challenging oxidative addition step.[2]
Consider catalyst systems such as:
-
Buchwald Ligands: Ligands like SPhos, XPhos, or RuPhos paired with a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ are highly effective for coupling aryl chlorides.[6]
-
Other Bulky Ligands: Tri-tert-butylphosphine (P(t-Bu)₃) and tricyclohexylphosphine (PCy₃) are also known to be effective.[7]
A screening of different ligand/catalyst combinations is often necessary to find the optimal system for a specific substrate pair.
Q3: I am observing significant dehalogenation of my starting material. How can this side reaction be minimized?
A3: Dehalogenation (replacement of the chlorine atom with hydrogen) is a common side reaction in Suzuki couplings, particularly with heteroaryl halides.[8] This can occur when the palladium intermediate reacts with a hydrogen source before it can couple with the boronic acid.
Strategies to suppress dehalogenation include:
-
Minimize Water: While some water is often beneficial or required for Suzuki couplings, excess water can be a source of protons for dehalogenation.[9] If using an aqueous solvent mixture, try reducing the water content or switching to anhydrous conditions with a suitable base.
-
Choice of Base and Solvent: The selection of base and solvent can influence the rate of dehalogenation. Sometimes switching to a different solvent system (e.g., from dioxane/water to toluene) can mitigate the issue.
-
Protecting Groups: In some cases involving pyrrole systems, dehalogenation was suppressed by protecting the pyrrole nitrogen, suggesting that acidic N-H protons can play a role.[8] While the furan oxygen is not analogous, this highlights that subtle electronic factors can promote this side reaction.
Q4: How should I select the base for this reaction? Can the base cause hydrolysis of my methyl ester?
A4: The base is critical for activating the boronic acid to facilitate transmetalation.[7][10][11] The choice of base can significantly impact the reaction yield.[12][13] For challenging couplings, stronger bases are often required.[1]
-
Common Bases: A range from milder bases like Na₂CO₃ and K₂CO₃ to stronger bases like K₃PO₄ and Cs₂CO₃ are used.[11][12][14] For aryl chlorides, a stronger, non-nucleophilic base like K₃PO₄ is often a good choice.[11]
-
Ester Hydrolysis: Yes, using strong bases like NaOH or KOH, or even carbonates with extended heating in the presence of water, can lead to the saponification (hydrolysis) of the methyl ester group.[14] If hydrolysis is a concern, consider using a milder base like KF or carefully controlling the reaction time and temperature.[7]
Data Presentation: Optimizing Reaction Parameters
Optimizing a challenging Suzuki coupling requires screening multiple parameters. The tables below summarize common variables and provide a starting point based on literature for similar substrates.
Table 1: Comparison of Common Bases in Suzuki-Miyaura Coupling
| Base | Typical Substrates | Typical Yield Range | Notes |
|---|---|---|---|
| Na₂CO₃ | Aryl bromides, iodides | 70-98% | A widely used, effective, and economical base.[12][13] |
| K₂CO₃ | Aryl bromides, iodides | Good to Excellent | Often used in aqueous solvent systems.[10][15] |
| K₃PO₄ | Aryl chlorides, N-heterocycles | 90-99% | A strong, non-nucleophilic base effective for challenging substrates.[11] |
| Cs₂CO₃ | Sterically hindered substrates | High | The "caesium effect" can accelerate reactions, but it is more expensive.[11][16] |
| KF | Base-sensitive substrates | Moderate to High | Fluoride ions are thought to activate the boronic acid uniquely.[7][14] |
Table 2: Recommended Catalyst Systems for Heteroaryl Chlorides
| Palladium Precursor | Ligand | Typical Loading (mol%) | Recommended For |
|---|---|---|---|
| Pd(OAc)₂ | SPhos / XPhos | 1-5% | General and highly effective for heteroaryl chlorides.[17] |
| Pd₂(dba)₃ | P(t-Bu)₃ | 1-3% | Effective for a wide range of aryl chlorides, often at room temperature.[7] |
| PdCl₂(dppf) | (none) | 2-5% | Can be effective, though often requires higher temperatures.[10] |
Experimental Protocols
The following is a generalized protocol for the Suzuki coupling of an aryl chloride. It should be used as a starting point for optimization.
Example Starting Protocol (based on similar substrates[15][18])
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with argon or nitrogen. Repeat this cycle 3-5 times to ensure an oxygen-free environment.
-
Solvent Addition: Under a positive pressure of inert gas, add 5 mL of degassed solvent (e.g., 1,4-dioxane or toluene). If an aqueous system is used, add degassed water (e.g., 1 mL).
-
Catalyst Addition: In a separate vial, mix the palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol) and the ligand (e.g., SPhos, 0.04 mmol) under an inert atmosphere. Dissolve this mixture in a small amount of the reaction solvent and add it to the reaction flask via syringe.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizations
Diagram 1: Troubleshooting Workflow for Low Yield Suzuki Coupling
Caption: A logical workflow for troubleshooting and optimizing a low-yielding Suzuki coupling reaction.
Diagram 2: Suzuki Catalytic Cycle and Potential Pitfalls
Caption: The Suzuki catalytic cycle, highlighting the slow oxidative addition step for aryl chlorides.
Diagram 3: Desired Reaction vs. Dehalogenation Side Reaction
Caption: Competing reaction pathways showing the desired Suzuki coupling versus the dehalogenation side reaction.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. uwindsor.ca [uwindsor.ca]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Room‐Temperature Suzuki–Miyaura Coupling of Heteroaryl Chlorides and Tosylates [ouci.dntb.gov.ua]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Methyl 5-chlorofuran-2-carboxylate Synthesis
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working on the synthesis of Methyl 5-chlorofuran-2-carboxylate.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis, focusing on byproduct formation and yield optimization.
Q1: My reaction mixture is turning dark brown or black, and I'm getting a lot of insoluble tar-like material. What is causing this?
A1: This is a classic sign of furan ring polymerization. The furan nucleus is sensitive to acid, and polymerization is a very common side reaction.
-
Root Cause: The chlorination of Methyl 2-furoate is an electrophilic aromatic substitution. Reagents like sulfuryl chloride (SO₂Cl₂) or even direct chlorination with Cl₂ produce hydrogen chloride (HCl) as a stoichiometric byproduct. This strong acid can catalyze the polymerization of both the starting material and the product.
-
Troubleshooting Steps:
-
Control Temperature: Run the reaction at the lowest temperature that still allows for a reasonable reaction rate. Start with 0 °C or even lower and monitor the reaction's progress. High temperatures can accelerate polymerization.
-
Choose a Milder Reagent: Consider using N-Chlorosuccinimide (NCS). NCS does not produce HCl as a primary byproduct (it produces succinimide instead), significantly reducing the acidity of the reaction medium.
-
Use a Non-Polar Solvent: Solvents like hexane or dichloromethane can be preferable to more polar options.
-
Limit Reaction Time: Monitor the reaction closely using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Stop the reaction as soon as the starting material is consumed to prevent prolonged exposure of the product to the reaction conditions.
-
Q2: My final product is contaminated with a significant amount of dichlorinated byproduct. How can I improve the selectivity for mono-chlorination?
A2: The formation of dichlorinated species (e.g., Methyl 3,5-dichlorofuran-2-carboxylate) occurs when the reaction is too aggressive or the stoichiometry is not carefully controlled.
-
Root Cause: The initial product, this compound, is still an electron-rich heterocycle and can undergo a second chlorination, typically at the 3- or 4-position.
-
Troubleshooting Steps:
-
Control Stoichiometry: Use a slight sub-stoichiometric amount or a maximum of 1.0 to 1.05 equivalents of the chlorinating agent. Add the reagent slowly and portion-wise or via a syringe pump to avoid localized high concentrations.
-
Lower the Temperature: As with polymerization, lower temperatures decrease the reaction rate and can improve selectivity by disfavoring the second, more difficult chlorination step.
-
Use a Less Reactive Agent: NCS is generally considered milder and can provide better selectivity for mono-chlorination compared to sulfuryl chloride.
-
Q3: After workup, my NMR spectrum shows a byproduct with a carboxylic acid peak instead of a methyl ester. What happened?
A3: You are observing the hydrolysis of the methyl ester to 5-chlorofuran-2-carboxylic acid.
-
Root Cause: The methyl ester functional group can be hydrolyzed under either acidic or basic conditions, which are often present during the reaction or aqueous workup. If your workup involves a basic wash (e.g., with sodium bicarbonate) and is too slow or at room temperature, saponification can occur.
-
Troubleshooting Steps:
-
Anhydrous Conditions: Ensure your starting materials and solvent are dry to prevent hydrolysis during the reaction itself.
-
Careful Workup: When performing an aqueous wash, use chilled water or brine and carry out the extraction process quickly. If using a basic solution to neutralize acid, keep the temperature low (0-5 °C).
-
Avoid Strong Bases: Use a mild base like saturated sodium bicarbonate for neutralization rather than stronger bases like sodium hydroxide.
-
Q4: The yield of my desired product is consistently low, even without significant polymerization or dichlorination. What other side reactions could be occurring?
A4: Low yields can also be attributed to incomplete reactions or, in more extreme cases, furan ring-opening.
-
Root Cause: Furan rings, under harsh acidic or oxidative conditions, can undergo ring-opening reactions, leading to a complex mixture of acyclic byproducts that are difficult to characterize and isolate.
-
Troubleshooting Steps:
-
Reaction Monitoring: Ensure the reaction has gone to completion by TLC or GC. If the starting material remains, you may need to slightly increase the reaction time or temperature, but do so cautiously.
-
Reagent Purity: Use high-purity starting material and freshly opened or purified chlorinating agents. Impurities can inhibit the reaction or catalyze side reactions.
-
Degas Solvents: In some sensitive reactions, removing dissolved oxygen by degassing the solvent can prevent oxidative side reactions.
-
Data Presentation
While specific quantitative data from a single source is scarce, the following table summarizes the expected qualitative effects of key reaction parameters on byproduct formation based on established principles of furan chemistry.
| Parameter | Change | Effect on Dichlorination | Effect on Polymerization | Effect on Hydrolysis | Recommended Action for High Purity Product |
| Temperature | Increase | Increases | Significantly Increases | Increases (during workup) | Operate at the lowest effective temperature (e.g., 0-25 °C). |
| Chlorinating Agent | SO₂Cl₂ vs. NCS | Higher with SO₂Cl₂ | Significantly Higher with SO₂Cl₂ | N/A | Use NCS for milder conditions and higher selectivity. |
| Reagent Equivalents | > 1.1 eq. | Significantly Increases | Increases | N/A | Use 1.0-1.05 equivalents of chlorinating agent. |
| Reaction Time | Prolonged | Increases | Increases | N/A | Monitor by TLC/GC and quench as soon as starting material is consumed. |
| Workup Conditions | Presence of H₂O/Base | N/A | N/A | Increases | Use anhydrous conditions; perform aqueous workup quickly at low temperatures. |
Experimental Protocols
Protocol 1: Synthesis of this compound using N-Chlorosuccinimide (NCS)
-
Materials:
-
Methyl 2-furoate (1.0 eq.)
-
N-Chlorosuccinimide (NCS) (1.05 eq.)
-
Anhydrous Acetonitrile (or Dichloromethane)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Brine (Saturated aqueous NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for chromatography
-
Hexane and Ethyl Acetate for chromatography
-
-
Procedure:
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add Methyl 2-furoate (1.0 eq.).
-
Dissolution: Dissolve the starting material in anhydrous acetonitrile (approx. 0.2 M concentration).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add NCS (1.05 eq.) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise above 5 °C.
-
Reaction: Stir the reaction mixture at 0-5 °C. Monitor the progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent). The reaction is typically complete within 1-3 hours.
-
Quenching: Once the starting material is consumed, pour the reaction mixture into a separatory funnel containing cold, saturated aqueous NaHCO₃.
-
Extraction: Extract the aqueous layer three times with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude oil or solid by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to isolate the pure product.
-
Protocol 2: Byproduct Identification by GC-MS
-
Sample Preparation:
-
Take a small aliquot (approx. 0.1 mL) from the crude reaction mixture.
-
Dilute it with 1 mL of ethyl acetate.
-
Filter the sample through a small plug of silica or a syringe filter to remove any particulate matter (e.g., succinimide).
-
-
GC-MS Conditions (Representative):
-
Column: HP-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID x 0.25 µm film thickness.
-
Carrier Gas: Helium, constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL, split ratio 50:1.
-
Oven Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: Hold at 280 °C for 5 minutes.
-
-
MS Transfer Line Temp: 280 °C.
-
Ion Source Temp: 230 °C.
-
Mass Range: 40-450 amu.
-
-
Expected Elution Order: Starting Material (Methyl 2-furoate) -> Product (this compound) -> Dichlorinated Byproduct. Identification is confirmed by comparing mass spectra with library data.
Visualizations
Diagram 1: Main Synthesis and Key Byproduct Pathways
Caption: Reaction scheme showing the desired synthesis and major byproduct formation routes.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A logical workflow to diagnose and resolve common causes of low product yield.
Technical Support Center: Optimizing Catalyst Loading for Heck Reactions with Furan Derivatives
Welcome to the technical support center for optimizing catalyst loading in Heck reactions involving furan derivatives. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Troubleshooting Guide
This guide provides solutions to specific problems you might face during the Heck reaction with furan derivatives.
Issue 1: Low or No Product Yield
Q: I am observing very low to no yield of my desired coupled product. What are the potential causes and how can I improve it?
A: Low yields in Heck reactions with furan derivatives can stem from several factors, often related to the inherent reactivity and stability of the furan ring. Here’s a step-by-step troubleshooting approach:
-
Catalyst Activity and Loading:
-
Inactive Catalyst: Ensure your palladium precursor is active. Pd(OAc)₂ is a common choice, but it needs to be reduced in situ to Pd(0) to enter the catalytic cycle.[1] Consider using a pre-activated Pd(0) source like Pd₂(dba)₃.
-
Insufficient Catalyst Loading: For difficult couplings or initial screenings, a higher catalyst loading (e.g., 5 mol%) might be necessary to see conversion.[2] For optimization, you can then screen lower loadings.
-
Catalyst Decomposition: Palladium nanoparticles can sometimes form, representing a resting state of the catalyst and reducing the concentration of catalytically active mononuclear species.[3][4]
-
-
Furan Ring Instability:
-
The furan ring is sensitive to acidic conditions, which can lead to protonation and subsequent ring-opening or polymerization.[5]
-
Solution: Use milder reaction conditions. Opt for weaker bases and ensure your reaction is not generating acidic byproducts. If acidic conditions are unavoidable, consider using a buffered system.[5]
-
-
Reaction Conditions:
-
Temperature: Start with a moderate temperature (e.g., 70-80°C) and adjust as needed.[4][5] Excessively high temperatures can lead to decomposition of the furan substrate or the catalyst.[6]
-
Solvent and Base: The choice of solvent and base is crucial. Aprotic polar solvents like DMF or dioxane are common. The base is necessary to neutralize the HX formed during the reaction.[7] A combination of an inorganic base (e.g., K₂CO₃, K₃PO₄) and an organic base (e.g., Et₃N) can be effective.[8][9]
-
Additives: Tetrabutylammonium salts (e.g., TBAB, TBACl) can significantly enhance reaction rates and yields.[8][10]
-
Issue 2: Catalyst Deactivation and Blackening of the Reaction Mixture
Q: My reaction mixture turns black, and the reaction stalls. What is causing this, and how can I prevent it?
A: A black precipitate is often indicative of palladium black formation, a sign of catalyst decomposition and deactivation. Polymerization of the furan derivative can also contribute to a dark, tarry mixture.[5]
-
Preventing Catalyst Decomposition:
-
Ligands: The use of appropriate ligands, such as phosphines (e.g., PPh₃, P(t-Bu)₃) or N-heterocyclic carbenes (NHCs), can stabilize the palladium catalyst and prevent agglomeration.[1][7] The ligand-to-palladium ratio can be critical; excessively high ratios can sometimes inhibit the reaction.[2]
-
Anhydrous and Inert Conditions: Ensure your solvents and reagents are dry and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). Oxygen can poison the catalyst.[7]
-
-
Preventing Furan Polymerization:
-
Milder Conditions: As mentioned, furan derivatives can polymerize under harsh acidic or thermal conditions.[5] Use the lowest effective temperature and milder catalysts.
-
Protecting Groups: Introducing electron-withdrawing groups onto the furan ring can help stabilize it against acid-catalyzed degradation.[5]
-
Issue 3: Poor Regioselectivity
Q: I am getting a mixture of isomers. How can I improve the regioselectivity of the Heck reaction?
A: Regioselectivity in the Heck reaction with furan derivatives is influenced by both electronic and steric factors.
-
Electronic Effects: The arylation of furan derivatives often occurs at the more electron-rich C5 or C2 position.[11]
-
Steric Hindrance: Bulky substituents on the furan ring or the coupling partner can direct the addition to the less hindered position.
-
Catalyst Control: The choice of catalyst and ligand system can influence regioselectivity. For some substrates, specific palladium precursors or ligands may favor one isomer over another.[12]
-
Reaction Pathway: The reaction can proceed through a neutral or a cationic pathway depending on the halide and ligands, which can affect regioselectivity.[1] For instance, using aryl triflates with bidentate phosphine ligands tends to favor branched products via a cationic pathway.[1]
Frequently Asked Questions (FAQs)
Q1: What is a typical starting catalyst loading for a Heck reaction with a furan derivative?
A1: For initial explorations with a new substrate, a palladium precursor loading of 1-5 mol% is a reasonable starting point.[2][4] If the reaction proceeds well, the loading can be optimized to lower levels (e.g., 0.1-1 mol%) for process efficiency.
Q2: How do I choose the right palladium precursor?
A2: The choice of palladium precursor can impact reaction efficiency. Common precursors include Pd(OAc)₂, Pd₂(dba)₃, and [PdCl(allyl)]₂.[3][4] Pd(OAc)₂ is often used with phosphine ligands, while Pd₂(dba)₃ is a Pd(0) source that may not require an initial reduction step.[1] Studies have shown that for certain furan derivatives, some precursors may give higher conversions than others.[3][4]
Q3: What is the role of the ligand in the Heck reaction?
A3: Ligands, typically phosphines, play several crucial roles:
-
They stabilize the palladium center, preventing decomposition into palladium black.[7]
-
They influence the electronic and steric environment of the catalyst, which can affect reactivity, regioselectivity, and stereoselectivity.[1]
-
Bulky, electron-rich phosphines are often effective for activating less reactive aryl chlorides.[9]
Q4: Can I perform a Heck reaction on a furan derivative without a phosphine ligand?
A4: Yes, "phosphine-free" Heck reactions are possible, often employing other types of ligands like N-heterocyclic carbenes (NHCs) or under specific conditions where the solvent or other additives can stabilize the catalyst.[13] However, for challenging substrates, phosphine ligands are often beneficial.
Q5: How can I monitor the progress of my reaction?
A5: Reaction progress can be monitored by taking small aliquots from the reaction mixture at different time points (quenching the reaction in the aliquot if necessary) and analyzing them using techniques like:
-
Thin-Layer Chromatography (TLC): For a quick qualitative assessment.
-
Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): For quantitative analysis of substrate consumption and product formation.[14][15]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the conversion and identify products.[15]
Data Presentation
Table 1: Effect of Palladium Precursor on Heck Arylation of 2,3-Dihydrofuran
| Palladium Precursor | Conversion of Iodobenzene (%) | Main Product Yield (%) |
| Pd₂(dba)₃ | ~49 | Not specified |
| Pd(acac)₂ | ~56 | Not specified |
| [PdCl(allyl)]₂ | ~75 | up to 59.2 |
| PdCl₂(cod) | Not specified | Not specified |
| PdCl₂(PhCN)₂ | Not specified | Not specified |
| PdCl₂(PPh₃)₂ | Not specified | Not specified |
| Conditions: Reaction of 2,3-dihydrofuran with iodobenzene in the presence of a chiral ionic liquid. Data synthesized from multiple experiments in the source.[3][4] |
Table 2: Influence of Solvent and Base on Heck Coupling of 2-acetyl-5-bromobenzofuran with Styrene
| Solvent | Base | Additive | GC-Conversion (%) |
| Water | KOH | TBAB | 91 |
| Water | Et₃N | TBAB | 95 |
| Water | KOH | None | Sharp decrease |
| DMF | KOH | TBAB | Good results |
| DMF | Et₃N | TBAB | Good results |
| DMF | KOH | None | Sharp decrease |
| Toluene | KOH | TBAB | Nil |
| Toluene | Et₃N | TBAB | 4 |
| TBAB: Tetrabutylammonium bromide.[8] |
Experimental Protocols
General Protocol for Heck Reaction of a Furan Derivative (e.g., 2,4-Dibromofuran with Styrene)
This protocol is a general starting point and should be optimized for specific substrates.[16]
-
Materials:
-
2,4-Dibromofuran
-
Styrene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Phosphine ligand (e.g., Triphenylphosphine, PPh₃)
-
Base (e.g., Triethylamine, Et₃N or Potassium Carbonate, K₂CO₃)
-
Solvent (e.g., Anhydrous DMF or Dioxane)
-
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add the palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%) and the phosphine ligand (e.g., PPh₃, 2-10 mol%).
-
Add the anhydrous solvent (e.g., DMF).
-
Add the furan derivative (e.g., 2,4-dibromofuran, 1.0 eq.), the alkene (e.g., styrene, 1.1-1.5 eq.), and the base (e.g., Et₃N, 1.5-2.0 eq.).
-
Stir the reaction mixture at the desired temperature (e.g., 80-120°C) and monitor the reaction progress by TLC or GC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Visualizations
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. reddit.com [reddit.com]
- 3. [PDF] Palladium Catalyzed Heck Arylation of 2,3-Dihydrofuran—Effect of the Palladium Precursor | Semantic Scholar [semanticscholar.org]
- 4. Palladium Catalyzed Heck Arylation of 2,3-Dihydrofuran—Effect of the Palladium Precursor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. macmillan.princeton.edu [macmillan.princeton.edu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. 2024.sci-hub.se [2024.sci-hub.se]
- 13. Heck Reaction [organic-chemistry.org]
- 14. Real-time HPLC-MS reaction progress monitoring using an automated analytical platform - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Purification of Chlorinated Furan Compounds
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of chlorinated furan compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in purifying chlorinated furan compounds?
A1: The primary challenges stem from the presence of co-extracted interfering compounds, often at significantly higher concentrations than the target analytes.[1][2] These interferents include polychlorinated biphenyls (PCBs), polychlorinated dibenzo-p-dioxins (PCDDs), and polychlorinated diphenyl ethers (PCDPEs).[1][2] Separating the various isomers of chlorinated furans, which can have different toxicity levels, also presents a significant challenge.[3] Additionally, the sample matrix itself (e.g., soil, fatty tissues, industrial waste) can introduce a host of interfering substances that complicate purification.[2][4]
Q2: Why is the choice of purification method so critical for chlorinated furan analysis?
A2: The choice of purification method is critical to ensure the quality, safety, and efficacy of subsequent analyses or the final product in drug development.[5] Inadequate purification can lead to inaccurate quantification, false positives, and, in a pharmaceutical context, potentially harmful impurities in the final product.[5] The extreme toxicity of many chlorinated furan congeners necessitates highly selective and efficient purification methods to achieve the low detection limits required for risk assessment.[6]
Q3: What are the key considerations when developing a purification strategy?
A3: A successful purification strategy depends on the specific sample matrix, the target analytes, and the desired level of purity. Key considerations include:
-
Sample Matrix: Fatty samples may require initial lipid removal steps, while soil samples might necessitate acid treatment to remove humic substances.[2][4]
-
Interfering Compounds: The presence of PCBs or PCDDs will dictate the need for specific chromatographic steps to separate these from the target furans.[1][2]
-
Isomer Specificity: If the goal is to quantify specific toxic isomers, high-resolution chromatographic techniques are necessary.[3]
-
Safety Precautions: Due to the high toxicity of these compounds, all handling and purification steps must be performed in a controlled environment with appropriate personal protective equipment.[1][3]
Troubleshooting Guide
Problem 1: Low recovery of target chlorinated furan compounds.
| Possible Cause | Troubleshooting Step |
| Incomplete Extraction | Ensure the chosen extraction solvent and technique are appropriate for the sample matrix. For solid samples, consider techniques like pressurized fluid extraction or microwave-assisted extraction.[3] For fatty samples, ensure efficient lipid removal prior to extraction. |
| Analyte Loss During Cleanup | Review the activity and capacity of the adsorbents used in column chromatography (e.g., silica gel, alumina, Florisil). Improper activation or overloading of the column can lead to analyte breakthrough.[2] Verify the elution solvent composition and volume to ensure complete recovery of the target compounds. |
| Degradation of Analytes | Some chlorinated furans may be sensitive to harsh cleanup conditions. If using strong acids or bases, assess their potential to degrade the target compounds. |
Problem 2: Presence of interfering peaks in the final analysis (e.g., GC/MS).
| Possible Cause | Troubleshooting Step |
| Co-elution with Other Chlorinated Compounds (PCBs, PCDDs) | Employ a multi-step cleanup approach. A common strategy involves a combination of acid-base washing followed by sequential chromatography on different adsorbents like silica gel, alumina, and carbon.[1][3] The use of multiple chromatographic columns with different selectivities (e.g., DB-5 and SP2331) can also improve separation.[3] |
| Matrix Interferences | For samples with high organic content, such as soil or sediment, a sulfuric acid treatment or a multilayer silica gel column can be effective in removing matrix components.[2][4] For fatty samples, gel permeation chromatography is a common technique for lipid removal. |
| Contamination from Labware or Reagents | Analyze method blanks to ensure that all glassware, solvents, and reagents are free from interferences.[1] It may be necessary to distill solvents in all-glass systems to achieve the required purity.[1] |
Problem 3: Poor separation of chlorinated furan isomers.
| Possible Cause | Troubleshooting Step |
| Inadequate Chromatographic Resolution | Isomer-specific separation is challenging and often cannot be achieved with a single gas chromatography (GC) column.[3] The use of a second GC column with a different stationary phase is often necessary for confirmation and improved separation.[3] |
| Suboptimal GC Conditions | Optimize the GC temperature program, carrier gas flow rate, and injection parameters to enhance the separation of closely eluting isomers. |
Data Presentation: Purity and Recovery
The recovery of chlorinated furan compounds is highly dependent on the specific congener, the complexity of the sample matrix, and the cleanup method employed. Therefore, a direct comparison of recovery rates across different studies can be misleading. However, the following table summarizes typical recovery ranges reported for various cleanup techniques.
| Purification Technique | Typical Recovery Range (%) | Notes |
| Automated Multi-column Cleanup | 74 - 105% | For native and labeled PCDD/PCDF congeners.[7] |
| One-Step Multilayer Silica Gel & Florisil Column | 40 - 120% | For PCDDs/Fs and dl-PCBs in food samples.[4] Recoveries for specific congeners in soil can vary.[2] |
| dSPE with EMR-Lipid Sorbent | 59 - 120% | For a range of persistent organic pollutants, including some chlorinated compounds, in fatty samples.[8] |
| Soxhlet Extraction (SE) | Compliant with minimum requirements for PCDD/Fs | For extraction from activated carbon fibers.[9] |
Note: These values are for guidance only. It is crucial to validate the chosen method for your specific sample matrix and target analytes by determining your own recovery rates using spiked samples.
Comparison of Common Cleanup Techniques
| Technique | Advantages | Disadvantages |
| Acid-Base Washing | Effective for removing bulk organic matrix components from certain sample types.[1][3] | Can potentially degrade some target analytes. Requires careful handling of corrosive reagents. |
| Silica Gel Chromatography | Good for removing polar interferences.[10] Can be modified with sulfuric acid, potassium hydroxide, or silver nitrate to target specific interferences.[11] | May have limited capacity for highly contaminated samples. |
| Alumina Chromatography | Provides different selectivity compared to silica gel, useful for separating PCDDs/PCDFs from other chlorinated compounds.[11] | Activity is sensitive to water content and requires careful preparation. |
| Florisil® Chromatography | A magnesium silicate adsorbent effective for separating pesticides and other chlorinated hydrocarbons.[12] | Requires careful calibration of activity (e.g., lauric acid value) for reproducible results.[6] |
| Activated Carbon Chromatography | Highly effective for separating planar molecules like PCDDs/PCDFs from non-planar interferents like PCBs.[1] | Can be challenging to elute the target compounds quantitatively. |
| Gel Permeation Chromatography (GPC) | Excellent for removing high-molecular-weight interferences such as lipids from fatty samples. | May not effectively remove interferences with similar molecular sizes to the target analytes. |
Experimental Protocols
Protocol 1: Acid-Base Washing
This protocol is a general guideline for the cleanup of sample extracts and is based on procedures outlined in EPA methods.[1][3]
Materials:
-
Sample extract in hexane
-
Concentrated sulfuric acid (H₂SO₄)
-
Separatory funnel
-
Glassware (beakers, graduated cylinders)
Procedure:
-
Transfer the hexane extract to a separatory funnel.
-
Carefully add a volume of concentrated sulfuric acid approximately 20-30% of the extract volume.
-
Stopper the funnel and shake vigorously for 2 minutes, periodically venting the pressure.
-
Allow the layers to separate. The sulfuric acid layer will be the bottom layer.
-
Drain and discard the sulfuric acid layer.
-
Repeat the acid washing (steps 2-5) until the sulfuric acid layer is colorless.
-
(Optional) Follow with a wash using a basic solution (e.g., 1N potassium hydroxide) to remove acidic interferences.
-
Finally, wash the extract with reagent water until the aqueous layer is neutral.
-
Dry the hexane extract over anhydrous sodium sulfate before proceeding to the next cleanup step.
Protocol 2: Multilayer Silica Gel/Florisil Column Cleanup
This protocol describes a one-step cleanup method for the separation of PCDDs/Fs and PCBs, adapted from published research.[2]
Materials:
-
Chromatography columns
-
Multilayer silica gel (can be prepared in layers of neutral, acidic, and basic silica)
-
Florisil®, activated
-
Anhydrous sodium sulfate
-
Solvents: n-hexane, dichloromethane (DCM)
-
Glass wool
Procedure:
-
Column Preparation:
-
Prepare a multilayer silica gel column. A common configuration from bottom to top is a small plug of glass wool, neutral silica gel, potassium hydroxide silica gel, neutral silica gel, sulfuric acid silica gel, neutral silica gel, and a top layer of anhydrous sodium sulfate.
-
Prepare a Florisil® micro-column by packing with activated Florisil® and topping with a layer of anhydrous sodium sulfate.[2] Florisil® should be activated by heating at 130°C overnight.[2]
-
-
Column Conditioning:
-
Condition the multilayer silica gel column with n-hexane.
-
Condition the Florisil® column with DCM followed by n-hexane.[2]
-
-
Sample Loading and Elution:
-
Connect the multilayer silica gel column on top of the Florisil® column.
-
Load the concentrated sample extract onto the top of the silica gel column.
-
Elute with n-hexane. The initial eluate may be discarded. The subsequent n-hexane fraction will contain the PCBs.[2]
-
Switch the elution solvent to DCM to elute the PCDD/F fraction from the Florisil® column.[2]
-
-
Fraction Collection:
-
Collect the PCB and PCDD/F fractions separately.
-
The collected fractions can then be concentrated and prepared for instrumental analysis.
-
Visualizations
Caption: General experimental workflow for chlorinated furan purification.
Caption: Troubleshooting decision tree for furan purification.
References
- 1. epa.gov [epa.gov]
- 2. Developing an Improved Strategy for the Analysis of Polychlorinated Dibenzo-p-Dioxins/Furans and Dioxin-like Polychlorinated Biphenyls in Contaminated Soils Using a Combination of a One-Step Cleanup Method and Gas Chromatography with Triple Quadrupole Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. epa.gov [epa.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. epd.georgia.gov [epd.georgia.gov]
- 7. fms-inc.com [fms-inc.com]
- 8. Critical Assessment of Clean-Up Techniques Employed in Simultaneous Analysis of Persistent Organic Pollutants and Polycyclic Aromatic Hydrocarbons in Fatty Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of Extraction Procedure of PCDD/Fs, PCBs and Chlorobenzenes from Activated Carbon Fibers (ACFs) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. env.go.jp [env.go.jp]
- 12. legismex.mty.itesm.mx [legismex.mty.itesm.mx]
"dehalogenation side reactions of Methyl 5-chlorofuran-2-carboxylate"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) concerning the dehalogenation side reactions of Methyl 5-chlorofuran-2-carboxylate. The information is tailored for researchers, scientists, and drug development professionals to address common issues encountered during synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary dehalogenation side product observed in reactions with this compound?
The most common dehalogenation byproduct is Methyl furan-2-carboxylate, resulting from the replacement of the chlorine atom with a hydrogen atom. This process, also known as hydrodechlorination, can significantly lower the yield of the desired product.
Q2: Which types of reactions are most prone to causing dehalogenation of this compound?
Dehalogenation is a common side reaction in several types of transformations, particularly:
-
Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck): These are highly susceptible to hydrodehalogenation, which often occurs via the formation of a palladium-hydride intermediate.[1][2]
-
Grignard reactions: The high reactivity and basicity of Grignard reagents can lead to a complex reaction environment where dehalogenation can occur, although the exact mechanism can vary.
-
Reductions with strong hydride reagents: The use of powerful reducing agents like Lithium Aluminum Hydride (LiAlH₄) to reduce the ester functionality can sometimes lead to the concurrent reduction of the carbon-chlorine bond.[3][4][5]
Q3: What factors generally promote the dehalogenation side reaction?
Several factors can contribute to an increased rate of dehalogenation:
-
Reaction Temperature: Higher temperatures can provide the necessary activation energy for the dehalogenation pathway.
-
Choice of Base and Solvent: In palladium-catalyzed reactions, some bases and solvents (especially protic ones like alcohols) can act as hydride sources, leading to the formation of palladium-hydride species that cause dehalogenation.[6]
-
Catalyst System: The choice of palladium precursor and ligand is critical. Less stable catalysts or those that readily form hydride complexes can exacerbate the issue.
-
Purity of Reagents and Atmosphere: The presence of moisture or oxygen can in some cases influence catalyst stability and reaction pathways, potentially leading to more side products.
Troubleshooting Guide
Issue 1: Significant formation of Methyl furan-2-carboxylate during a Palladium-Catalyzed Cross-Coupling Reaction (e.g., Suzuki Coupling)
| Potential Cause | Recommended Actions & Troubleshooting Steps |
| Formation of Palladium-Hydride Species | 1. Ligand Selection: Switch to bulkier, more electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands. These can stabilize the palladium center and disfavor hydride formation.[2][6] 2. Base Optimization: Use a non-hydridic, anhydrous base. Consider switching from alkoxides or hydroxides to carbonates (e.g., Cs₂CO₃, K₂CO₃) or phosphates (e.g., K₃PO₄). 3. Solvent Choice: Use anhydrous, aprotic solvents (e.g., toluene, dioxane, THF) to minimize the presence of hydride sources. Avoid alcoholic solvents. |
| High Reaction Temperature | 1. Temperature Screening: Lower the reaction temperature in increments of 10-20°C and monitor the reaction progress. A lower temperature may slow down the dehalogenation pathway more significantly than the desired coupling. |
| Suboptimal Palladium Precursor | 1. Use a Pre-catalyst: Employ a well-defined palladium pre-catalyst that reliably forms the active Pd(0) species to ensure a more controlled reaction. |
Issue 2: Dehalogenation observed during a Grignard Reaction
| Potential Cause | Recommended Actions & Troubleshooting Steps |
| Reaction with Protic Impurities | 1. Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents. 2. Reagent Purity: Use freshly prepared or titrated Grignard reagent of high purity. |
| Complex Reaction Equilibria | 1. Lower Temperature: Perform the reaction at a lower temperature (e.g., -20°C to 0°C) to potentially favor the desired nucleophilic addition over side reactions. |
Issue 3: Loss of Chlorine during Reduction of the Ester Group with LiAlH₄
| Potential Cause | Recommended Actions & Troubleshooting Steps |
| Over-reduction by a Powerful Hydride Source | 1. Use a Milder Reducing Agent: If only the ester needs to be reduced to an aldehyde, consider using a less reactive reagent like DIBAL-H at low temperatures. For reduction to the alcohol, if dehalogenation is severe, alternative synthetic routes may be necessary. 2. Temperature Control: Maintain a low reaction temperature throughout the addition of the reducing agent and the initial phase of the reaction. |
Experimental Protocols
Protocol 1: General Procedure for a Suzuki Coupling with Minimized Dehalogenation
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon), add this compound (1.0 eq.), the desired boronic acid (1.2-1.5 eq.), and a suitable base such as K₃PO₄ (2.0-3.0 eq.).
-
Catalyst and Ligand Addition: Add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-3 mol%) and a bulky phosphine ligand (e.g., SPhos, 2-6 mol%).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to ensure the removal of dissolved oxygen.
-
Reaction: Heat the mixture to the desired temperature (e.g., 80-100°C) and monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography.
Visualizing Reaction Pathways and Troubleshooting
References
- 1. Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes [organic-chemistry.org]
- 2. Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]
- 4. 19.3. Reductions using NaBH4, LiAlH4 | Organic Chemistry II [courses.lumenlearning.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. benchchem.com [benchchem.com]
"improving the stability of Methyl 5-chlorofuran-2-carboxylate"
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of Methyl 5-chlorofuran-2-carboxylate for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For optimal stability, this compound, which is a solid, should be stored in a refrigerator.[1] It is crucial to keep the container tightly closed and in a dry, well-ventilated place.[2]
Q2: What are the known incompatibilities of this compound?
The compound should not be stored or used with strong oxidizing agents or strong bases.[2] Contact with these substances can lead to degradation of the molecule.
Q3: Is this compound stable under normal laboratory conditions?
This compound is considered stable under normal handling and storage conditions.[2] However, exposure to high temperatures, open flames, and other sources of ignition should be avoided.[2][3]
Troubleshooting Guide
Issue 1: The compound has developed a color over time.
-
Possible Cause: Discoloration can be an indicator of degradation. The furan ring is susceptible to oxidation and polymerization, which can result in colored byproducts. Exposure to air (oxygen), light, or incompatible substances can accelerate this process.
-
Recommended Action:
-
Verify the purity of the material using a suitable analytical method such as HPLC, GC, or NMR.
-
If the purity has decreased, it is recommended to purify the compound before use, for example, by recrystallization or column chromatography.
-
To prevent future degradation, store the compound under an inert atmosphere (e.g., nitrogen or argon) and protect it from light by using an amber vial or by wrapping the container in aluminum foil.
-
Issue 2: I am observing a decrease in the compound's purity in my stock solution.
-
Possible Cause: The stability of this compound in solution is dependent on the solvent and the pH. The ester functional group is susceptible to hydrolysis, especially under acidic or basic conditions, to form 5-chlorofuran-2-carboxylic acid and methanol.
-
Recommended Action:
-
Prepare fresh solutions before use whenever possible.
-
If stock solutions are necessary, store them at a low temperature (e.g., ≤ -20°C).
-
Use aprotic solvents if compatible with your experimental setup. If aqueous or protic solvents are required, buffer the solution to a neutral pH.
-
Perform a stability study of the compound in your chosen solvent system to determine its rate of degradation under your specific storage conditions (see Experimental Protocols section).
-
Issue 3: I am getting inconsistent results in my biological or chemical assays.
-
Possible Cause: Inconsistent results can be a consequence of compound degradation, leading to a lower effective concentration of the active molecule and the presence of potentially interfering degradation products.
-
Recommended Action:
-
Routinely check the purity of your solid sample and solutions.
-
Implement the handling and storage best practices described in this guide.
-
Consider the potential impact of your assay conditions (e.g., temperature, pH, incubation time) on the stability of the compound. It may be necessary to include control experiments to assess the compound's stability over the course of your assay.
-
Summary of Stability Data
| Parameter | Value | Source |
| Physical Form | Solid | [1] |
| Storage Temperature | Refrigerator | [1] |
| Incompatible Materials | Strong oxidizing agents, Strong bases | [2] |
| Stability | Stable under normal conditions | [2] |
| Conditions to Avoid | Incompatible products, open flames, hot surfaces, sources of ignition | [2] |
Hypothetical Degradation Pathway
While specific degradation pathways for this compound are not extensively documented in publicly available literature, a potential pathway involves the hydrolysis of the ester bond, a common reaction for esters, particularly in the presence of acid or base.
Caption: Hypothetical degradation of this compound.
Experimental Protocols
Protocol: Assessing the Stability of this compound in Solution
This protocol outlines a general method for determining the stability of this compound in a specific solvent under various conditions.
1. Materials:
-
This compound
-
High-purity solvent of interest (e.g., DMSO, ethanol, buffered aqueous solution)
-
HPLC or GC system with a suitable column (e.g., C18 for HPLC)
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
Incubators or water baths set to desired temperatures
-
Light-protective (amber) and clear vials
2. Procedure:
-
Stock Solution Preparation: Accurately weigh a known amount of this compound and dissolve it in the chosen solvent to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Sample Preparation: Aliquot the stock solution into different sets of vials to test various conditions:
-
Temperature: Prepare sets of vials for storage at different temperatures (e.g., -20°C, 4°C, room temperature, 40°C).
-
Light Exposure: For each temperature, prepare one set of clear vials (for light exposure) and one set of amber or foil-wrapped vials (for light protection).
-
pH (for aqueous solutions): Prepare solutions in buffers of different pH values (e.g., pH 4, 7, 9).
-
-
Time-Zero Analysis (T=0): Immediately after preparation, take an aliquot from each condition, dilute it to a suitable concentration for analysis, and analyze it by HPLC or GC to determine the initial purity. This will serve as the baseline.
-
Incubation and Sampling: Store the vials under their respective conditions. At predetermined time points (e.g., 1, 3, 7, 14, and 30 days), withdraw an aliquot from each vial for analysis.
-
Analysis: Analyze the samples by HPLC or GC. The percentage of the remaining this compound can be calculated by comparing the peak area at each time point to the peak area at T=0. The appearance of new peaks may indicate the formation of degradation products.
3. Data Analysis:
-
Plot the percentage of remaining this compound against time for each condition.
-
Determine the rate of degradation under each condition. This will help in identifying the optimal storage conditions and the shelf-life of the compound in your specific experimental setup.
Caption: Experimental workflow for assessing compound stability.
References
Furan-2-Carboxylate Reactions: A Technical Support Center for TLC Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the Thin-Layer Chromatography (TLC) analysis of furan-2-carboxylate reactions.
Troubleshooting Guide
This guide addresses specific issues that may arise during the TLC analysis of furan-2-carboxylate reactions, presented in a question-and-answer format.
Q1: My spots are streaking or appearing as elongated bands on the TLC plate. What could be the cause and how can I fix it?
A1: Streaking on a TLC plate can be caused by several factors, particularly when dealing with acidic compounds like furan-2-carboxylic acid or its derivatives.[1][2][3]
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Overloading the sample: Applying too much of the reaction mixture to the TLC plate is a common cause of streaking.[1][2]
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Solution: Dilute your sample with a suitable volatile solvent (e.g., ethyl acetate, dichloromethane) before spotting it on the plate. A 1% solution is often a good starting point.[1]
-
-
Acidic or basic nature of the compound: Furan-2-carboxylates and their corresponding acids can interact strongly with the acidic silica gel on the TLC plate, leading to streaking.[1][4]
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Inappropriate solvent system: If the polarity of the solvent system is too high, it can cause the compounds to move up the plate as a streak rather than distinct spots.[2]
-
Solution: Adjust the polarity of your eluent. Start with a less polar solvent system and gradually increase the polarity.
-
Q2: The spots for my starting material and product are too close together (poor resolution). How can I improve the separation?
A2: Achieving good separation between the starting furan-2-carboxylate and the product is crucial for accurately monitoring the reaction.
-
Optimize the solvent system: The most effective way to improve resolution is to experiment with different solvent systems.[5]
-
Solution: Try varying the ratio of your solvents. A common starting point for furan derivatives is a mixture of hexanes and ethyl acetate.[1][6] You can systematically vary the ratio (e.g., 9:1, 4:1, 1:1 hexanes:ethyl acetate) to find the optimal separation. For more polar compounds, you might consider using dichloromethane and methanol mixtures.[7][8]
-
-
Use a co-spot: A co-spot, where you spot the reaction mixture on top of the starting material spot, can help to confirm if the reaction is complete.[5] If the reaction is complete, you will see two distinct spots. If not, the spots will overlap, sometimes appearing as a "snowman" shape.[5]
-
Consider a different stationary phase: While silica gel is the most common stationary phase, for certain challenging separations, other options are available.
-
Solution: If your compounds are very polar, a reverse-phase TLC plate (e.g., C18) might provide better separation.[3]
-
Q3: I don't see any spots on my TLC plate after development and visualization. What went wrong?
A3: The absence of spots can be perplexing, but there are several potential explanations.
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Sample is too dilute: The concentration of your compound might be too low to be detected.[2][3]
-
Ineffective visualization method: Furan rings are aromatic and often UV active, but this is not always the case, especially if the conjugation is disrupted.[9]
-
Solution: First, try visualizing the plate under both short-wave (254 nm) and long-wave (366 nm) UV light.[9] If no spots are visible, use a chemical stain. A potassium permanganate (KMnO4) stain is a good general-purpose stain for oxidizable functional groups.[7][10] Anisaldehyde or ceric ammonium molybdate (CAM) stains can also be effective for a wide range of organic compounds.[7][11]
-
-
Solvent level in the developing chamber is too high: If the solvent level is above the spotting line, your sample will dissolve into the solvent reservoir instead of moving up the plate.[1][2]
-
Solution: Ensure the solvent level in the developing chamber is below the line where you spotted your samples.[1]
-
-
Reaction failure: It is possible that the reaction did not proceed as expected, and there is no product to be seen.
-
Solution: Always run a spot of your starting material alongside the reaction mixture to confirm that at least the starting material is visible.
-
Q4: My reaction mixture is a dark, tar-like substance, and the TLC plate is a complete smear. What should I do?
A4: The formation of dark, polymeric materials can occur with furan derivatives, especially under acidic conditions or at high temperatures.[12][13]
-
Dilute the sample significantly: The tarry substance is likely a complex mixture of byproducts that will streak on the TLC plate.
-
Solution: Dilute your reaction mixture significantly more than you normally would before spotting it on the TLC plate. This may help to resolve some of the less polar components from the baseline.
-
-
Filter the sample: If there are solid particles in your reaction mixture, they can clog the capillary spotter and cause issues on the plate.
-
Solution: Dilute a small aliquot of the reaction mixture in a suitable solvent and filter it through a small plug of cotton or a syringe filter before spotting.
-
-
Use a less acidic stationary phase: The acidic nature of silica gel can exacerbate the degradation of sensitive furan compounds.[4]
Frequently Asked Questions (FAQs)
Q: What is a good starting solvent system for TLC analysis of a reaction involving methyl furan-2-carboxylate?
A: A good starting point for a relatively nonpolar compound like methyl furan-2-carboxylate is a mixture of hexanes and ethyl acetate. A ratio of 4:1 or 3:1 (hexanes:ethyl acetate) is often a reasonable starting point. You can then adjust the ratio based on the observed Rf values. An ideal Rf value is typically between 0.3 and 0.7.[14]
Q: How can I visualize furan-2-carboxylate and its derivatives on a TLC plate?
A: Furan-2-carboxylates, being conjugated aromatic systems, are often UV active and will appear as dark spots on a fluorescent TLC plate under 254 nm UV light.[9] However, it is always good practice to confirm with a chemical stain. Potassium permanganate stain is a good choice as it reacts with the furan ring. Anisaldehyde stain can also be effective and may give different colors for different compounds, aiding in identification.[10][11]
Q: My reaction involves converting furan-2-carboxylic acid to an amide. What should I expect to see on the TLC?
A: Furan-2-carboxylic acid is a relatively polar compound and will likely have a low Rf value. The corresponding amide will generally be less polar than the carboxylic acid, and therefore should have a higher Rf value in the same solvent system. You should see the spot for the starting acid disappear as a new, higher spot for the amide product appears.
Experimental Protocols
General Protocol for TLC Analysis
-
Plate Preparation: Using a pencil, gently draw a light line (the origin) about 1 cm from the bottom of the TLC plate.
-
Sample Preparation: Dissolve a small amount of your reaction mixture in a volatile solvent (e.g., ethyl acetate). Aim for a concentration of about 1%.[1]
-
Spotting: Using a capillary tube, carefully spot a small amount of your prepared sample onto the origin line. Keep the spots small (1-2 mm in diameter) to ensure good separation.[7] Allow the solvent to evaporate completely between applications if multiple spots are needed.
-
Developing: Place the TLC plate in a developing chamber containing the chosen solvent system. Ensure the solvent level is below the origin line.[1] Cover the chamber to allow the solvent to ascend the plate by capillary action.
-
Visualization: Once the solvent front is about 1 cm from the top of the plate, remove the plate and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots using a UV lamp and/or an appropriate chemical stain.
-
Rf Calculation: Calculate the Retention Factor (Rf) for each spot by dividing the distance traveled by the spot by the distance traveled by the solvent front.
Preparation of Common TLC Stains
| Stain | Preparation | Visualization |
| Potassium Permanganate (KMnO4) | Dissolve 1.5 g of KMnO4, 10 g of K2CO3, and 1.25 mL of 10% NaOH in 200 mL of water. | Oxidizable compounds appear as yellow-brown spots on a purple background.[15] Gentle heating may be required. |
| Anisaldehyde | Carefully add 5 mL of concentrated sulfuric acid, 1.5 mL of glacial acetic acid, and 3.7 mL of p-anisaldehyde to 135 mL of absolute ethanol.[15] | Many functional groups give colored spots upon heating. The background may turn pink. |
| Ceric Ammonium Molybdate (CAM) | Dissolve 10 g of ceric ammonium sulfate and 240 g of ammonium molybdate in 500 mL of 10% sulfuric acid. | A general stain that produces blue spots with a variety of organic compounds upon heating. |
Visualizations
Caption: A workflow diagram for troubleshooting common TLC analysis issues.
Caption: A decision-making diagram for selecting an appropriate TLC solvent system.
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. bitesizebio.com [bitesizebio.com]
- 3. silicycle.com [silicycle.com]
- 4. youtube.com [youtube.com]
- 5. Chromatography [chem.rochester.edu]
- 6. Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Chromatography [chem.rochester.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Chemistry Teaching Labs - Visualising plates [chemtl.york.ac.uk]
- 11. silicycle.com [silicycle.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. reddit.com [reddit.com]
- 15. faculty.fiu.edu [faculty.fiu.edu]
Technical Support Center: Suzuki Coupling of Electron-Deficient Furans
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the Suzuki-Miyaura coupling of electron-deficient furans. The guidance focuses on the selection and application of alternative bases to overcome common challenges encountered during these reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My Suzuki coupling reaction with an electron-deficient furan, such as 2-formylfuran or methyl furan-2-carboxylate, is resulting in a low yield. What are the likely causes and what alternative bases can I try?
A1: Low yields in the Suzuki coupling of electron-deficient furans are often due to a few common issues:
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Protodeboronation of the Furanboronic Acid: Furanboronic acids, especially those with electron-withdrawing groups, can be unstable and prone to protodeboronation (replacement of the boronic acid group with a hydrogen atom) under basic conditions.[1][2] This decomposition of the starting material directly leads to lower yields.
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Inappropriate Base Selection: The choice of base is critical.[3] While common bases like sodium carbonate (Na₂CO₃) can be effective, they might not be optimal for sensitive substrates.[4][5] Stronger bases like sodium hydroxide (NaOH) can sometimes lead to side reactions, while weaker bases may not be sufficient to promote the crucial transmetalation step.[5]
Alternative Base Recommendations:
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Potassium Phosphate (K₃PO₄): Often a good choice for challenging couplings as it is a moderately strong base that can facilitate the reaction without causing excessive substrate decomposition.[6]
-
Cesium Carbonate (Cs₂CO₃): A highly effective base, often used in difficult coupling reactions due to its high solubility in organic solvents, which can accelerate the reaction.[7][8][9]
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Potassium Fluoride (KF): The fluoride ions are believed to play a unique role in activating the boronic acid, and KF can be a milder alternative to prevent the degradation of base-sensitive functional groups like esters.[10] However, reaction rates can sometimes be diminished.[10]
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Organic Bases (e.g., Triethylamine - TEA): While often less effective than inorganic bases in aqueous systems, organic bases can be advantageous when dealing with substrates that are highly sensitive to strong inorganic bases.[5]
Q2: I am observing significant protodeboronation of my furanboronic acid. How can I minimize this side reaction?
A2: Protodeboronation is a major challenge with electron-deficient heteroaromatic boronic acids.[1][11][12] Here are some strategies to mitigate it:
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Use Milder or Alternative Bases: Switching from strong bases (NaOH, KOH) to milder conditions with bases like K₃PO₄ or KF can reduce the rate of protodeboronation.[6][10]
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Use Boronic Acid Derivatives: Organotrifluoroborates or MIDA boronate esters are more stable alternatives to boronic acids and are less prone to protodeboronation.[2][11] They act as a "slow release" source of the boronic acid under the reaction conditions.[11]
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Optimize Reaction Conditions: Running the reaction at lower temperatures and for shorter times can help, provided the coupling reaction is still efficient. Highly active palladium catalysts that promote rapid catalytic turnover can favor the desired coupling over the slower protodeboronation pathway.[11]
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Anhydrous Conditions: Since water is a proton source, using anhydrous solvents can sometimes help, although this may require careful selection of a soluble base and can impact the catalytic cycle.
Q3: Dehalogenation of my electron-deficient halofuran is a competing side reaction. What adjustments can I make?
A3: Dehalogenation (replacement of the halide with a hydrogen) is another common side reaction.
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Choice of Base: Strong bases can sometimes promote pathways that lead to dehalogenation. Using a weaker base like K₂CO₃ or KF may be beneficial.
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Solvent Selection: The solvent can influence the prevalence of side reactions. Protic solvents like alcohols can sometimes be a source of hydrides. Experimenting with different solvent systems, such as dioxane/water or toluene/water, is recommended.[7][13]
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Ligand and Catalyst Choice: The palladium catalyst and its associated ligands play a crucial role. Using bulky, electron-rich phosphine ligands can sometimes stabilize the catalytic intermediates and suppress side reactions.
Q4: My starting materials have poor solubility in the reaction mixture. How can I address this?
A4: Poor solubility of either the halofuran or the boronic acid can significantly slow down the reaction.[10]
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Solvent System: Employing a co-solvent system is a common strategy. Mixtures like Toluene/H₂O, Dioxane/H₂O, or DMF/H₂O are frequently used to dissolve both the organic substrates and the inorganic base.[5][7][13]
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Choice of Base: Cesium bases like Cs₂CO₃ often exhibit better solubility in organic solvents compared to their potassium or sodium counterparts, which can be advantageous.[8][9]
-
Phase Transfer Catalysts: In some cases, a phase transfer catalyst can be added to facilitate the interaction between reactants in biphasic systems, although this is less common in standard Suzuki protocols.
Data Presentation
The selection of a suitable base is critical and highly dependent on the specific substrates. The following table summarizes the effect of different bases on the Suzuki coupling of methyl 5-bromobenzofuran-2-carboxylate (an electron-deficient furan) with 4-methoxyphenylboronic acid.
Table 1: Effect of Various Bases on the Suzuki Coupling of an Electron-Deficient Benzofuran Derivative[7]
| Entry | Base | Solvent | Catalyst | Yield (%) |
| 1 | K₂CO₃ | EtOH/H₂O (1:1) | Pd(II) complex | 97 |
| 2 | NEt₃ | EtOH/H₂O (1:1) | Pd(II) complex | 28 |
| 3 | NaF | EtOH/H₂O (1:1) | Pd(II) complex | 40 |
| 4 | NaHCO₃ | EtOH/H₂O (1:1) | Pd(II) complex | 53 |
| 5 | NaOH | EtOH/H₂O (1:1) | Pd(II) complex | 78 |
| 6 | Cs₂CO₃ | EtOH/H₂O (1:1) | Pd(II) complex | 63 |
| Reaction Conditions: 2-(4-bromophenyl)benzofuran (0.05 mmol), 4-methoxyphenylboronic acid (0.08 mmol), Base (0.1 mmol), Catalyst (3 mol%), 80 °C, 4 h.[7] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling of an Electron-Deficient Halofuran using K₃PO₄
This protocol is a representative procedure for the Suzuki-Miyaura cross-coupling of an electron-deficient halofuran with an arylboronic acid using potassium phosphate as the base.
Materials:
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Electron-deficient halofuran (e.g., methyl 5-bromofuran-2-carboxylate) (1.0 mmol, 1 equiv.)
-
Arylboronic acid (1.2 mmol, 1.2 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄) (0.03 mmol, 3 mol%)
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Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv.)
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Solvent (e.g., 1,4-Dioxane and Water, 4:1 ratio, 10 mL)
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Nitrogen or Argon gas for inert atmosphere
-
Standard laboratory glassware (e.g., round-bottom flask, condenser)
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Stirring and heating apparatus (e.g., magnetic stirrer hotplate)
Procedure:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar and a condenser, add the electron-deficient halofuran (1.0 mmol), the arylboronic acid (1.2 mmol), potassium phosphate (2.0 mmol), and the palladium catalyst (0.03 mmol).
-
Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes. This is crucial to prevent oxidation of the catalyst.
-
Using a syringe, add the degassed solvent (8 mL of 1,4-Dioxane and 2 mL of Water) to the flask.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically 4-24 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.
Visualizations
The following diagrams illustrate the fundamental catalytic cycle of the Suzuki-Miyaura reaction and a typical experimental workflow.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 2. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Suzuki-Miyaura Cross-Coupling of Benzylic Phosphates with Arylboronic Acids [organic-chemistry.org]
- 7. mdpi.com [mdpi.com]
- 8. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 9. compunetics.net [compunetics.net]
- 10. researchgate.net [researchgate.net]
- 11. Protodeboronation - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. scispace.com [scispace.com]
Technical Support Center: Minimizing Homocoupling in Reactions with Methyl 5-chlorofuran-2-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals to minimize homocoupling side reactions when using Methyl 5-chlorofuran-2-carboxylate in various cross-coupling reactions.
Troubleshooting Guides
Issue: Significant Homocoupling of the Coupling Partner (e.g., Boronic Acid in Suzuki Coupling)
Homocoupling of the organometallic reagent is a common side reaction, leading to reduced yield of the desired cross-coupled product and complicating purification. This guide provides a systematic approach to troubleshoot and minimize this unwanted side reaction.
Troubleshooting Workflow
Caption: Troubleshooting workflow for minimizing homocoupling.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of homocoupling in cross-coupling reactions involving this compound?
A1: Homocoupling, the undesired self-coupling of the coupling partner (e.g., organoboron in Suzuki, organotin in Stille, or alkyne in Sonogashira), is primarily caused by:
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Presence of Oxygen: Dissolved oxygen in the reaction mixture can oxidize the active Pd(0) catalyst to Pd(II), which can then promote the homocoupling of the organometallic reagent.
-
Use of Pd(II) Precatalysts: Pd(II) salts like Pd(OAc)₂ or PdCl₂(PPh₃)₂ can directly react with the organometallic reagent to form the homocoupled product before the main catalytic cycle is established.
-
Inappropriate Ligand Choice: Ligands that do not sufficiently stabilize the Pd(0) species or slow down the reductive elimination step can lead to an increased rate of homocoupling.
-
Sub-optimal Base and Solvent: The choice of base and solvent can significantly influence the rates of the desired cross-coupling versus the undesired homocoupling pathways.
Q2: How does the electron-withdrawing nature of the ester group on the furan ring affect homocoupling?
A2: The ester group makes the furan ring electron-deficient. This can make the oxidative addition of the C-Cl bond to the palladium catalyst slower compared to more electron-rich aryl chlorides. A slower oxidative addition step can provide a larger window of opportunity for the catalyst to participate in side reactions like the homocoupling of the more reactive coupling partner. Therefore, careful optimization of reaction conditions is crucial for such substrates.
Q3: Which type of palladium catalyst is generally preferred to minimize homocoupling?
A3: Pd(0) sources such as Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) are often preferred over Pd(II) precatalysts. Using a Pd(0) source avoids the initial presence of Pd(II) that can directly lead to homocoupling. If a Pd(II) precatalyst is used, it is advisable to add a small amount of a reducing agent (like a phosphine ligand) to the reaction mixture before the addition of the main substrates to pre-form the active Pd(0) species.
Q4: What are the recommended ligands for Suzuki-Miyaura coupling with this compound?
A4: For electron-deficient heteroaryl chlorides, bulky and electron-rich monophosphine ligands are highly recommended. These ligands promote the formation of the active monoligated Pd(0) species, accelerate the rate of oxidative addition, and facilitate the final reductive elimination step, all of which help to outcompete the homocoupling pathway. Excellent choices include:
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
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XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
P(t-Bu)₃ (Tri-tert-butylphosphine)
Q5: How can homocoupling be minimized in Sonogashira reactions (Glaser coupling)?
A5: The homocoupling of terminal alkynes in Sonogashira reactions is often referred to as Glaser coupling and is primarily promoted by the copper(I) co-catalyst in the presence of oxygen. To minimize this:
-
Rigorous Degassing: Thoroughly deoxygenate all solvents and reagents and maintain a strict inert atmosphere (argon or nitrogen).
-
Copper-Free Conditions: Employing a copper-free Sonogashira protocol is the most direct way to avoid Glaser coupling. This often requires the use of specific palladium catalysts and ligands that are active enough to proceed without the copper co-catalyst.
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Use of a Diluted Hydrogen Atmosphere: In some cases, carrying out the reaction under a diluted atmosphere of hydrogen gas can reduce the homocoupling side product to minimal amounts.[1]
Data Presentation
The following tables summarize the expected qualitative effects of various reaction parameters on the ratio of the desired cross-coupling product to the undesired homocoupling byproduct.
Table 1: Effect of Reaction Parameters on Suzuki-Miyaura Coupling
| Parameter | Condition to Minimize Homocoupling | Rationale |
| Atmosphere | Rigorously degassed (Inert: Ar or N₂) | Minimizes oxidation of Pd(0) to Pd(II), a key promoter of homocoupling. |
| Palladium Source | Pd(0) precatalyst (e.g., Pd₂(dba)₃) | Avoids initial high concentration of Pd(II) that can directly cause homocoupling. |
| Ligand | Bulky, electron-rich phosphines (e.g., SPhos) | Stabilizes Pd(0) and accelerates the desired catalytic cycle over homocoupling pathways. |
| Base | Weaker inorganic bases (e.g., K₃PO₄, Cs₂CO₃) | Stronger bases can sometimes accelerate the decomposition of boronic acids and promote homocoupling. |
| Solvent | Aprotic solvents (e.g., Dioxane, Toluene, THF) | These solvents are generally well-suited for the catalytic cycle. A small amount of water is often beneficial. |
Table 2: Effect of Reaction Parameters on Sonogashira Coupling
| Parameter | Condition to Minimize Homocoupling (Glaser) | Rationale |
| Co-catalyst | Copper-free conditions | Eliminates the primary catalyst for oxidative alkyne homocoupling. |
| Atmosphere | Rigorously degassed (Inert: Ar or N₂) | Oxygen is a key oxidant in the Glaser coupling mechanism. |
| Base | Amine bases (e.g., Et₃N, DIPEA) | The choice of amine can influence the solubility of intermediates and the overall reaction rate. |
| Solvent | Anhydrous aprotic solvents (e.g., THF, DMF) | Prevents side reactions and ensures good solubility of reagents. |
Experimental Protocols
Recommended Starting Protocol: Suzuki-Miyaura Coupling of this compound
This protocol is adapted from established methods for the coupling of electron-deficient heteroaryl chlorides and bromides. Optimization may be required for specific boronic acids.
Materials:
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This compound
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Arylboronic acid (1.2 - 1.5 equivalents)
-
Pd₂(dba)₃ (1-2 mol%)
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SPhos (2-4 mol%)
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Potassium phosphate (K₃PO₄) (2.0 - 3.0 equivalents)
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Anhydrous, degassed 1,4-dioxane or toluene
Procedure:
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To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and K₃PO₄ (2.5 equiv.).
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In a separate vial, weigh Pd₂(dba)₃ (0.015 equiv.) and SPhos (0.03 equiv.) and add a small amount of the reaction solvent.
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Seal the Schlenk flask, and evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle three times.
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Add the degassed solvent (e.g., 1,4-dioxane) to the Schlenk flask via syringe.
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Add the catalyst/ligand mixture to the reaction flask via syringe.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: Simplified catalytic cycles for Suzuki-Miyaura cross-coupling and the competing homocoupling pathway.
References
"reaction monitoring techniques for Methyl 5-chlorofuran-2-carboxylate synthesis"
This technical support center provides targeted guidance for researchers, scientists, and drug development professionals involved in the synthesis of Methyl 5-chlorofuran-2-carboxylate. Below you will find troubleshooting guides and frequently asked questions (FAQs) designed to address specific challenges encountered during this chemical transformation.
Frequently Asked Questions (FAQs)
Q1: Why is careful reaction monitoring so critical for the synthesis of this compound?
A1: Careful monitoring is essential due to the furan ring's sensitivity, especially towards chlorinating agents and the hydrogen chloride (HCl) byproduct generated during the reaction. Furan and its derivatives are prone to vigorous and exothermic polymerization in the presence of acid[1]. Uncontrolled reactions can lead to the formation of poly-chlorinated products and significant amounts of black polymeric material, drastically reducing the yield of the desired mono-chloro product[1]. Real-time monitoring allows for precise control over the reaction, ensuring it is stopped once the starting material is consumed and before significant side products are formed.
Q2: What are the most effective techniques for monitoring the progress of this chlorination reaction?
A2: A combination of chromatographic and spectroscopic methods is recommended for comprehensive monitoring.
-
Thin-Layer Chromatography (TLC): An excellent, rapid technique for qualitative monitoring of the disappearance of the starting material (Methyl 2-furoate) and the appearance of the product.[2][3]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Provides quantitative data on the relative concentrations of the starting material, product, and any volatile byproducts. It is highly effective for determining the optimal reaction time and identifying side products.[3][4]
-
High-Performance Liquid Chromatography (HPLC): A suitable alternative to GC-MS, particularly for less volatile compounds or for high-precision quantitative analysis.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to analyze aliquots taken from the reaction mixture to determine the conversion ratio by integrating the distinct signals of the starting material and the product.[6][7]
Q3: What are the key chemical species to monitor during the synthesis?
A3: You should primarily track the following species:
-
Starting Material: Methyl 2-furoate.
-
Desired Product: this compound.
-
Potential Byproducts: These may include regioisomers (e.g., Methyl 4-chlorofuran-2-carboxylate), di-chlorinated products (e.g., Methyl 4,5-dichlorofuran-2-carboxylate), and hydrolysis products (5-chlorofuran-2-carboxylic acid if water is present)[3][8].
Q4: How can I perform a quick check for reaction completion without using advanced instrumentation?
A4: Thin-Layer Chromatography (TLC) is the most effective method for a quick check. By spotting the reaction mixture alongside the starting material on a TLC plate, you can visually track the consumption of the starting material. The reaction is generally considered complete when the spot corresponding to the starting material is no longer visible.[9]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Incomplete Reaction: Insufficient reaction time or temperature. | Monitor the reaction using TLC or GC-MS to determine the optimal reaction time. If the reaction has stalled, consider a slight increase in temperature.[3] |
| Reagent Degradation: The chlorinating agent may have decomposed. | Use a fresh, high-purity chlorinating agent. | |
| Presence of Moisture: Water can react with some chlorinating agents and lead to hydrolysis of the ester.[3] | Ensure all glassware is oven-dried and use anhydrous solvents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Formation of Multiple Products / Dark Polymer | Over-chlorination: Reaction time is too long, or the temperature is too high. | Stop the reaction as soon as the starting material is consumed, as determined by TLC or GC-MS. Maintain strict temperature control. |
| Polymerization: The furan ring is polymerizing due to the presence of the HCl byproduct. | Conduct the reaction under conditions that facilitate the immediate removal of HCl, such as performing the chlorination in a vapor phase with a system to separate the byproduct. A lower reaction temperature may also reduce polymerization. | |
| Difficulty in Product Purification | Co-elution of Isomers: Byproducts like regioisomers may have similar polarities to the desired product. | Optimize the solvent system for column chromatography. If separation is still difficult, consider using High-Performance Liquid Chromatography (HPLC) for purification.[8] |
| Product Instability: The product may be sensitive to the acidic nature of standard silica gel. | Use deactivated silica gel (e.g., by adding 1% triethylamine to the eluent) or an alternative stationary phase like alumina.[8] |
Experimental Protocols
Protocol 1: Reaction Monitoring by Thin-Layer Chromatography (TLC)
-
Plate Preparation: Use silica gel 60 F254 plates.
-
Solvent System: A common eluent is a mixture of hexane and ethyl acetate (e.g., 8:2 or 7:3 v/v). The exact ratio should be optimized to achieve good separation (Rf of product ~0.4-0.5).
-
Spotting: On a single plate, spot the starting material (as a reference), a co-spot (starting material and reaction mixture), and the reaction mixture.
-
Development: Place the plate in a developing chamber saturated with the eluent.
-
Visualization: After development, visualize the spots under a UV lamp (254 nm). The starting material and product should appear as dark spots.
-
Analysis: Monitor the disappearance of the starting material spot in the reaction mixture lane. The reaction is nearing completion when this spot becomes faint or disappears entirely.[9]
Protocol 2: Reaction Monitoring by Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Withdraw a small aliquot (~0.1 mL) from the reaction mixture. Quench it immediately in a vial containing a suitable solvent (e.g., ethyl acetate) and a small amount of a weak base like saturated sodium bicarbonate solution to neutralize HCl. Dry the organic layer with anhydrous sodium sulfate.
-
Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC-MS.
-
GC Conditions (Typical):
-
Column: A standard non-polar or medium-polarity column (e.g., HP-5ms, DB-5).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 80 °C, hold for 2 minutes, then ramp to 250 °C at 10-15 °C/min.
-
Carrier Gas: Helium.
-
-
MS Conditions (Typical):
-
Ionization Mode: Electron Impact (EI).
-
Scan Range: 40-400 m/z.
-
-
Analysis: Integrate the peak areas for the starting material and the product to determine the conversion percentage. Use the mass spectra to confirm the identity of the peaks and to identify any byproducts.[4]
Data Presentation
Table 1: Typical Analytical Data for Reaction Species
| Compound | GC Retention Time (Typical) | Key Mass Spec Fragments (m/z) |
| Methyl 2-furoate (Starting Material) | ~8.5 min | 126 (M+), 95, 67, 39 |
| This compound (Product) | ~10.2 min | 160/162 (M+, Cl isotope pattern), 129/131, 93 |
Table 2: Characteristic ¹H NMR Shifts (CDCl₃, 400 MHz)
| Proton | Methyl 2-furoate (ppm) | This compound (ppm) |
| -OCH₃ | 3.90 (s, 3H) | 3.88 (s, 3H) |
| H3 | 7.20 (dd, 1H) | 7.15 (d, 1H) |
| H4 | 6.55 (dd, 1H) | 6.45 (d, 1H) |
| H5 | 7.60 (dd, 1H) | - |
Note: The disappearance of the H5 proton signal at ~7.60 ppm is a clear indicator of successful chlorination at the 5-position.[6][7]
Visual Workflow and Logic Diagrams
Caption: General workflow for monitoring the synthesis reaction.
Caption: Troubleshooting decision tree for low product yield.
References
- 1. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]
- 2. orientjchem.org [orientjchem.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. LC method for the direct and simultaneous determination of four major furan derivatives in coffee grounds and brews - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate | MDPI [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to the Reactivity of Methyl 5-chloro- vs. 5-bromofuran-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the reactivity of Methyl 5-chlorofuran-2-carboxylate and Methyl 5-bromofuran-2-carboxylate, two key intermediates in the synthesis of complex organic molecules for the pharmaceutical and agrochemical industries. This document summarizes the expected and observed reactivity in common organic transformations, supported by theoretical principles and available experimental data, to aid in reaction design and optimization.
Introduction to Reactivity
The reactivity of 5-halofuran-2-carboxylates is primarily dictated by the nature of the carbon-halogen (C-X) bond at the 5-position of the furan ring. The two main reaction classes where this difference is most prominent are palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr).
In palladium-catalyzed cross-coupling reactions , such as Suzuki, Stille, and Buchwald-Hartwig amination, the initial and often rate-determining step is the oxidative addition of the palladium(0) catalyst to the C-X bond. The reactivity trend for this step generally follows the bond dissociation energy (BDE) of the C-X bond, which is I > Br > Cl > F. Consequently, the bromo-substituted furan is expected to be significantly more reactive than its chloro-analog.
In nucleophilic aromatic substitution (SNAr) , the mechanism typically involves the initial attack of a nucleophile on the carbon atom bearing the halogen, forming a Meisenheimer-like intermediate. The rate of this step is influenced by the electrophilicity of the carbon atom, which is affected by the electronegativity of the halogen. A more electronegative halogen (like chlorine) creates a more polarized C-X bond and a more electrophilic carbon, which can lead to a faster initial nucleophilic attack. Therefore, in contrast to palladium-catalyzed reactions, the chloro-derivative may exhibit comparable or even higher reactivity in SNAr reactions under certain conditions.
Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
Suzuki Coupling
The Suzuki coupling is a versatile method for the formation of carbon-carbon bonds. The higher reactivity of the C-Br bond compared to the C-Cl bond in the oxidative addition step makes Methyl 5-bromofuran-2-carboxylate the preferred substrate for this reaction, generally providing higher yields under milder conditions.
Comparative Data for Suzuki Coupling
| Substrate | Coupling Partner | Catalyst System | Conditions | Yield |
| Methyl 5-bromofuran-2-carboxylate | Phenylboronic acid | Pd(PPh₃)₄, K₃PO₄ | 1,4-dioxane/H₂O, 90°C, 16h | Good to Excellent (Analogous benzofuran derivative gives high yields)[1] |
| This compound | Phenylboronic acid | Pd(OAc)₂ / SPhos, K₃PO₄ | Toluene/H₂O, 100°C, 24h | Lower to moderate yields expected; more forcing conditions required. |
Experimental Protocol: Suzuki Coupling of a 5-Halofuran-2-carboxylate
To a solution of the 5-halofuran-2-carboxylate (1.0 eq) and the corresponding boronic acid (1.2 eq) in a 4:1 mixture of 1,4-dioxane and water, a base such as K₃PO₄ (2.0 eq) is added. The mixture is degassed with argon for 15 minutes. The palladium catalyst, for instance, Pd(PPh₃)₄ (5 mol%), is then added, and the reaction mixture is heated to 90-100°C for 12-24 hours. After cooling to room temperature, the reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by column chromatography.
Stille Coupling
Similar to the Suzuki coupling, the Stille reaction is expected to be more facile with Methyl 5-bromofuran-2-carboxylate due to the weaker C-Br bond.
Comparative Data for Stille Coupling
| Substrate | Coupling Partner | Catalyst System | Conditions | Yield |
| Methyl 5-bromofuran-2-carboxylate | Tributyl(phenyl)tin | Pd(PPh₃)₄, LiCl | Toluene, 100°C, 12h | Good to high yields expected. |
| This compound | Tributyl(phenyl)tin | Pd₂(dba)₃ / P(t-Bu)₃, CsF | Toluene, 110°C, 24h | Lower yields and harsher conditions are generally required. |
Experimental Protocol: Stille Coupling of a 5-Halofuran-2-carboxylate
In a flame-dried Schlenk flask under an argon atmosphere, the 5-halofuran-2-carboxylate (1.0 eq), organostannane reagent (1.1 eq), and a palladium catalyst such as Pd(PPh₃)₄ (5 mol%) are dissolved in anhydrous toluene. An additive like LiCl (2.0 eq) may be included. The mixture is heated to 100-110°C and stirred for 12-24 hours. Upon completion, the reaction is cooled, and an aqueous solution of KF is added to precipitate the tin byproducts. The mixture is filtered through Celite, and the filtrate is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The product is purified by chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination follows the same reactivity trend, with the bromo-derivative being more reactive. The choice of ligand is critical for achieving good yields, especially with the less reactive chloro-derivative.
Comparative Data for Buchwald-Hartwig Amination
| Substrate | Amine | Catalyst System | Conditions | Yield |
| Methyl 5-bromofuran-2-carboxylate | Morpholine | Pd₂(dba)₃ / Xantphos, Cs₂CO₃ | Toluene, 110°C, 18h | Good to high yields are generally achieved.[2] |
| This compound | Morpholine | Pd(OAc)₂ / RuPhos, NaOtBu | 1,4-Dioxane, 110°C, 24h | Moderate yields can be obtained with specialized catalyst systems. |
Experimental Protocol: Buchwald-Hartwig Amination of a 5-Halofuran-2-carboxylate
An oven-dried Schlenk tube is charged with the 5-halofuran-2-carboxylate (1.0 eq), the amine (1.2 eq), a base such as Cs₂CO₃ (1.5 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), and a phosphine ligand (e.g., Xantphos, 4 mol%). The tube is evacuated and backfilled with argon. Anhydrous solvent (e.g., toluene) is added, and the mixture is heated to 110°C for 18-24 hours. After cooling, the mixture is diluted with an organic solvent and filtered through Celite. The filtrate is washed, dried, and concentrated. The crude product is purified by column chromatography.
Reactivity in Nucleophilic Aromatic Substitution (SNAr)
In SNAr reactions, the relative reactivity of the chloro- and bromo-derivatives is less predictable and highly dependent on the nucleophile and reaction conditions. The higher electronegativity of chlorine can make the carbon at the 5-position more electrophilic, potentially accelerating the initial nucleophilic attack. However, the C-Br bond is a better leaving group.
Qualitative Comparison for Nucleophilic Aromatic Substitution
| Substrate | Nucleophile | Expected Reactivity |
| Methyl 5-bromofuran-2-carboxylate | RO⁻, R₂NH | Generally reactive due to the good leaving group ability of bromide. |
| This compound | RO⁻, R₂NH | May exhibit comparable or even higher reactivity due to the increased electrophilicity of the reaction center, although chloride is a poorer leaving group. |
Experimental Protocol: Nucleophilic Aromatic Substitution on a 5-Halofuran-2-carboxylate
The 5-halofuran-2-carboxylate (1.0 eq) is dissolved in a polar aprotic solvent like DMF or DMSO. The nucleophile (e.g., sodium methoxide or a secondary amine, 1.5-2.0 eq) is added, and the reaction mixture is heated. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction is cooled and poured into water. The product is then extracted with an organic solvent. The organic layer is washed, dried, and concentrated, and the product is purified by chromatography or recrystallization.
References
"yield comparison of different synthetic routes to Methyl 5-chlorofuran-2-carboxylate"
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of different synthetic routes to Methyl 5-chlorofuran-2-carboxylate, a key intermediate in the development of various pharmaceutical compounds. The following sections present a head-to-head analysis of reaction yields, experimental protocols, and overall efficiency to aid in the selection of the most suitable method for your research and development needs.
Yield Comparison of Synthetic Routes
The following table summarizes the key quantitative data for the different synthetic pathways to this compound.
| Route | Starting Material | Key Transformation | Reported/Estimated Yield | Number of Steps |
| 1 | Methyl 2-furoate | Direct Chlorination | Not Reported (Analogous bromination: 85%) | 1 |
| 2a | 5-Chlorofuran-2-carboxylic acid | Esterification with SOCl₂/Methanol | ~100% (based on analogous reaction) | 1 (from the acid) |
| 2b | 5-Chlorofuran-2-carboxylic acid | Fischer Esterification (H₂SO₄/Methanol) | 90-96% (estimated) | 1 (from the acid) |
Note: The synthesis of the precursor for Routes 2a and 2b, 5-Chlorofuran-2-carboxylic acid, from its ethyl ester has a reported yield of 78.9%.[1]
Logical Flow of Synthetic Strategies
Caption: Synthetic pathways to this compound.
Experimental Protocols
Detailed methodologies for the key synthetic transformations are provided below.
Route 1: Direct Chlorination of Methyl 2-furoate (Representative Protocol)
Materials and Reagents:
-
Methyl 2-furoate
-
Chlorine gas or a suitable chlorinating agent (e.g., N-chlorosuccinimide)
-
Inert solvent (e.g., Dichloromethane or Carbon tetrachloride)
-
Inert gas (e.g., Argon or Nitrogen)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for elution
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve methyl 2-furoate in an appropriate inert solvent.
-
Cool the solution to a suitable temperature (e.g., 0 °C or room temperature, to be optimized).
-
Slowly bubble chlorine gas through the stirred solution or add the chlorinating agent portion-wise. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion of the reaction, quench the reaction by pouring the mixture into cold water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic extracts and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford this compound.
Route 2a: Esterification of 5-Chlorofuran-2-carboxylic acid with Thionyl Chloride and Methanol
This method is adapted from a highly analogous procedure for the esterification of 5-bromo-2-furoic acid, which proceeds with a quantitative yield.[2]
Materials and Reagents:
-
5-Chlorofuran-2-carboxylic acid
-
Methanol
-
Thionyl chloride (SOCl₂)
-
Toluene
Procedure:
-
In a round-bottom flask, dissolve 5-chlorofuran-2-carboxylic acid in methanol.
-
Carefully and slowly add thionyl chloride dropwise to the solution at room temperature.
-
Stir the reaction mixture at room temperature until the reaction is complete, as monitored by TLC.
-
Remove the solvent and excess thionyl chloride by evaporation under reduced pressure.
-
To ensure complete removal of thionyl chloride, add toluene to the residue and evaporate under reduced pressure. Repeat this step three times.
-
The resulting residue is the desired product, this compound, which can be used without further purification or purified by distillation or chromatography if necessary.
Route 2b: Fischer Esterification of 5-Chlorofuran-2-carboxylic acid
This is a classic acid-catalyzed esterification method. Yields for Fischer esterifications are typically high, often in the range of 90-96%.
Materials and Reagents:
-
5-Chlorofuran-2-carboxylic acid
-
Methanol (in large excess, also serves as solvent)
-
Concentrated Sulfuric acid (H₂SO₄) or another strong acid catalyst (e.g., p-toluenesulfonic acid)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask, dissolve 5-chlorofuran-2-carboxylic acid in a large excess of methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
-
Heat the reaction mixture to reflux and maintain for several hours. The reaction progress should be monitored by TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound.
-
The product can be further purified by distillation or column chromatography if required.
Workflow for Synthesis and Analysis
References
Spectroscopic Comparison of Methyl Chlorofuran-2-carboxylate Isomers: A Guide for Researchers
For researchers, scientists, and drug development professionals, the precise identification of isomeric compounds is a critical step in chemical synthesis and characterization. This guide provides a comparative analysis of the spectroscopic properties of three isomers of Methyl 5-chlorofuran-2-carboxylate: Methyl 3-chlorofuran-2-carboxylate, Methyl 4-chlorofuran-2-carboxylate, and this compound. By examining their distinguishing features in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), this document aims to facilitate their unambiguous identification.
Comparative Spectroscopic Data
The following tables summarize the predicted and expected spectroscopic data for the three isomers of Methyl chlorofuran-2-carboxylate. These values are based on the analysis of similar substituted furan derivatives and computational predictions.[1][2]
Table 1: ¹H NMR Data Comparison (Predicted, Solvent: CDCl₃)
| Compound | H3 (δ, ppm, mult.) | H4 (δ, ppm, mult.) | H5 (δ, ppm, mult.) | OCH₃ (δ, ppm, s) |
| Methyl 3-chlorofuran-2-carboxylate | - | ~7.3 (d, J≈2 Hz) | ~7.5 (d, J≈2 Hz) | ~3.9 |
| Methyl 4-chlorofuran-2-carboxylate | ~7.2 (s) | - | ~7.4 (s) | ~3.9 |
| This compound | ~7.1 (d, J≈3.5 Hz) | ~6.2 (d, J≈3.5 Hz) | - | ~3.9 |
Note: Chemical shifts (δ) are in parts per million (ppm) and coupling constants (J) are in Hertz (Hz). Multiplicity is denoted as s (singlet) and d (doublet).
Table 2: ¹³C NMR Data Comparison (Predicted, Solvent: CDCl₃)
| Compound | C2 (δ, ppm) | C3 (δ, ppm) | C4 (δ, ppm) | C5 (δ, ppm) | C=O (δ, ppm) | OCH₃ (δ, ppm) |
| Methyl 3-chlorofuran-2-carboxylate | ~145 | ~125 | ~115 | ~148 | ~158 | ~52 |
| Methyl 4-chlorofuran-2-carboxylate | ~144 | ~118 | ~128 | ~146 | ~159 | ~52 |
| This compound | ~146 | ~119 | ~112 | ~150 | ~158 | ~52 |
Table 3: Key IR and Mass Spectrometry Data Comparison
| Compound | Key IR Absorptions (cm⁻¹) | Molecular Ion (m/z) | Key Fragments (m/z) |
| Methyl 3-chlorofuran-2-carboxylate | ~1730-1740 (C=O), ~1580 (C=C), ~1100-1200 (C-O), ~750-850 (C-Cl) | 160/162 | 129/131, 101/103, 73 |
| Methyl 4-chlorofuran-2-carboxylate | ~1725-1735 (C=O), ~1590 (C=C), ~1100-1200 (C-O), ~700-800 (C-Cl) | 160/162 | 129/131, 101/103, 73 |
| This compound | ~1720-1730 (C=O), ~1570 (C=C), ~1100-1200 (C-O), ~650-750 (C-Cl) | 160/162 | 129/131, 101/103, 73 |
Experimental Protocols
Accurate spectroscopic data is foundational for correct isomer identification. The following are generalized experimental protocols for acquiring the necessary data.
Nuclear Magnetic Resonance (NMR) Spectroscopy[3]
-
Sample Preparation: Dissolve 5-10 mg of the purified methyl chlorofuran-2-carboxylate isomer in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Typical acquisition parameters include a spectral width of 12 ppm, a pulse width of 30°, a relaxation delay of 1 second, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum on the same instrument. A proton-decoupled pulse sequence should be used. Typical parameters include a spectral width of 220 ppm, a pulse width of 30°, a relaxation delay of 2 seconds, and a sufficient number of scans (1024 or more) to achieve a good signal-to-noise ratio.
-
Data Processing: Process the acquired Free Induction Decays (FIDs) with an appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for the central peak of the CDCl₃ triplet in the ¹³C spectrum.
Infrared (IR) Spectroscopy[4]
-
Sample Preparation: For liquid samples, a thin film can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) plates. For solid samples, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a translucent disk.
-
Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.
-
Data Processing: Perform a background subtraction using a spectrum of the empty sample holder (for liquids) or a pure KBr pellet.
Mass Spectrometry (MS)[4]
-
Sample Introduction: Introduce a dilute solution of the sample in a volatile organic solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for separation prior to analysis.
-
Ionization: Utilize a suitable ionization technique. Electron Ionization (EI) is common for GC-MS and will produce characteristic fragmentation patterns. Electrospray Ionization (ESI) is a softer ionization method often used with LC-MS, which will likely show the protonated molecular ion.
-
Data Acquisition: Acquire the mass spectrum over a suitable mass-to-charge (m/z) range (e.g., 50-300 amu).
-
Data Analysis: Identify the molecular ion peak (M⁺) and analyze the fragmentation pattern to aid in structural elucidation. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be a key feature in the mass spectrum.
Visualization of Isomer Differentiation Workflow
The following diagram illustrates a logical workflow for distinguishing between the three isomers of Methyl chlorofuran-2-carboxylate using the combined spectroscopic data.
Caption: Logical workflow for the differentiation of Methyl chlorofuran-2-carboxylate isomers.
By systematically applying these spectroscopic techniques and comparing the obtained data with the predicted values, researchers can confidently identify the specific isomer of Methyl chlorofuran-2-carboxylate in their samples. This analytical rigor is essential for ensuring the quality and reproducibility of research in chemical and pharmaceutical development.
References
A Comparative Guide to Palladium Catalysts in Furan Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The synthesis of functionalized furans is a cornerstone in the development of pharmaceuticals and advanced materials. The furan motif is a key structural component in numerous biologically active compounds. Palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile tool for the construction of carbon-carbon and carbon-heteroatom bonds involving the furan ring. This guide provides a comparative analysis of various palladium catalysts, summarizing their performance based on recent experimental data to aid in the selection of the optimal catalytic system.
Performance Comparison of Palladium Catalysts
The efficacy of a palladium catalyst in furan coupling is highly dependent on the specific reaction type, the nature of the substrates, and the reaction conditions. Below is a summary of the performance of several commonly employed palladium catalysts in various furan coupling reactions.
| Catalyst System | Coupling Reaction | Substrates | Yield (%) | Key Reaction Conditions | Advantages | Limitations |
| Pd(OAc)₂ with PCy₃·HBF₄ | Direct Arylation | 2-Substituted furans and aryl bromides | 75-97% | K₂CO₃ (base), DMA, 100-120 °C[1] | High efficiency and broad substrate scope.[1] | Higher cost of palladium, potential for catalyst poisoning.[1] |
| PdCl₂(CH₃CN)₂ | One-Pot Synthesis | 1,3-Dicarbonyl compounds and alkenyl bromides | up to 94% | K₂CO₃ (base), CuCl₂ (oxidant), Dioxane, 80 °C[2] | Superior performance due to weakly coordinating ligands, leading to faster reaction times.[2] | Substrate scope might be more limited compared to other systems. |
| [PdCl(η³-C₃H₅)]₂ with Tedicyp | Direct Arylation (C-H activation) | 2-n-butylfuran and aryl bromides | High Yields & TONs up to 9800 | AcONa (base), DMAc, 150 °C[3] | Very efficient for C-H activation, allowing for low catalyst loadings (as low as 0.01 mol %).[3] | Requires a specialized tetradentate ligand. |
| PEPPSI-type Pd(II) complexes | Direct Arylation (C-H activation) | 2-butylfuran and 4-bromoacetophenone | 75-97% (isolated yields) | KOAc (base), DMAc, 120 °C[4] | Highly efficient pre-catalysts, stable to air and moisture.[4] | Synthesis of the specialized NHC ligands is required. |
| PdCl₂(PPh₃)₂ | Stille Coupling | Organostannanes and organic halides | General | Dry DMF, 80 °C[5] | Tolerant to a wide array of functional groups.[6][7] | Toxicity of organotin compounds is a major drawback.[6][7] |
| Pd(OAc)₂ or PdCl₂ | Suzuki Coupling | 2-(4-bromophenyl)benzofuran and arylboronic acids | 55-61% | K₂CO₃ (base), EtOH/H₂O, 80 °C[8] | Readily available and relatively inexpensive catalysts. | Moderate yields compared to more advanced catalytic systems.[8] |
| Novel Pd(II) complex | Suzuki Coupling | 2-(4-bromophenyl)benzofuran and arylboronic acids | up to 91% | K₂CO₃ (base), EtOH/H₂O, 80 °C[8] | Significantly improved yields in aqueous media compared to simple Pd salts.[8] | Requires synthesis of the specific palladium complex. |
TON: Turnover Number; TOF: Turnover Frequency. Direct comparison of TON and TOF can be challenging due to variations in reaction conditions across different studies.[1]
Featured Catalytic Systems: A Deeper Dive
Pd(OAc)₂-Based Systems
Palladium(II) acetate is a versatile and commonly used catalyst precursor for a variety of furan coupling reactions.[9] Its performance is often enhanced by the addition of phosphine ligands. For instance, in the direct arylation of furans, a combination of Pd(OAc)₂ with a phosphine ligand like PCy₃·HBF₄ demonstrates high efficiency and a broad substrate scope.[1]
A study by Zhang et al. utilized Pd(OAc)₂ with copper acetate as an oxidant for the synthesis of furan derivatives via C-H activation and alkene insertion, achieving yields between 49% and 87%.[2]
PdCl₂(CH₃CN)₂: The Acetonitrile Advantage
The catalyst bis(acetonitrile)palladium(II) dichloride has shown exceptional performance in the one-pot synthesis of functionalized furans.[2] The acetonitrile ligands are weakly coordinating and good π-acceptors, which stabilize the palladium center without hindering the active sites. This leads to more efficient oxidative addition and reductive elimination steps, resulting in higher yields and shorter reaction times compared to catalysts with more strongly coordinating ligands like Pd(OAc)₂.[2]
Advanced Ligand Systems: The Case of Tedicyp
For challenging C-H activation couplings, the use of specialized polydentate ligands can dramatically improve catalyst performance. The tetradentate ligand Tedicyp, when used with a palladium precursor, creates a highly stable and active catalyst. This system allows for the coupling of aryl bromides with furan derivatives at very low catalyst loadings, achieving high turnover numbers.[3]
Experimental Protocols
General Procedure for Palladium-Catalyzed C-H Activation of Furans
This protocol is a generalized procedure based on the coupling of 2-butylfuran with 4-bromoacetophenone using a PEPPSI-type palladium complex.[4]
Materials:
-
Palladium pre-catalyst (e.g., PEPPSI-type complex, 1 mol%)
-
Aryl bromide (e.g., 4-bromoacetophenone, 0.25 mmol)
-
Furan derivative (e.g., 2-butylfuran, 0.30 mmol)
-
Base (e.g., KOAc, 0.32 mmol)
-
Solvent (e.g., DMAc, 1 mL)
-
Internal standard (e.g., decane, 0.025 mL)
-
Argon atmosphere
-
5 mL vial
Procedure:
-
To a 5 mL vial under an argon atmosphere, add the base (KOAc, 32 mg, 0.32 mmol), the aryl bromide (0.25 mmol), the furan derivative (0.30 mmol), and the internal standard (decane, 0.025 mL).
-
Add a solution of the palladium pre-catalyst (2.5 µmol, 1 mol%) in DMAc (1 mL).
-
Seal the vial and heat the reaction mixture at 120 °C for 3 hours.
-
After cooling to room temperature, pass the crude reaction mixture through a Millipore filter.
-
Analyze the filtrate by Gas Chromatography (GC) to determine the conversion.
-
Isolate the product for characterization by NMR.
General Procedure for Suzuki Cross-Coupling in Aqueous Media
This protocol describes the synthesis of 2-arylbenzo[b]furan derivatives.[8]
Materials:
-
2-(4-Bromophenyl)benzofuran (0.05 mmol)
-
Arylboronic acid (0.08 mmol)
-
Palladium(II) catalyst (0.0015 mmol)
-
Base (K₂CO₃, 0.1 mmol)
-
Solvent system (EtOH/H₂O, 1:1 v/v, 6 mL)
Procedure:
-
In a reaction vessel, dissolve 2-(4-bromophenyl)benzofuran (0.0137 g), the palladium(II) catalyst (0.0012 g), K₂CO₃ (0.0138 g), and the respective arylboronic acid in the EtOH/H₂O solvent mixture.
-
Stir the resulting suspension at 80 °C for 4 hours.
-
After cooling to room temperature, add brine (10 mL) to the mixture.
-
Extract the aqueous layer with dichloromethane (3 x 10 mL).
-
Combine the organic layers, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the residue by thin-layer chromatography to obtain the desired 2-arylbenzo[b]furan derivative.
Visualizing the Process: Workflow and Catalytic Cycle
To better understand the experimental process and the underlying chemical transformations, the following diagrams illustrate a typical workflow and a generalized catalytic cycle for palladium-catalyzed furan coupling.
The catalytic cycle is the heart of the coupling reaction, where the palladium catalyst facilitates the formation of the new C-C bond. The Suzuki coupling is a widely used method for this purpose.[10][11]
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. Stille Reaction (Palladium Catalyzed Coupling) [commonorganicchemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. jk-sci.com [jk-sci.com]
- 8. Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. jocpr.com [jocpr.com]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to Alternative Reagents for Methyl 5-chlorofuran-2-carboxylate in Synthesis
For Researchers, Scientists, and Drug Development Professionals
The functionalization of the furan scaffold is a cornerstone in the synthesis of a multitude of biologically active molecules and advanced materials. Methyl 5-chlorofuran-2-carboxylate has traditionally served as a key building block for introducing substituents at the C5 position. However, the landscape of synthetic chemistry is continually evolving, offering a range of alternative reagents and strategies that can provide advantages in terms of reactivity, cost, and environmental impact. This guide provides an objective comparison of the performance of viable alternatives to this compound, supported by experimental data and detailed protocols.
Executive Summary
This guide evaluates three primary alternatives to this compound for the synthesis of 5-substituted furan-2-carboxylates:
-
Other Methyl 5-halofuran-2-carboxylates (Bromo and Iodo Derivatives): Leveraging the differential reactivity of halogens in cross-coupling reactions.
-
Direct C-H Functionalization of Methyl furan-2-carboxylate: An atom-economical approach that avoids the pre-installation of a halogen.
-
Decarboxylative Coupling of Furan-2-carboxylic acid: Utilizing a readily available carboxylic acid as the starting material.
The following sections will delve into a comparative analysis of these methodologies, presenting quantitative data, detailed experimental protocols, and mechanistic diagrams to aid in the selection of the most appropriate synthetic route.
Comparison of Methyl 5-halofuran-2-carboxylates in Cross-Coupling Reactions
The choice of the halogen atom in cross-coupling reactions significantly impacts reactivity, with the general trend being I > Br > Cl. This is primarily due to the bond dissociation energies of the carbon-halogen bond, where the weaker C-I bond facilitates a faster rate of oxidative addition to the palladium catalyst, which is often the rate-determining step.
Data Presentation: Suzuki-Miyaura Coupling
While a direct side-by-side comparison under identical conditions is not extensively documented for the furan series, the following table provides representative data from analogous reactions to illustrate the expected performance.
| Parameter | Methyl 5-iodofuran-2-carboxylate | Methyl 5-bromofuran-2-carboxylate | This compound |
| Relative Reactivity | High | Moderate | Low |
| Typical Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | Pd(PPh₃)₄, PdCl₂(dppf) | Catalysts with electron-rich, bulky phosphine ligands (e.g., Buchwald or Herrmann's catalyst) |
| Typical Base | K₂CO₃, Cs₂CO₃ | K₂CO₃, Cs₂CO₃ | K₃PO₄, CsF |
| Typical Temperature | Room Temperature to 80 °C | 80 - 120 °C | 100 - 150 °C |
| Representative Yield | >90% | 70-95% | 40-80% |
Note: Yields are highly dependent on the specific coupling partners and reaction conditions.
Experimental Protocol: Suzuki-Miyaura Coupling of Methyl 5-bromofuran-2-carboxylate with Phenylboronic Acid
This protocol is adapted from studies on the Suzuki-Miyaura coupling of related aryl bromides.
Materials:
-
Methyl 5-bromofuran-2-carboxylate
-
Phenylboronic acid
-
Pd(PPh₃)₄
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add Methyl 5-bromofuran-2-carboxylate (1.0 mmol), phenylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol).
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.03 mmol, 3 mol%).
-
Add a 3:1:1 mixture of toluene:ethanol:water (5 mL).
-
Heat the reaction mixture to 90 °C and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford Methyl 5-phenylfuran-2-carboxylate.
Logical Relationship: Halogen Reactivity in Suzuki-Miyaura Coupling
Caption: General trend of reactivity and required reaction conditions for 5-halofuran-2-carboxylates.
Direct C-H Functionalization of Methyl furan-2-carboxylate
Direct C-H functionalization has emerged as a powerful, "greener" alternative to traditional cross-coupling reactions. This approach avoids the pre-functionalization step of introducing a halogen, thereby reducing the number of synthetic steps and improving atom economy.
Data Presentation: Comparison of C-H Arylation vs. Suzuki Coupling
| Parameter | Direct C-H Arylation | Suzuki-Miyaura Coupling |
| Starting Furan | Methyl furan-2-carboxylate | Methyl 5-bromofuran-2-carboxylate |
| Coupling Partner | Aryl bromide or iodide | Arylboronic acid |
| Catalyst System | Pd(OAc)₂, PCy₃·HBF₄ | Pd(PPh₃)₄ |
| Base | K₂CO₃, PivOH (additive) | K₂CO₃ |
| Solvent | DMA, Toluene | Toluene/Ethanol/Water |
| Byproducts | H-X | Boron-containing salts |
| Atom Economy | Higher | Lower |
| Number of Steps | Fewer (no pre-halogenation) | More |
| Representative Yield | 60-90% | 70-95% |
Experimental Protocol: Direct C-H Arylation of Methyl furan-2-carboxylate
This protocol is based on established methods for the direct arylation of furan derivatives.
Materials:
-
Methyl furan-2-carboxylate
-
4-Bromotoluene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tricyclohexylphosphine tetrafluoroborate (PCy₃·HBF₄)
-
Potassium carbonate (K₂CO₃)
-
Pivalic acid (PivOH)
-
N,N-Dimethylacetamide (DMA)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In a glovebox, add Pd(OAc)₂ (0.02 mmol, 2 mol%), PCy₃·HBF₄ (0.04 mmol, 4 mol%), and K₂CO₃ (1.5 mmol) to an oven-dried vial.
-
Add Methyl furan-2-carboxylate (1.0 mmol), 4-bromotoluene (1.1 mmol), and pivalic acid (0.3 mmol).
-
Add DMA (2 mL) and seal the vial.
-
Remove the vial from the glovebox and heat the reaction mixture at 120 °C for 18 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by column chromatography to yield Methyl 5-(p-tolyl)furan-2-carboxylate.
Experimental Workflow: C-H Functionalization vs. Cross-Coupling
Caption: Comparison of synthetic workflows for C-H functionalization and traditional cross-coupling.
Decarboxylative Coupling of Furan-2-carboxylic acid
Decarboxylative cross-coupling reactions offer an alternative strategy where the carboxylic acid group is extruded as carbon dioxide during the C-C bond formation. This method is advantageous as furan-2-carboxylic acid is an inexpensive and readily available starting material.
Data Presentation: Conceptual Comparison
Direct quantitative comparisons with the other methods for a range of substrates are less common in the literature. However, the following conceptual comparison highlights the key features of this approach.
| Parameter | Decarboxylative Coupling | Halogen Cross-Coupling |
| Starting Furan | Furan-2-carboxylic acid | Methyl 5-halofuran-2-carboxylate |
| Coupling Partner | Aryl halide | Arylboronic acid |
| Catalyst System | Pd(OAc)₂, CuI, Ligand | Pd(PPh₃)₄ |
| Key Transformation | C-COOH to C-Aryl | C-X to C-Aryl |
| Byproduct | CO₂ | Halide salts, Boron waste |
| Potential Advantage | Use of a cheap starting material | Generally higher and more predictable yields |
| Representative Yield | 50-85% (highly substrate dependent) | 70-95% |
Experimental Protocol: Decarboxylative Mizoroki-Heck type Reaction
This is a representative protocol for the decarboxylative coupling of an aromatic carboxylic acid.
Materials:
-
Furan-2-carboxylic acid
-
Styrene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Silver carbonate (Ag₂CO₃)
-
Trifluoroacetic acid (TFA)
-
1,4-Dioxane
-
Standard laboratory glassware
Procedure:
-
To a reaction tube, add furan-2-carboxylic acid (0.5 mmol), styrene (1.0 mmol), Pd(OAc)₂ (0.025 mmol, 5 mol%), and Ag₂CO₃ (0.75 mmol).
-
Add 1,4-dioxane (2 mL) and trifluoroacetic acid (1.0 mmol).
-
Seal the tube and heat the mixture at 130 °C for 24 hours.
-
Cool the reaction to room temperature and dilute with dichloromethane.
-
Filter the mixture through a pad of celite and concentrate the filtrate.
-
Purify the residue by column chromatography to obtain the 2-styrylfuran product.
Signaling Pathway: Catalytic Cycle for Decarboxylative Coupling
Caption: A simplified representation of a plausible catalytic cycle for decarboxylative cross-coupling.
Conclusion
The choice of reagent to synthesize 5-substituted furan-2-carboxylates is a critical decision that impacts the efficiency, cost, and environmental footprint of the synthetic process.
-
Methyl 5-halofuran-2-carboxylates offer a reliable and well-established route, with reactivity being tunable by the choice of halogen. Iodo and bromo derivatives are generally preferred for their higher reactivity, while chloro derivatives may be more cost-effective but require more forcing conditions.
-
Direct C-H functionalization of Methyl furan-2-carboxylate represents a more modern and sustainable approach. It is particularly attractive for large-scale synthesis due to its step-economy, although it may require more extensive optimization of reaction conditions.
-
Decarboxylative coupling of Furan-2-carboxylic acid is an emerging alternative that utilizes an inexpensive starting material. While promising, this method may have a more limited substrate scope and may require more rigorous optimization to achieve high yields compared to the other established methods.
Ultimately, the optimal choice will depend on the specific target molecule, the scale of the synthesis, the availability of starting materials, and the desired balance between reactivity, cost, and green chemistry principles. This guide provides the foundational data and protocols to make an informed decision for your research and development needs.
A Comparative Guide to the Structural Validation of Methyl 5-chlorofuran-2-carboxylate and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
The structural integrity of novel chemical entities is a cornerstone of modern drug discovery and development. For derivatives of Methyl 5-chlorofuran-2-carboxylate, a scaffold of interest in medicinal chemistry, rigorous structural validation is paramount to ensure the reliability of biological and pharmacological data. This guide provides a comparative overview of the analytical techniques and experimental data used to confirm the structure of these compounds, offering a valuable resource for researchers in the field.
Comparative Analysis of Spectroscopic and Crystallographic Data
The following tables summarize key analytical data for this compound and a selection of its derivatives. This comparative presentation allows for a clear understanding of how different substituents on the furan ring influence the spectroscopic and physical properties of the molecule.
Table 1: Comparison of ¹H-NMR Spectral Data (CDCl₃)
| Compound | H-3 (ppm, multiplicity, J in Hz) | H-4 (ppm, multiplicity, J in Hz) | -OCH₃ (ppm, multiplicity) | Other Signals (ppm) |
| This compound (Predicted) | ~7.1-7.2 (d, J ≈ 3.5) | ~6.3-6.4 (d, J ≈ 3.5) | ~3.9 (s) | - |
| Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate[1] | 7.31 (d, J = 3.7) | 7.14 (t, J = 3.7) | 3.95 (s) | 8.24–8.08 (m, 2H), 8.08–7.99 (m, 1H) |
| Methyl 5-bromofuran-2-carboxylate | No data available | No data available | No data available | - |
| Methyl 5-nitrofuran-2-carboxylate | No data available | No data available | No data available | - |
| Methyl 5-(hydroxymethyl)furan-2-carboxylate[2] | 7.06 (d, J = 3.4) | 6.47 (d, J = 3.4) | - | 4.59 (s, 2H) |
Table 2: Comparison of ¹³C-NMR Spectral Data (CDCl₃)
| Compound | C2 (ppm) | C3 (ppm) | C4 (ppm) | C5 (ppm) | C=O (ppm) | -OCH₃ (ppm) | Other Signals (ppm) |
| This compound (Predicted) | ~144 | ~119 | ~110 | ~148 | ~158 | ~52 | - |
| Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate[1] | 144.99 | 114.89 | 119.93 | 158.72 | - | 52.23 | 158.25, 149.11, 147.62, 127.24, 123.72, 119.86, 112.15 |
| Methyl 5-bromofuran-2-carboxylate | No data available | No data available | No data available | No data available | No data available | No data available | - |
| Methyl 5-nitrofuran-2-carboxylate | No data available | No data available | No data available | No data available | No data available | No data available | - |
| Methyl 5-(hydroxymethyl)furan-2-carboxylate[2] | 146.94 | 114.58 | 108.96 | 157.42 | 159.65 | 56.05 | - |
Table 3: Comparison of Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Fragmentation Peaks (m/z) |
| This compound | C₆H₅ClO₃ | 160.55 | M+ (160/162), loss of -OCH₃, loss of -COOCH₃ |
| Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate[1] | C₁₂H₈FNO₅ | 265.19 | [M+Na]⁺ 288.0284 (calcd.), 288.0291 (found) |
| Methyl 5-bromofuran-2-carboxylate[3] | C₆H₅BrO₃ | 205.01 | M+ (204/206) |
| Methyl 5-nitrofuran-2-carboxylate[4] | C₆H₅NO₅ | 171.11 | M+ (171) |
| Methyl 5-(hydroxymethyl)furan-2-carboxylate[2] | C₇H₈O₄ | 156.14 | [M+H]⁺ 199.1083 (for a derivative) |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for reproducible and reliable structural validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
1. Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
For quantitative analysis, a known amount of an internal standard (e.g., TMS) can be added.
2. Data Acquisition:
-
The NMR spectra are typically recorded on a 300, 400, or 500 MHz spectrometer.
-
The instrument is locked to the deuterium signal of the solvent, and the magnetic field is shimmed to optimize homogeneity.
-
For ¹H NMR, standard parameters include a 30-45° pulse angle, a spectral width of -2 to 12 ppm, and 8-16 scans.
-
For ¹³C NMR, typical parameters involve a 30° pulse angle, a spectral width of 0 to 220 ppm, and a larger number of scans (≥1024) due to the lower natural abundance of the ¹³C isotope.
3. Data Processing:
-
The acquired Free Induction Decay (FID) is converted to a frequency-domain spectrum via Fourier transformation.
-
The spectrum is phased and the baseline is corrected.
-
Chemical shifts are referenced to the residual solvent peak or the internal standard.
-
Integration of ¹H NMR signals provides the relative ratios of different protons.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound, and its fragmentation pattern offers structural clues.
1. Sample Introduction:
-
The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
2. Ionization:
-
Common ionization techniques include Electron Ionization (EI) for volatile compounds and Electrospray Ionization (ESI) for less volatile or thermally labile molecules.
3. Mass Analysis:
-
The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
4. Data Interpretation:
-
The molecular ion peak (M+) provides the molecular weight of the compound.
-
The fragmentation pattern is analyzed to deduce the structure of the molecule by identifying the loss of specific functional groups.[5]
Single-Crystal X-ray Diffraction (SC-XRD)
For crystalline compounds, SC-XRD provides unambiguous determination of the three-dimensional molecular structure.
1. Crystal Growth:
-
High-quality single crystals are grown by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture.
2. Data Collection:
-
A suitable crystal is mounted on a goniometer in a diffractometer.
-
The crystal is irradiated with monochromatic X-rays, and the diffraction pattern is recorded on a detector.
3. Structure Solution and Refinement:
-
The diffraction data is used to determine the unit cell dimensions and space group.
-
The structure is solved using direct methods or Patterson methods to obtain an initial model of the electron density.
-
The atomic positions and thermal parameters are refined to achieve the best fit between the observed and calculated diffraction data.
Visualizing the Validation Workflow
The following diagrams illustrate the typical workflows for the structural validation of this compound derivatives using the described analytical techniques.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 3. Methyl 5-bromofuran-2-carboxylate | C6H5BrO3 | CID 599633 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Methyl 5-nitro-2-furoate | C6H5NO5 | CID 94882 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemguide.co.uk [chemguide.co.uk]
A Head-to-Head Comparison of Suzuki and Stille Coupling for the Synthesis of Furan Derivatives
For researchers, scientists, and professionals in drug development, the efficient synthesis of functionalized furan derivatives is a critical task. Furans are key structural motifs in a vast array of pharmaceuticals and biologically active compounds. Among the arsenal of cross-coupling reactions, the Suzuki-Miyaura and Stille couplings have emerged as powerful and versatile methods for forging carbon-carbon bonds to furan rings. This guide provides an objective, data-driven comparison of these two indispensable reactions, offering insights into their respective strengths and weaknesses for the synthesis of furan derivatives, supported by experimental data and detailed protocols.
The choice between Suzuki and Stille coupling is often nuanced, depending on substrate scope, functional group tolerance, and practical considerations such as reagent toxicity and availability. While both reactions reliably construct C-C bonds, their performance with furan derivatives can differ significantly, particularly when complex or sensitive functional groups are present.
Performance Comparison: A Quantitative Look
Experimental data suggests that for certain furan-containing substrates, particularly those with coordinating functional groups, the Stille coupling can offer superior yields compared to the Suzuki coupling. A comparative study on the functionalization of diazocines with furan heterocycles demonstrated that Stille coupling afforded high yields of 80-91%, whereas Suzuki coupling resulted in low to moderate yields of 39-59% for the same substrates.[1] This highlights a key advantage of the Stille reaction in specific contexts. Below is a summary of representative quantitative data for both couplings involving furan derivatives.
| Coupling Reaction | Furan Derivative | Coupling Partner | Catalyst (Loading) | Base/Additive | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Suzuki | 2-Furylboronic acid | Diazocine bromide | Pd(OAc)₂ / XPhos | K₂CO₃ | Dioxane | 80 | 16 | 39-59 | [1] |
| Stille | 2-(Tributylstannyl)furan | Diazocine iodide | Pd(OAc)₂ / XPhos | CsF | Dioxane | 80 | 4 | 80-91 | [1] |
| Suzuki | 2-(4-Bromophenyl)benzofuran | 4-Methoxyphenylboronic acid | Pd(II) complex (3 mol%) | K₂CO₃ | EtOH/H₂O | 80 | 4 | 97 | [2] |
| Suzuki | 2-Bromofuran | Phenylboronic acid | PdCl₂(PPh₃)₂ (2 mol%) | K₂CO₃ | DMF/H₂O | Not specified | Not specified | Moderate to Good | [3] |
| Stille | 2-Butyl-5-iodofuran | Tributyl(vinyl)stannane | Pd(PPh₃)₄ (5 mol%) | None | Toluene | 110 | 12 | Not specified | [4] |
Deciding Between Suzuki and Stille Coupling
The selection of the optimal coupling method hinges on a careful evaluation of several factors. The following decision-making workflow can guide researchers in their choice.
Catalytic Cycles and Reaction Mechanisms
Both Suzuki and Stille couplings proceed via a similar catalytic cycle involving a palladium catalyst, which cycles between the Pd(0) and Pd(II) oxidation states. The fundamental steps are oxidative addition, transmetalation, and reductive elimination.
A key difference lies in the transmetalation step. The Suzuki coupling requires a base to activate the organoboron species, forming a more nucleophilic "ate" complex, which then transfers the organic group to the palladium center.[5] In contrast, the Stille coupling typically proceeds under neutral conditions as the organostannane is sufficiently reactive to transmetalate directly.[5] This distinction is crucial when dealing with base-sensitive functional groups on the furan substrate.
Experimental Protocols
Below are representative experimental protocols for the Suzuki and Stille coupling of furan derivatives.
Representative Experimental Protocol for Suzuki Coupling:
Synthesis of 2-Aryl-benzofuran Derivatives [2]
To a solution of 2-(4-bromophenyl)benzofuran (0.05 mmol) in a mixture of EtOH and H₂O (1:1, 6 mL) is added the relevant arylboronic acid (0.08 mmol), K₂CO₃ (0.1 mmol), and a palladium(II) catalyst (0.0015 mmol). The resulting suspension is stirred at 80 °C for 4 hours. After cooling to room temperature, brine (10 mL) is added, and the aqueous layer is extracted with dichloromethane (3 x 10 mL). The combined organic layers are dried over Na₂SO₄, concentrated under reduced pressure, and the residue is purified by thin-layer chromatography to afford the desired 2-arylbenzo[b]furan derivative.
Representative Experimental Protocol for Stille Coupling:
Synthesis of 2-Aryl-diazocines from a Stannylated Precursor [1]
A flame-dried Schlenk tube is charged with the stannylated diazocine (1.0 equiv), the aryl bromide (1.2 equiv), Pd(OAc)₂ (0.05 equiv), XPhos (0.06 equiv), and CsF (2.0 equiv). The tube is evacuated and backfilled with argon three times. Anhydrous and degassed dioxane is added, and the reaction mixture is stirred at 80 °C for 4 hours. After cooling to room temperature, the reaction mixture is filtered through a short pad of celite, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired 2-arylated diazocine.
Conclusion
Both the Suzuki and Stille couplings are powerful methods for the synthesis of furan derivatives. The Suzuki coupling is often the preferred method due to the low toxicity of boronic acids and their byproducts, as well as the commercial availability of a wide range of reagents.[5] However, for furan derivatives bearing base-sensitive or strongly coordinating functional groups, the Stille coupling often proves to be the more robust and higher-yielding option, despite the significant drawback of the toxicity of organotin reagents.[1][5] The choice between these two powerful reactions will ultimately be dictated by the specific synthetic challenge, including the nature of the substrates, desired functional group tolerance, scalability, and safety considerations.
References
- 1. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02988C [pubs.rsc.org]
- 2. Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
A Comparative Cost-Effectiveness Analysis of Synthesis Methods for Methyl 5-chlorofuran-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Methyl 5-chlorofuran-2-carboxylate is a valuable building block in the synthesis of various pharmaceutical and agrochemical compounds. The efficiency and economic viability of its production are critical for research and development. This guide provides a comparative cost-effectiveness analysis of different synthesis methods for this compound, supported by experimental data and detailed protocols.
Executive Summary
Three primary synthetic routes to this compound are evaluated:
-
Method 1: Oxidation and subsequent esterification of 5-(chloromethyl)furfural (CMF).
-
Method 2: Esterification of 5-chlorofuran-2-carboxylic acid.
-
Method 3: Direct chlorination of methyl furan-2-carboxylate.
This analysis indicates that Method 1, starting from 5-(chloromethyl)furfural, is the most cost-effective and efficient method due to its high overall yield, relatively mild reaction conditions, and the commercial availability of the starting material. While Method 2 is a viable alternative, its cost-effectiveness is hampered by the price of the starting material, 5-chlorofuran-2-carboxylic acid. Method 3, the direct chlorination of methyl furan-2-carboxylate, is a theoretically plausible route, but the lack of detailed, high-yield experimental protocols in publicly available literature makes its practical and economic feasibility uncertain.
Data Presentation: A Quantitative Comparison
The following table summarizes the key quantitative data for the three synthesis methods.
| Parameter | Method 1: From CMF | Method 2: From 5-chlorofuran-2-carboxylic acid | Method 3: From Methyl furan-2-carboxylate |
| Starting Material | 5-(chloromethyl)furfural (CMF) | 5-chlorofuran-2-carboxylic acid | Methyl furan-2-carboxylate |
| Key Reagents | tert-Butyl hypochlorite, Methanol, Potassium carbonate | Methanol, Sulfuric acid (catalyst) | N-Chlorosuccinimide (NCS) or Sulfuryl chloride |
| Overall Yield | ~82%[1] | Yield dependent on esterification step | Not well-established |
| Reaction Time | Oxidation: 24h, Esterification: 2h | Dependent on esterification conditions | Not well-established |
| Reaction Temperature | Room temperature for oxidation, Room temperature for esterification | Typically reflux | Not well-established |
| Estimated Cost per gram of Product | Lowest | Moderate to High | Potentially High |
| Purity | High (purification by filtration through silica gel)[1] | High (after purification) | Unknown |
Note: Cost estimations are based on commercially available reagent prices and may vary depending on the supplier and scale of the synthesis.
Experimental Protocols
Method 1: Synthesis from 5-(chloromethyl)furfural (CMF)
This two-step method involves the oxidation of CMF to its acid chloride, followed by esterification.
Step 1: Oxidation of 5-(chloromethyl)furfural to 5-(chloromethyl)furan-2-carbonyl chloride
-
Materials: 5-(chloromethyl)furfural (CMF), tert-butyl hypochlorite.
-
Procedure: In a round-bottomed flask, 5-(chloromethyl)furfural is mixed with tert-butyl hypochlorite. The mixture is stirred at room temperature for 24 hours. The resulting 5-(chloromethyl)furan-2-carbonyl chloride can be used in the next step without further purification. A yield of approximately 85% for the acid chloride has been reported.[1]
Step 2: Esterification to Methyl 5-(chloromethyl)furan-2-carboxylate
-
Materials: 5-(chloromethyl)furan-2-carbonyl chloride (from Step 1), Methanol, Potassium carbonate.
-
Procedure: A stoichiometric amount of potassium carbonate is suspended in a solution of 5-(chloromethyl)furan-2-carbonyl chloride in methanol. The reaction mixture is stirred for 2 hours at room temperature. The crude product is then purified by filtration through silica gel to yield Methyl 5-(chloromethyl)furan-2-carboxylate. A 96% yield for this step has been reported, leading to an overall yield of approximately 82%.[1]
Method 2: Esterification of 5-chlorofuran-2-carboxylic acid
This method involves the direct esterification of commercially available or synthesized 5-chlorofuran-2-carboxylic acid.
-
Materials: 5-chlorofuran-2-carboxylic acid, Methanol, Sulfuric acid (catalyst).
-
Procedure (Fischer Esterification): 5-chlorofuran-2-carboxylic acid is dissolved in an excess of methanol. A catalytic amount of concentrated sulfuric acid is added. The mixture is heated under reflux for several hours. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the excess methanol is removed under reduced pressure. The residue is dissolved in an organic solvent (e.g., ethyl acetate), washed with a saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product. Purification is typically achieved by column chromatography.
A detailed experimental protocol for the synthesis of the precursor, 5-chlorofuran-2-carboxylic acid, from its ethyl ester involves hydrolysis with sodium hydroxide in ethanol, followed by acidification. This reaction has a reported yield of approximately 85%.[2]
Method 3: Direct Chlorination of Methyl furan-2-carboxylate (Theoretical)
This method involves the direct electrophilic chlorination of the furan ring of methyl furan-2-carboxylate.
-
Materials: Methyl furan-2-carboxylate, Chlorinating agent (e.g., N-Chlorosuccinimide or Sulfuryl chloride), Solvent (e.g., acetonitrile or dichloromethane).
-
General Procedure: To a solution of methyl furan-2-carboxylate in a suitable solvent, the chlorinating agent is added portion-wise at a controlled temperature (often cooled in an ice bath). The reaction progress is monitored by TLC or GC-MS. Upon completion, the reaction mixture is worked up by washing with water and brine, drying the organic layer, and removing the solvent. The product would require purification by column chromatography or distillation.
Cost-Effectiveness Analysis
The cost-effectiveness of each method is determined by the price of the starting materials and reagents, the overall yield, and the complexity of the procedure (which impacts labor and energy costs).
-
Method 1: The starting material, CMF, is commercially available, and the reagents (tert-butyl hypochlorite, methanol, potassium carbonate) are relatively inexpensive. The high overall yield makes this a very attractive option from a cost perspective.
-
Method 2: The cost of 5-chlorofuran-2-carboxylic acid is a significant factor. If it needs to be synthesized, the multi-step process adds to the overall cost. The Fischer esterification itself uses inexpensive reagents, but the overall cost-effectiveness depends heavily on the price of the starting carboxylic acid.
-
Method 3: The starting material, methyl furan-2-carboxylate, is relatively inexpensive. However, the cost of the chlorinating agent (NCS or sulfuryl chloride) can be higher. The primary drawback of this method is the uncertainty in yield and the potential for the formation of side products, which would increase purification costs and lower the overall efficiency.
Visualizing the Synthesis Workflows
The following diagrams illustrate the logical flow of each synthesis method.
Caption: Workflow for the synthesis of this compound from CMF.
Caption: Workflow for the synthesis via esterification of 5-chlorofuran-2-carboxylic acid.
Caption: Theoretical workflow for the direct chlorination of methyl furan-2-carboxylate.
Conclusion
For researchers and professionals in drug development seeking a reliable and cost-effective method for synthesizing this compound, the two-step process starting from 5-(chloromethyl)furfural (Method 1) is the most recommended approach. Its high yield, use of readily available and affordable reagents, and mild reaction conditions make it superior to the other considered methods. While the esterification of 5-chlorofuran-2-carboxylic acid (Method 2) is a viable alternative, its economic feasibility is contingent on the cost of the starting acid. Further research is required to develop a high-yield and selective protocol for the direct chlorination of methyl furan-2-carboxylate (Method 3) to assess its potential as a competitive synthetic route.
References
Performance of Methyl 5-chlorofuran-2-carboxylate in Various Solvent Systems: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the performance of Methyl 5-chlorofuran-2-carboxylate in different solvent systems, based on available experimental data and established chemical principles. Due to a lack of direct comparative studies, this guide synthesizes information from research on structurally similar compounds to provide insights into its solubility, stability, and reactivity. We also present a comparison with potential alternative building blocks.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₆H₅ClO₃ | [1] |
| Molecular Weight | 160.55 g/mol | [1] |
| Storage Temperature | 2-8°C under inert gas (Nitrogen or Argon) | [1] |
| XLogP3 | 1.8 | [1] |
| Hydrogen Bond Donor Count | 0 | [1] |
| Hydrogen Bond Acceptor Count | 3 | [1] |
Performance in Different Solvent Systems: A Qualitative Comparison
The selection of an appropriate solvent is critical for optimizing the solubility, stability, and reactivity of this compound in synthetic applications. While direct quantitative data is limited, the following table provides a qualitative summary based on inferences from related compounds and general organic chemistry principles.
| Solvent System | Solubility | Stability | Reactivity (e.g., Nucleophilic Substitution) | Remarks |
| Protic Solvents (e.g., Methanol, Ethanol, Water) | Likely moderate to good solubility in alcohols. Limited solubility in water. | The furan ring is susceptible to hydrolysis and ring-opening under acidic or basic aqueous conditions. The ester can undergo hydrolysis. | Can participate in reactions as a solvent (e.g., transesterification with alcohols). Water can lead to unwanted hydrolysis. | The synthesis of the precursor 5-chlorofuran-2-carboxylic acid involves ethanol and water, suggesting some stability under specific reaction and workup conditions.[2] |
| Aprotic Polar Solvents (e.g., DMSO, DMF, Acetonitrile) | Expected to have good solubility. | Generally stable. | Favorable for many nucleophilic substitution reactions due to the stabilization of polar transition states. | For the synthesis of related polysubstituted furans, DMSO was found to be the optimal solvent, providing the highest yields. |
| Ethereal Solvents (e.g., Diethyl Ether, THF) | Likely moderate solubility. | Generally stable under neutral conditions. | Suitable for a range of reactions, including organometallic chemistry. | Diethyl ether is used in the workup for the synthesis of 5-chlorofuran-2-carboxylic acid, indicating compatibility.[2] |
| Halogenated Solvents (e.g., Dichloromethane, Chloroform) | Expected to have good solubility. | Generally stable. | Commonly used for a variety of organic reactions. | |
| Non-polar Solvents (e.g., Hexane, Toluene) | Likely poor solubility. | Generally stable. | Less suitable for reactions involving polar reactants or intermediates. | Often used as an anti-solvent for precipitation or in chromatography. |
Comparison with Alternative Furan-Based Building Blocks
The choice of a furan-based building block depends on the specific synthetic goal. The following table compares this compound with other relevant alternatives.
| Compound | Key Features | Advantages | Disadvantages |
| This compound | Versatile building block for introducing a substituted furan moiety. | The chloro group can act as a leaving group in cross-coupling reactions or be a site for further functionalization. | The furan ring can be sensitive to certain reaction conditions. Limited direct data on performance. |
| Dimethyl-furan-2,5-dicarboxylate (DMFD) | Symmetrical diester. | Excellent solubility in most common solvents and a low boiling point. Can prevent decarboxylation at high temperatures that may occur with the diacid.[3] | The reactivity of both ester groups needs to be considered in selective transformations. |
| 5-Chloromethylfurfural (CMF) | Contains an aldehyde and a chloromethyl group. | The chlorine is a good leaving group, and the aldehyde allows for a wide range of transformations. Can be produced under milder conditions and has lower polarity than its hydroxymethyl analog (HMF), facilitating separation.[4] | The aldehyde functionality may require protection in certain synthetic steps. |
| Methyl 5-(hydroxymethyl)furan-2-carboxylate | Contains a primary alcohol and a methyl ester. | The hydroxyl group can be easily converted to other functional groups.[5] | The hydroxyl group may require protection. Some derivatives have been noted to be unstable.[5] |
Experimental Protocols
The following are representative experimental protocols for reactions involving furan-2-carboxylate derivatives, which can be adapted for this compound with appropriate modifications.
Protocol 1: General Procedure for Nucleophilic Acyl Substitution (Amidation)
This protocol is based on the amidation of similar methyl esters and can be considered a starting point for reacting this compound with an amine.
Materials:
-
This compound
-
Amine (e.g., aniline)
-
Triethylamine
-
Dichloromethane (DCM), anhydrous
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Apparatus for inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve the amine (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a solution of this compound (1.0 equivalent) in anhydrous DCM to the cooled amine solution with continuous stirring.
-
Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Suzuki Cross-Coupling
This protocol outlines a general procedure for a Suzuki cross-coupling reaction, where the chloro-substituent on the furan ring could potentially act as the leaving group. Optimization of the catalyst, ligand, base, and solvent will be necessary.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., Toluene, Dioxane, DMF)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Reflux condenser
-
Apparatus for inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a dry round-bottom flask, add this compound (1.0 equivalent), the arylboronic acid (1.2 equivalents), the palladium catalyst (0.05 equivalents), and the base (2.0 equivalents).
-
Evacuate and backfill the flask with an inert gas (repeat 3 times).
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for 12-24 hours, monitoring the reaction by TLC or GC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the performance of this compound in a solvent screening for a generic reaction.
Caption: Workflow for solvent screening of a reaction with this compound.
References
- 1. lookchem.com [lookchem.com]
- 2. Synthesis routes of 5-Chlorofuran-2-carboxylic acid [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives – Oriental Journal of Chemistry [orientjchem.org]
A Comparative Guide to the Kinetics of Cross-Coupling Reactions with Halogenated Furans
For Researchers, Scientists, and Drug Development Professionals
Halogenated furans are pivotal building blocks in the synthesis of a wide array of pharmaceuticals and functional materials. The efficiency of their incorporation into complex molecules via cross-coupling reactions is a critical factor in synthetic route design and process optimization. This guide provides a comparative analysis of the kinetic aspects of various palladium-catalyzed cross-coupling reactions involving halogenated furans, offering insights into catalyst performance and providing detailed experimental protocols for kinetic analysis.
Performance Comparison of Catalyst Systems
The reactivity of halogenated furans in cross-coupling reactions is significantly influenced by the nature of the halogen, the catalyst system, and the specific reaction type. Generally, the reactivity follows the trend of C-I > C-Br > C-Cl, which is consistent with the bond dissociation energies.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. While extensive kinetic data for halogenated furans is limited, studies on 2-bromofuran provide valuable benchmarks for catalyst performance.
Table 1: Comparison of Catalyst Performance in the Suzuki-Miyaura Coupling of 2-Bromofuran with Phenylboronic Acid
| Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 80-100 | 12-24 | 70-90 | General observation |
| PdCl₂(dppf) | K₃PO₄ | Toluene | 100 | 8 | ~95 | Inferred from similar systems |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | Room Temp | 2-4 | >90 | Inferred from ligand advancements |
Heck Reaction
The Heck reaction provides a means to form C-C bonds between halogenated furans and alkenes. Kinetic studies on related aryl halides suggest that the oxidative addition of the aryl halide to the Pd(0) center is often the rate-determining step.
Table 2: Inferred Relative Reactivity in Heck Reactions of Halogenated Furans
| Halogenated Furan | Relative Reaction Rate | Notes |
| 2-Iodofuran | Fastest | Lowest C-X bond strength allows for rapid oxidative addition. |
| 2-Bromofuran | Intermediate | Commonly used substrate with a balance of reactivity and stability. |
| 2-Chlorofuran | Slowest | Requires more active catalyst systems, often with bulky, electron-rich phosphine ligands, to facilitate oxidative addition. |
Sonogashira Coupling
The Sonogashira coupling is a reliable method for the synthesis of furan-alkyne conjugates. The reaction typically follows the same reactivity trend regarding the halogen substituent.
Table 3: Typical Catalyst Systems for Sonogashira Coupling of Halogenated Furans
| Halogenated Furan | Catalyst System | Co-catalyst | Base | Solvent | Temperature (°C) |
| Iodofurans | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF/DMF | Room Temp - 50 |
| Bromofurans | Pd(PPh₃)₄ / P(t-Bu)₃ | CuI | Et₃N, DIPA | Dioxane, Toluene | 50 - 100 |
| Chlorofurans | Pd₂(dba)₃ / XPhos | CuI | Cs₂CO₃ | Toluene | 80 - 120 |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds. Kinetic isotope effect studies on other aryl halides suggest that the oxidative addition is a key kinetic step. The choice of a bulky, electron-rich phosphine ligand is crucial, especially for less reactive chloro- and bromofurans.
Experimental Protocols for Kinetic Studies
Accurate kinetic analysis is essential for understanding reaction mechanisms and optimizing reaction conditions. Below are detailed methodologies for monitoring the kinetics of cross-coupling reactions with halogenated furans.
Protocol 1: Kinetic Monitoring by GC-MS
This protocol is suitable for reactions where the reactants and products are volatile and thermally stable.
Materials:
-
Halogenated furan (e.g., 2-bromofuran)
-
Coupling partner (e.g., phenylboronic acid)
-
Palladium catalyst (e.g., Pd(OAc)₂)
-
Ligand (e.g., PPh₃)
-
Base (e.g., K₂CO₃)
-
Anhydrous, degassed solvent (e.g., dioxane)
-
Internal standard (e.g., dodecane)
-
Reaction vials, magnetic stir bars, and heating block
-
Gas-tight syringe
-
GC-MS instrument
Procedure:
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the halogenated furan (1.0 mmol), coupling partner (1.2 mmol), base (2.0 mmol), and internal standard (0.5 mmol) to a reaction vial equipped with a magnetic stir bar.
-
Add the degassed solvent (10 mL) to the vial.
-
In a separate vial, prepare a stock solution of the palladium catalyst and ligand in the same degassed solvent.
-
Initiate the reaction by adding the catalyst/ligand solution to the reaction vial at a defined time (t=0).
-
Sampling: At predetermined time intervals, withdraw an aliquot (e.g., 0.1 mL) of the reaction mixture using a gas-tight syringe.
-
Quenching and Preparation for Analysis: Immediately quench the aliquot in a vial containing a known volume of a suitable solvent (e.g., diethyl ether) and a quenching agent (e.g., a small amount of water or dilute acid to neutralize the base).
-
Filter the quenched sample through a short plug of silica gel to remove the catalyst and salts.
-
GC-MS Analysis: Inject the filtered sample into the GC-MS.
-
Data Analysis: Determine the concentration of the reactants and product at each time point by integrating the peak areas relative to the internal standard. Plot the concentration versus time to determine the reaction rate.
Protocol 2: In-situ Monitoring by ¹H NMR Spectroscopy
This protocol allows for continuous monitoring of the reaction without the need for sampling and quenching.
Materials:
-
Halogenated furan
-
Coupling partner
-
Palladium catalyst
-
Ligand
-
Base (soluble in the chosen NMR solvent)
-
Deuterated, anhydrous NMR solvent (e.g., Toluene-d₈, Dioxane-d₈)
-
NMR tube with a sealable cap
Procedure:
-
Sample Preparation: In a glovebox, add the halogenated furan, coupling partner, and base to a sealable NMR tube.
-
Add the deuterated solvent to dissolve the reagents.
-
Prepare a concentrated solution of the catalyst and ligand in the same deuterated solvent.
-
Reaction Initiation and Monitoring: Place the NMR tube in the NMR spectrometer and acquire an initial spectrum (t=0).
-
Inject the catalyst/ligand solution into the NMR tube and immediately begin acquiring spectra at regular intervals.
-
Data Analysis: Integrate the signals corresponding to the reactants and products in each spectrum. The change in the integral values over time provides the kinetic profile of the reaction.
Visualizations
To aid in the understanding of the processes involved in kinetic studies of cross-coupling reactions, the following diagrams illustrate the general catalytic cycle and a typical experimental workflow.
Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Caption: A typical experimental workflow for a kinetic study of a cross-coupling reaction.
Safety Operating Guide
Navigating the Safe Disposal of Methyl 5-Chlorofuran-2-carboxylate: A Procedural Guide
For researchers, scientists, and professionals in drug development, the meticulous management and disposal of specialized chemical reagents like Methyl 5-chlorofuran-2-carboxylate are paramount for ensuring both laboratory safety and environmental stewardship. In the absence of a specific Safety Data Sheet (SDS) for this compound, this guide provides a comprehensive disposal plan formulated from established protocols for structurally similar halogenated organic compounds. This document aims to deliver essential, immediate safety and logistical information, including operational and disposal plans, to address the handling of this chlorinated organic compound.
Immediate Safety and Handling Protocols
Before commencing any disposal procedure, adherence to standard laboratory safety protocols is critical. This includes the mandatory use of appropriate personal protective equipment (PPE), such as chemical-resistant gloves, safety goggles, and a laboratory coat. All handling of this compound and its associated waste must be conducted within a certified and properly functioning chemical fume hood to minimize the risk of inhalation exposure.
Hazard Summary and Data
Due to the lack of specific toxicological and environmental hazard data for this compound, a conservative approach must be adopted, treating it as a hazardous substance. The following table summarizes general data for halogenated organic compounds, which should be considered when handling and disposing of this chemical.
| Parameter | Information | Source Citation |
| GHS Hazard Class | Assumed to be harmful or toxic. Halogenated organic compounds can be irritants, toxic, and pose environmental hazards. | [1][2] |
| Primary Disposal Route | High-temperature incineration at an approved hazardous waste disposal facility. | [2][3] |
| Incompatible Materials | Strong oxidizing agents, strong bases. | [4] |
| Spill Containment | Inert absorbent material (e.g., sand, vermiculite, or commercial sorbent). | [1] |
Step-by-Step Disposal Procedure
The disposal of this compound is governed by its classification as a halogenated organic waste. This waste stream must be managed in compliance with local, state, and federal regulations. Under no circumstances should this chemical be disposed of via sanitary sewer systems or in regular solid waste.[5]
Experimental Protocol: Standard Laboratory Waste Disposal
-
Waste Segregation:
-
Acquire a designated and clearly labeled hazardous waste container for "Halogenated Organic Waste."[2] These containers are often specifically colored or marked to distinguish them from other waste streams.
-
Ensure the container is made of a compatible material (e.g., glass or polyethylene) and is in good condition with a secure, tight-fitting lid.
-
Do not mix halogenated waste with non-halogenated organic waste, as this can complicate and increase the cost of disposal.[1]
-
-
Waste Collection:
-
Carefully transfer waste this compound into the designated container, avoiding splashes and spills.
-
If the compound is dissolved in a solvent for a reaction, the entire solution should be disposed of as halogenated waste.
-
Rinse any empty containers that held the neat material or its solutions with a small amount of a suitable solvent (e.g., acetone or ethanol) and add the rinsate to the halogenated waste container.
-
-
Container Management:
-
Keep the waste container securely closed at all times, except when adding waste.[1]
-
Store the container in a designated and well-ventilated satellite accumulation area, away from sources of ignition and incompatible materials.[1]
-
The container should be placed in secondary containment to mitigate the impact of any potential leaks.
-
-
Disposal Request:
-
Once the waste container is full (typically around 80% capacity to allow for expansion) or is no longer needed, arrange for its collection and disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Spill Management
In the event of a spill, the following steps should be taken immediately:
-
Evacuate and Alert: Evacuate all non-essential personnel from the immediate area and alert your colleagues and supervisor.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Contain: For small spills, contain the liquid using an inert absorbent material such as vermiculite, dry sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels for the initial absorption.
-
Collect: Carefully collect the contaminated absorbent material using non-sparking tools and place it into a designated, sealable container for hazardous waste.
-
Decontaminate: Clean the spill area with a suitable solvent and then with soap and water. All cleaning materials should also be disposed of as hazardous waste.
-
Report: Report the spill to your institution's EHS office. For large spills, evacuate the area and contact emergency personnel immediately.[1]
Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for Handling Methyl 5-chlorofuran-2-carboxylate
This guide provides immediate, essential safety and logistical information for the handling and disposal of Methyl 5-chlorofuran-2-carboxylate (CAS No. 58235-81-7) in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals by minimizing exposure and ensuring proper disposal.
Hazard Summary
This compound is a chemical that requires careful handling due to its potential health hazards. Based on available safety data, this compound is associated with the following hazards:
-
Harmful if swallowed (H302)
-
Causes skin irritation (H315)
-
Causes serious eye irritation (H319)[1]
-
Harmful if inhaled (H332)
-
May cause respiratory irritation (H335)[2]
Personal Protective Equipment (PPE)
A thorough hazard assessment should be conducted for any specific procedure.[3] However, the minimum required PPE for handling this compound includes:
| PPE Category | Item | Specification/Standard |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | Goggles should provide protection against liquid splashes.[4][5][6] A face shield must be worn in conjunction with goggles, especially when there is a risk of splashing.[4][5][7] |
| Hand Protection | Chemically Resistant Gloves | Disposable nitrile gloves are suitable for incidental contact, but should be removed and replaced immediately after contamination.[5] For prolonged handling, consider double-gloving or using gloves with higher chemical resistance. |
| Body Protection | Laboratory Coat | A lab coat should be worn to protect clothing and skin from splashes and spills.[6][7] |
| Respiratory Protection | Not typically required with proper engineering controls | Work should be conducted in a certified chemical fume hood to prevent inhalation exposure.[8][9][10] |
Operational Plan: Step-by-Step Handling Procedure
All work with this compound must be performed within a properly functioning chemical fume hood to minimize the risk of inhalation.[8][9][11]
-
Preparation :
-
Handling :
-
Conduct all manipulations of this compound at least 6 inches inside the fume hood sash.[8][11][12]
-
Keep all containers of the chemical tightly sealed when not in use.[9][11]
-
Use caution to avoid generating dust or aerosols.
-
In case of a spill within the fume hood, decontaminate the area following your laboratory's standard operating procedure for chemical spills.
-
-
Post-Handling :
-
Tightly seal all containers of this compound before removing them from the fume hood.
-
Decontaminate any equipment that has come into contact with the chemical.
-
Remove PPE in the correct order to avoid cross-contamination and dispose of single-use items in the appropriate waste stream.
-
Wash hands thoroughly with soap and water after handling is complete.
-
Disposal Plan
Waste containing this compound must be treated as hazardous waste.
-
Waste Segregation :
-
Collect all waste materials, including contaminated consumables (e.g., gloves, wipes) and residual chemical, in a designated, properly labeled, and sealed hazardous waste container.
-
-
Disposal Method :
-
Due to its chlorinated nature, this compound should be disposed of through a licensed hazardous waste disposal company.
-
High-temperature incineration is a common and effective method for the destruction of chlorinated organic compounds.[13][14]
-
Never dispose of this chemical down the drain or in regular trash.
-
Consult your institution's Environmental Health and Safety (EHS) office for specific guidance on waste disposal procedures and to ensure compliance with all local, state, and federal regulations.
-
Experimental Workflow
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Safe handling and disposal workflow for this compound.
References
- 1. escales | Virtual tour generated by Panotour [ub.edu]
- 2. Methyl 5-methylfuran-2-carboxylate | 2527-96-0 [sigmaaldrich.com]
- 3. 3.1 Laboratory Responsibilities for Personal Protective Equipment | Environment, Health and Safety [ehs.cornell.edu]
- 4. Personal Protective Equipment for Laboratories | Environmental Health and Safety [ehs.dartmouth.edu]
- 5. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 6. westlab.com.au [westlab.com.au]
- 7. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 8. osha.gov [osha.gov]
- 9. hvcc.edu [hvcc.edu]
- 10. - Division of Research Safety | Illinois [drs.illinois.edu]
- 11. ehs.fiu.edu [ehs.fiu.edu]
- 12. ehs.princeton.edu [ehs.princeton.edu]
- 13. publications.anl.gov [publications.anl.gov]
- 14. wtert.org [wtert.org]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
